molecular formula C4H5ClN2O B2484833 4-Chloro-5-methyl-isoxazol-3-ylamine CAS No. 5819-39-6

4-Chloro-5-methyl-isoxazol-3-ylamine

Cat. No.: B2484833
CAS No.: 5819-39-6
M. Wt: 132.55
InChI Key: DWVOVXRNQIXUEE-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-isoxazol-3-ylamine is a useful research compound. Its molecular formula is C4H5ClN2O and its molecular weight is 132.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-methyl-1,2-oxazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c1-2-3(5)4(6)7-8-2/h1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVOVXRNQIXUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5819-39-6
Record name 4-chloro-5-methyl-1,2-oxazol-3-amine
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-methyl-isoxazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Chloro-5-methyl-isoxazol-3-ylamine (CAS No. 5819-39-6), a heterocyclic amine of significant interest in medicinal and agricultural chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction and Significance

This compound belongs to the isoxazole family, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The unique electronic and structural features of the isoxazole ring make it a valuable scaffold in the design of bioactive molecules. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

The subject of this guide, with its specific substitution pattern—a chloro group at position 4, a methyl group at position 5, and an amine at position 3—presents a unique combination of functionalities that can be exploited for further chemical modification. Its structural isomer, 5-Amino-4-chloro-3-methylisoxazole, is a known intermediate in the synthesis of pharmaceuticals targeting neurological disorders and in the formulation of agrochemicals.[1] This suggests that this compound holds similar potential as a key building block in the development of novel chemical entities.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be established, and others can be predicted based on its structure and comparison to related compounds.

PropertyValueSource
CAS Number 5819-39-6[2]
Molecular Formula C₄H₅ClN₂O[2]
Molecular Weight 132.55 g/mol [2]
Appearance Likely an off-white to light yellow solidInferred from isomer
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsGeneral chemical principles
Predicted Boiling Point ~245 °C (for isomer)
Predicted Density ~1.38 g/cm³ (for isomer)

It is crucial for researchers to perform their own characterization to determine the precise experimental values for properties such as melting point and solubility in various solvents.

Structural Elucidation

The structure of this compound is defined by the isoxazole ring with the substituents at specific positions.

Caption: Chemical structure of this compound.

Synthesis Methodology

Proposed Synthetic Pathway

The synthesis can be envisioned starting from 2-chloropropionitrile, which can be converted to an intermediate hydroxamoyl chloride, followed by in-situ generation of the corresponding nitrile oxide and cycloaddition with propyne. Subsequent amination would yield the final product.

G start 2-Chloropropionitrile step1 Hydroxylamine (NH₂OH) start->step1 1. intermediate1 2-Chloro-N-hydroxy- propanimidamide step1->intermediate1 step2 Chlorination (e.g., NCS) intermediate1->step2 2. intermediate2 2-Chloro-N-hydroxy- propanimidoyl chloride step2->intermediate2 step3 Base (e.g., Et₃N) [In-situ formation of Chloro(methyl)acetonitrile oxide] intermediate2->step3 3. intermediate3 3-Amino-4-chloro- 5-methylisoxazole step3->intermediate3 step4 Propyne step4->intermediate3 4.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Chloro-N-hydroxypropanimidamide

  • Dissolve 2-chloropropionitrile (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.1 eq).

  • Stir the mixture at room temperature for 12-18 hours, monitoring the reaction by TLC.

  • Remove the solvent under reduced pressure and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amidoxime.

Step 2: Synthesis of this compound

  • Dissolve the amidoxime from Step 1 (1.0 eq) in a suitable solvent such as THF.

  • Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise to form the hydroxamoyl chloride.

  • In a separate flask, prepare a solution of propyne in THF.

  • Slowly add a solution of triethylamine (1.2 eq) in THF to the hydroxamoyl chloride solution at 0 °C to generate the nitrile oxide in-situ.

  • Immediately add the propyne solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the formation of the isoxazole product by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity and Chemical Profile

The reactivity of this compound is governed by the interplay of its functional groups: the nucleophilic amino group, the electron-withdrawing chloro group, and the isoxazole ring itself.

Reactions of the Amino Group

The 3-amino group is a key handle for derivatization. It can undergo a variety of reactions typical of primary amines, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Alkylation: Reaction with alkyl halides, though this may be less straightforward due to the potential for over-alkylation and the electronic nature of the isoxazole ring.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer-type reactions).

Influence of Ring Substituents

The chloro and methyl groups modulate the reactivity of the isoxazole ring and the amino group. The chloro group, being electron-withdrawing, will decrease the basicity and nucleophilicity of the amino group. The methyl group, being electron-donating, will have the opposite effect, though its influence may be less pronounced.

G start 4-Chloro-5-methyl- isoxazol-3-ylamine acylation Acylation (R-COCl) start->acylation sulfonylation Sulfonylation (R-SO₂Cl) start->sulfonylation diazotization Diazotization (NaNO₂, HCl) start->diazotization amide N-(4-chloro-5-methylisoxazol- 3-yl)amide acylation->amide sulfonamide N-(4-chloro-5-methylisoxazol- 3-yl)sulfonamide sulfonylation->sulfonamide diazonium Isoxazolediazonium salt diazotization->diazonium

Caption: Key reactivity pathways of the amino group.

Potential Applications

Given that its isomer is a known intermediate in drug discovery and agrochemical development, this compound is a highly promising building block for these industries.

  • Pharmaceutical Development: The compound can serve as a starting point for the synthesis of libraries of novel isoxazole derivatives. The amino group allows for the introduction of diverse side chains, which can be tailored to interact with specific biological targets. Potential therapeutic areas could include oncology, infectious diseases, and inflammatory disorders.

  • Agrochemicals: The isoxazole scaffold is present in several commercial herbicides and fungicides. This compound could be used to develop new crop protection agents with improved efficacy or novel modes of action.[2]

Spectral Characterization (Predicted)

No publicly available spectra for this specific compound were found. The following are predictions based on the structure and data from analogous compounds.

  • ¹H NMR:

    • A singlet for the methyl protons (CH₃) around δ 2.0-2.5 ppm.

    • A broad singlet for the amine protons (NH₂) which may vary in chemical shift (δ 4.0-6.0 ppm) depending on the solvent and concentration.

  • ¹³C NMR:

    • A signal for the methyl carbon.

    • Four distinct signals for the isoxazole ring carbons, with chemical shifts influenced by the nitrogen, oxygen, chlorine, and amino substituents.

  • IR Spectroscopy:

    • N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

    • C=N and C=C stretching vibrations characteristic of the isoxazole ring around 1500-1650 cm⁻¹.

    • A C-Cl stretching vibration, typically in the fingerprint region.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be expected at m/z 132 and a characteristic (M+2)⁺ peak at m/z 134 with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the MSDS for similar heterocyclic amines and chlorinated compounds, the following precautions should be taken:

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Toxicology: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, and may cause skin and eye irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Researchers must consult the supplier-specific MSDS upon acquisition of this compound and perform a thorough risk assessment before use.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the fields of drug discovery and agrochemical research. While detailed experimental data on this specific molecule is sparse, its synthesis and reactivity can be reliably predicted from the well-established chemistry of isoxazoles. Its versatile amino functionality provides a gateway for the creation of diverse and complex molecules. As with any research chemical, proper safety precautions and thorough characterization are paramount for its successful and safe application.

References

An In-Depth Technical Guide to 4-Chloro-5-methyl-isoxazol-3-ylamine (CAS Number: 5819-39-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-5-methyl-isoxazol-3-ylamine, a key heterocyclic building block in modern medicinal and agricultural chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes its fundamental chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its utility in research and development.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The strategic placement of the chloro, methyl, and amine groups on the isoxazole ring imparts a unique combination of reactivity and biological potential, making it a valuable intermediate in the synthesis of complex molecular architectures.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5819-39-6[4]
Molecular Formula C₄H₅ClN₂O[4]
Molecular Weight 132.55 g/mol [4][5]
Appearance Off-white to light yellow solid[6][7]
Predicted Boiling Point 245.1 ± 35.0 °C[6][7]
Predicted pKa -2.44 ± 0.50[6][7]
Predicted Density 1.381 ± 0.06 g/cm³[6]

The predicted low pKa suggests that the amino group is significantly less basic than typical alkylamines, a consequence of the electron-withdrawing nature of the isoxazole ring and the adjacent chloro substituent. This electronic feature is a critical determinant of its reactivity profile.

Diagram 1: Chemical Structure of this compound

Chemical structure of the title compound.

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible and commonly employed laboratory-scale synthesis involves the direct chlorination of its precursor, 3-amino-5-methylisoxazole.

Synthesis of the Precursor: 3-Amino-5-methylisoxazole

The synthesis of 3-amino-5-methylisoxazole can be achieved through a multi-step process, as outlined in various patents.[8] A common route involves the cyclization of a β-ketonitrile derivative with hydroxylamine.

Diagram 2: Generalized Synthetic Pathway to 3-Amino-5-methylisoxazole

synthesis_pathway Acetonitrile Acetonitrile + Ethyl Acetate Acetylacetonitrile Acetylacetonitrile Acetonitrile->Acetylacetonitrile Metal Base (e.g., NaH, n-BuLi) Hydrazone Hydrazone Intermediate Acetylacetonitrile->Hydrazone p-Toluenesulfonyl hydrazide Aminoisoxazole 3-Amino-5-methylisoxazole Hydrazone->Aminoisoxazole Hydroxylamine HCl, K₂CO₃, Heat

Key steps in the synthesis of the precursor.
Chlorination to Yield this compound

The introduction of the chlorine atom at the 4-position of the isoxazole ring is typically achieved via electrophilic halogenation. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation, often used in a suitable organic solvent.[9][10]

Experimental Protocol: Chlorination of 3-Amino-5-methylisoxazole

  • Dissolution: Dissolve 3-amino-5-methylisoxazole (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise, maintaining the temperature below 5 °C. The use of a slight excess of NCS ensures complete conversion of the starting material.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted NCS. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its functional groups. The amino group at the 3-position is a nucleophilic center, while the chloro group at the 4-position can potentially undergo nucleophilic aromatic substitution, although this is generally less facile on an electron-rich heterocyclic ring.

Reactions at the Amino Group

The primary amino group is the most reactive site for electrophiles. It readily participates in acylation, sulfonylation, and condensation reactions, making it a versatile handle for introducing diverse functionalities. This reactivity is central to its role as a building block in the synthesis of pharmaceuticals and agrochemicals.

Diagram 3: Reactivity of the Amino Group

reactivity start 4-Chloro-5-methyl- isoxazol-3-ylamine acyl Acylated Product start->acyl Acyl Chloride/ Anhydride sulfonyl Sulfonylated Product start->sulfonyl Sulfonyl Chloride imine Imine/Schiff Base start->imine Aldehyde/Ketone

Common reactions involving the 3-amino group.
Potential for Nucleophilic Aromatic Substitution (SNAr)

While less common, the chloro group at the 4-position can be displaced by strong nucleophiles under forcing conditions. The feasibility of SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions.

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][2][3] Its structural motifs are found in compounds targeting a range of therapeutic areas and in the development of modern crop protection agents.

Pharmaceutical Applications

This isoxazole derivative is a key building block in the development of drugs targeting neurological disorders.[2][3] The isoxazole core can act as a bioisostere for other functional groups, and the substituents allow for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties. While specific drug names are often proprietary until late-stage development, its utility in constructing complex scaffolds for enzyme inhibitors and receptor modulators is well-recognized in the pharmaceutical industry.

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the synthesis of novel herbicides and fungicides.[2][3] The isoxazole moiety is present in several commercial pesticides, and the specific substitution pattern of this compound allows for the creation of new active ingredients with improved efficacy and selectivity.

Analytical Characterization

A robust analytical workflow is essential for ensuring the quality and purity of this compound and its downstream products.

Table 2: Key Analytical Techniques

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation.Signals corresponding to the methyl protons and the amine protons. The chemical shifts will be influenced by the electronic environment of the isoxazole ring.
¹³C NMR Determination of the carbon skeleton.Resonances for the isoxazole ring carbons and the methyl carbon. The chemical shifts will provide information about the electronic nature of the ring.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching of the primary amine, C=N and C=C stretching of the isoxazole ring, and C-Cl stretching.
HPLC/LC-MS Purity assessment and quantification.A single major peak under optimized chromatographic conditions, with detection by UV absorbance or mass spectrometry. LC-MS is particularly useful for confirming the identity of the main component and any impurities.[11]
GC-MS Analysis of volatile derivatives or impurities.Derivatization of the amino group may be necessary to improve chromatographic performance and reduce peak tailing.[12]

Note on Spectroscopic Data: While a Certificate of Analysis for a commercially available sample of a related compound indicates that the ¹H NMR spectrum is "consistent with structure," publicly available, detailed spectral data for this compound is limited.[11] Researchers should acquire and interpret their own analytical data for definitive structural confirmation.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Statements: P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P330, P332+P313, P337+P313, P362, P501.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its unique substitution pattern provides a strategic starting point for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for its effective application in research and development. This guide provides a foundational understanding to aid scientists in leveraging the full potential of this important chemical intermediate.

References

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-methyl-isoxazol-3-ylamine

The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel drugs targeting a wide array of diseases.[2] The compound this compound is a key functionalized intermediate, providing a versatile platform for the synthesis of more complex molecules, particularly in the development of kinase inhibitors, anti-inflammatory agents, and other targeted therapies.[3][4] The strategic placement of the amino, methyl, and chloro substituents allows for precise, vector-oriented modifications, making it an invaluable building block for drug development professionals.

This guide provides a detailed, two-part synthetic pathway to this compound, beginning with the construction of the core intermediate, 3-Amino-5-methylisoxazole, followed by its regioselective chlorination. The protocols are presented with an emphasis on the underlying chemical principles and causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the isoxazole ring followed by the targeted chlorination at the C4 position. This approach allows for the purification of the key intermediate, ensuring a high-quality substrate for the final halogenation step.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Regioselective Chlorination A Ethyl Acetate + Acetonitrile B Acetylacetonitrile A->B  Claisen Condensation (LDA) D 3-Amino-5-methylisoxazole C Hydrazone Intermediate B->C  Condensation (p-TsNHNH2) C->D  Cyclization (NH2OH·HCl) E 4-Chloro-5-methyl- isoxazol-3-ylamine D->E  Electrophilic Chlorination (NCS)

Caption: High-level workflow for the two-part synthesis.

Part 1: Synthesis of the Core Intermediate: 3-Amino-5-methylisoxazole

The foundational step in this synthesis is the construction of the 3-Amino-5-methylisoxazole ring. Several routes exist for this transformation[5][6]; however, a reliable and scalable method involves a three-step sequence starting from readily available commercial materials: ethyl acetate and acetonitrile.[7] This pathway proceeds via the formation of acetylacetonitrile, its conversion to a hydrazone, and subsequent cyclization with hydroxylamine.[7]

Step 1.1: Claisen Condensation to form Acetylacetonitrile

This reaction utilizes a strong, non-nucleophilic base, Lithium diisopropylamide (LDA), to deprotonate acetonitrile, which then acts as a nucleophile in a Claisen-type condensation with ethyl acetate.

Rationale: LDA is chosen over other bases like alkoxides to prevent self-condensation of the ethyl acetate and to ensure complete and rapid deprotonation of the less acidic acetonitrile proton, driving the reaction forward efficiently. The low reaction temperature (-78 °C) is critical to maintain the stability of the LDA and the resulting enolate.

ReagentMolar Eq.MW ( g/mol )QuantityRole
Diisopropylamine1.4101.1935.4 gLDA Precursor
n-Butyllithium (2.5 M)1.464.06140 mLLDA Precursor
Acetonitrile1.041.0510.3 gNucleophile
Ethyl Acetate1.488.1130.8 gElectrophile
Tetrahydrofuran (THF)-72.11~300 mLSolvent
2N Hydrochloric Acid--As neededQuench/pH Adjust

Protocol:

  • To a 500 mL reaction flask under a nitrogen atmosphere, add diisopropylamine (35.4 g) dissolved in anhydrous THF (140 mL).

  • Cool the solution to below -30 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (140 mL, 2.5 M in hexanes) dropwise, maintaining the temperature below -30 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of LDA.

  • Cool the freshly prepared LDA solution to -78 °C.

  • In a separate flask, prepare a solution of acetonitrile (10.3 g) and ethyl acetate (30.8 g). Add this solution dropwise to the LDA mixture at -78 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction in an ice bath and carefully quench by adding 2N HCl until the pH is between 5 and 6.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude acetylacetonitrile as a colorless oil (Typical Yield: ~87%).[7]

Step 1.2 & 1.3: Hydrazone Formation and Cyclization

The crude acetylacetonitrile is then reacted with p-toluenesulfonyl hydrazide, followed by a ring-closing reaction with hydroxylamine hydrochloride under basic conditions to yield the target isoxazole.[7]

Rationale: The conversion to a hydrazone intermediate facilitates the subsequent cyclization with hydroxylamine. The final cyclization is base-catalyzed, with potassium carbonate providing the necessary alkaline environment for the reaction to proceed at a moderate temperature (65-90 °C).[7]

ReagentMolar Eq.MW ( g/mol )QuantityRole
Acetylacetonitrile1.083.09(From Step 1.1)Starting Material
p-Toluenesulfonyl hydrazide1.0186.24(Use 1:1 molar ratio)Intermediate Formation
Hydroxylamine HCl1.269.49(Use 1.2 eq to hydrazone)Ring Formation
Potassium Carbonate~3.0138.21(Use ~3 eq to NH2OH·HCl)Base
Solvent (e.g., THF)--As neededSolvent

Protocol:

  • Dissolve the crude acetylacetonitrile from the previous step and p-toluenesulfonyl hydrazide (1.0 molar equivalent) in a suitable solvent like THF.

  • Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • To this mixture, add hydroxylamine hydrochloride (1.2 equivalents) and potassium carbonate (~3 equivalents relative to hydroxylamine HCl).

  • Heat the reaction mixture to reflux (typically 65-90 °C depending on the solvent) for 6-8 hours.[7]

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-Amino-5-methylisoxazole as a solid (Typical Yield: 70-80%).

Part 2: Regioselective Chlorination of 3-Amino-5-methylisoxazole

The final step is the electrophilic chlorination of the isoxazole ring. The electron-donating amino group at the C3 position and the methyl group at the C5 position activate the ring, directing the incoming electrophile preferentially to the C4 position. N-Chlorosuccinimide (NCS) is an ideal reagent for this transformation as it is a solid, easy-to-handle source of electrophilic chlorine ("Cl+").[8][9]

Mechanism Rationale: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The π-system of the electron-rich isoxazole ring attacks the electrophilic chlorine atom of NCS.[9] This forms a resonance-stabilized cationic intermediate (a sigma complex). The lone pair on the C3-amino group provides significant stabilization to this intermediate, strongly favoring attack at the C4 position. Subsequent loss of a proton from the C4 position, facilitated by the succinimide anion or another weak base, restores the aromaticity of the ring and yields the final chlorinated product.

Caption: Mechanism of C4 chlorination via electrophilic attack.

ReagentMolar Eq.MW ( g/mol )QuantityRole
3-Amino-5-methylisoxazole1.098.10(From Part 1)Substrate
N-Chlorosuccinimide (NCS)1.0 - 1.1133.53(Use slight excess)Chlorinating Agent
Acetonitrile (MeCN)-41.05As neededSolvent

Protocol:

  • In a round-bottom flask, dissolve 3-Amino-5-methylisoxazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Add N-Chlorosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with water, followed by a saturated sodium thiosulfate solution (to quench any unreacted NCS), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.[10][11]

Characterization and Quality Control

To ensure the identity and purity of the final product, a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR should show the disappearance of the C4-H proton signal from the starting material and the presence of the methyl and amine protons. ¹³C NMR will confirm the presence of the chlorinated C4 carbon.

  • Mass Spectrometry (MS): LC-MS or GC-MS will confirm the molecular weight of the product (132.55 g/mol ) and show the characteristic isotopic pattern for a monochlorinated compound.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.

Safety Considerations

  • n-Butyllithium: is a pyrophoric liquid and must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques. It reacts violently with water.

  • N-Chlorosuccinimide: is an irritant and a mild oxidant. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: All organic solvents should be handled in a well-ventilated fume hood. Anhydrous solvents are required for the LDA formation step.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves are mandatory throughout the synthesis.

Conclusion

The synthesis of this compound is a robust and reproducible process that can be accomplished in two main stages. The initial construction of the 3-amino-5-methylisoxazole core from basic starting materials, followed by a highly regioselective electrophilic chlorination using NCS, provides an efficient route to this valuable synthetic intermediate. The principles of substrate activation and directed electrophilic substitution are key to the success of the final step. Careful execution of the described protocols and adherence to safety guidelines will enable researchers to reliably produce this compound for applications in drug discovery and development.

References

An In-depth Technical Guide to 4-Chloro-5-methyl-isoxazol-3-ylamine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5-methyl-isoxazol-3-ylamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document delves into the molecular structure, spectroscopic characterization, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a substituted isoxazole with the chemical formula C₄H₅ClN₂O and a molecular weight of 132.55 g/mol . The presence of a chlorine atom at the 4-position and an amine group at the 3-position of the isoxazole ring are key structural features that influence its reactivity and biological activity.

PropertyValueSource
CAS Number 5819-39-6
Molecular Formula C₄H₅ClN₂O
Molecular Weight 132.55 g/mol
IUPAC Name 4-chloro-5-methyl-1,2-oxazol-3-amine
SMILES CC1=C(Cl)C(=NO1)N
Structural Elucidation: A Spectroscopic Approach
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The spectrum is expected to show a singlet for the methyl protons (CH₃) and a broad singlet for the amine protons (NH₂). The chemical shift of the methyl group would likely be in the range of δ 2.0-2.5 ppm. The amine proton signal's position would be dependent on the solvent and concentration.

    • ¹³C-NMR: The spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atoms of the isoxazole ring would appear in the aromatic region, with the chlorinated carbon showing a characteristic shift.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would be characterized by N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the methyl group would also be present. The C=N and C-O stretching vibrations of the isoxazole ring would appear in the fingerprint region.

  • Mass Spectrometry (MS):

    • The mass spectrum would show a molecular ion peak (M⁺) at m/z 132 and an M+2 peak at m/z 134 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process, starting from the commercially available 3-amino-5-methylisoxazole.

Step 1: Synthesis of the Precursor, 3-Amino-5-methylisoxazole

Multiple synthetic routes for 3-amino-5-methylisoxazole have been reported. One common method involves the reaction of hydroxylamine with a nitrile compound. Another approach utilizes the cyclization of acetyl acetonitrile with hydroxylamine.

Diagram: Synthetic Pathway to this compound

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination Ethyl_acetate Ethyl Acetate Acetyl_acetonitrile Acetyl Acetonitrile Ethyl_acetate->Acetyl_acetonitrile + Acetonitrile Acetonitrile Acetonitrile Metal_base Metal Base (e.g., NaH) 3_Amino_5_methylisoxazole 3-Amino-5-methylisoxazole Acetyl_acetonitrile->3_Amino_5_methylisoxazole + Hydroxylamine Hydroxylamine_HCl Hydroxylamine HCl Base Base (e.g., K2CO3) Target_Molecule This compound 3_Amino_5_methylisoxazole->Target_Molecule Chlorination Chlorinating_agent Chlorinating Agent (e.g., NCS)

Caption: General synthetic scheme for this compound.

Step 2: Chlorination of 3-Amino-5-methylisoxazole

The introduction of a chlorine atom at the 4-position of the isoxazole ring is a critical step. This is typically achieved through electrophilic chlorination.

Experimental Protocol: Chlorination of 3-Amino-5-methylisoxazole

Disclaimer: This is a representative protocol based on general chemical principles and should be optimized and validated in a laboratory setting. Appropriate safety precautions must be taken.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-methylisoxazole (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.0-1.2 eq.), in the same solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the isoxazole ring, the amino group, and the chlorine atom.

  • Amino Group: The exocyclic amino group can undergo typical reactions of primary amines, such as acylation, alkylation, and diazotization. This provides a handle for further derivatization to explore structure-activity relationships.

  • Chlorine Atom: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, although the reactivity is influenced by the electron-donating nature of the amino group. This allows for the introduction of other functional groups at this position.

  • Isoxazole Ring: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain conditions, such as reductive cleavage.

Applications in Drug Discovery and Medicinal Chemistry

Isoxazole derivatives are a cornerstone in medicinal chemistry, with numerous compounds having reached the market as successful drugs. They are known to exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory: By targeting enzymes such as cyclooxygenase (COX).

  • Antimicrobial: Effective against a range of bacteria and fungi.

  • Anticancer: Through various mechanisms, including kinase inhibition.

  • Anticonvulsant: Modulating ion channels in the central nervous system.

While specific biological data for this compound is not extensively published, its structural features make it an attractive scaffold for the design of novel therapeutic agents. The presence of the chloro and amino groups provides vectors for library synthesis to explore a wide chemical space.

Diagram: Potential Research Workflow

Research_Workflow Start 4-Chloro-5-methyl- isoxazol-3-ylamine Derivatization Chemical Derivatization (e.g., at NH2 or Cl) Start->Derivatization Library_Synthesis Compound Library Synthesis Derivatization->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: A potential workflow for utilizing the core molecule in drug discovery.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be observed when handling this compound.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties of this compound have not been thoroughly investigated. It should be handled with care, assuming it is potentially hazardous.

Conclusion

This compound represents a valuable building block for the synthesis of novel, biologically active compounds. Its straightforward synthesis from readily available starting materials and the potential for diverse chemical modifications make it a compound of high interest for medicinal chemists. Further investigation into its pharmacological profile is warranted to fully explore its therapeutic potential.

A Technical Guide to the Spectral Analysis of 4-Chloro-5-methyl-isoxazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 4-Chloro-5-methyl-isoxazol-3-ylamine (CAS No. 5819-39-6).[1][2][3] As a key intermediate in the synthesis of various pharmacologically active molecules, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount for researchers, scientists, and professionals in drug development. This document details predicted and comparative experimental data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed interpretation of the spectral features, underpinned by established principles of spectroscopic analysis. Furthermore, this guide provides standardized protocols for data acquisition and illustrative diagrams to elucidate key structural and analytical concepts.

Introduction: The Significance of this compound

This compound belongs to the isoxazole class of heterocyclic compounds, which are integral scaffolds in medicinal chemistry due to their diverse biological activities. The specific substitution pattern of this molecule—a chloro group at position 4, a methyl group at position 5, and an amine group at position 3—imparts unique chemical properties that are crucial for its role as a building block in the synthesis of more complex pharmaceutical agents.

Accurate structural elucidation is the bedrock of drug discovery and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into connectivity, chemical environment, and functional groups. This guide serves as a detailed reference for the interpretation of the key spectral data associated with this compound.

Molecular Structure and Properties:

  • Molecular Formula: C₄H₅ClN₂O[2][3][4]

  • Molecular Weight: 132.55 g/mol [3][4]

  • CAS Number: 5819-39-6[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Due to the unavailability of direct experimental spectra for this compound, this section presents predicted ¹H and ¹³C NMR data, supported by experimental data from the closely related analog, 3-amino-5-methylisoxazole.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would be expected to show two main signals corresponding to the methyl and amine protons.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 2.3 - 2.5Singlet3H-CH₃ (Methyl)
~ 4.5 - 5.5Broad Singlet2H-NH₂ (Amine)

Interpretation:

  • Methyl Protons (-CH₃): The methyl group at position 5 is not adjacent to any protons, hence it is expected to appear as a singlet. Its chemical shift is influenced by the electron-withdrawing nature of the isoxazole ring and the adjacent chloro group, placing it in the downfield region typical for methyl groups attached to unsaturated systems.

  • Amine Protons (-NH₂): The protons of the primary amine at position 3 are exchangeable and often appear as a broad singlet. The exact chemical shift can vary depending on the solvent, concentration, and temperature.

Comparative Analysis with 3-amino-5-methylisoxazole:

Experimental ¹H NMR data for 3-amino-5-methylisoxazole shows a methyl signal and an amine signal, providing a valuable reference. The absence of the chloro group in this analog would likely result in a slight upfield shift for the methyl protons compared to the predicted values for the target compound.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~ 10 - 15-CH₃ (Methyl Carbon)
~ 100 - 110C4 (Carbon bearing the Chloro group)
~ 150 - 160C5 (Carbon bearing the Methyl group)
~ 160 - 170C3 (Carbon bearing the Amine group)

Interpretation:

  • Methyl Carbon (-CH₃): This carbon will appear at the highest field (lowest ppm value) as is typical for sp³ hybridized carbons.

  • Ring Carbons (C3, C4, C5): The carbons of the isoxazole ring are sp² hybridized and will appear significantly downfield. The C4 carbon, directly attached to the electronegative chlorine atom, is expected to be shifted downfield. The C3 and C5 carbons, bonded to nitrogen and oxygen respectively, will also exhibit downfield shifts due to the heteroatoms' electronegativity.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of small molecules is crucial for reproducibility.[5][6][7][8][9]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

    • For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Diagram of NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire Spectrum Lock->Acquire Process Process FID Acquire->Process Analyze Analyze Spectrum Process->Analyze

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200MediumN-H stretch (Amine)
3000 - 2850MediumC-H stretch (Methyl)
~ 1650StrongC=N stretch (Isoxazole ring)
~ 1580MediumC=C stretch (Isoxazole ring)
1100 - 1000StrongC-O stretch (Isoxazole ring)
800 - 600StrongC-Cl stretch

Interpretation:

  • N-H Stretching: The presence of a primary amine will give rise to two bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H Stretching: The methyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹.

  • Ring Vibrations: The isoxazole ring will have characteristic C=N and C=C stretching vibrations in the 1650-1500 cm⁻¹ region. The C-O stretching of the ring will appear in the fingerprint region.

  • C-Cl Stretching: A strong absorption band in the lower frequency region (800-600 cm⁻¹) is indicative of the C-Cl bond.

Comparative Analysis with 3-amino-5-methylisoxazole:

Experimental IR data for 3-amino-5-methylisoxazole would show similar N-H, C-H, and ring vibrations.[10] The most significant difference would be the absence of the C-Cl stretching band.

Experimental Protocol for IR Spectroscopy (Solid Sample)

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[11][12][13][14][15]

Step-by-Step Methodology (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Diagram of IR Spectroscopy Principle:

IR_Principle IR_Source IR Source Sample Sample IR_Source->Sample Incident IR Radiation Detector Detector Sample->Detector Transmitted Radiation Spectrum IR Spectrum Detector->Spectrum Signal Processing

Caption: The basic principle of IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[16][17][18][19][20]

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as characteristic isotopic peaks due to the presence of chlorine.

Predicted Mass Spectrum Data:

m/zRelative AbundanceAssignment
132~ 100%[M]⁺ (with ³⁵Cl) - Molecular Ion
134~ 33%[M+2]⁺ (with ³⁷Cl) - Isotopic Peak

Interpretation:

  • Molecular Ion Peak (M⁺): The peak at m/z 132 corresponds to the molecular weight of the compound with the most abundant chlorine isotope (³⁵Cl).

  • Isotopic Peak (M+2): The presence of a chlorine atom is readily identified by the characteristic isotopic pattern. The peak at m/z 134, with a relative abundance of approximately one-third of the M⁺ peak, is due to the presence of the ³⁷Cl isotope.

  • Fragmentation: Further fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for isoxazoles involve ring opening and loss of small neutral molecules.

Comparative Analysis with 3-amino-5-methylisoxazole:

The mass spectrum of 3-amino-5-methylisoxazole would show a molecular ion peak at m/z 98.[21][22] The absence of the chlorine isotopic pattern would be a key distinguishing feature.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Step-by-Step Methodology (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For volatile solids, this can be done via a direct insertion probe.

  • Ionization: Bombard the sample with a high-energy electron beam to generate positively charged ions (molecular ions and fragment ions).

  • Mass Analysis: Accelerate the ions into a magnetic or electric field, where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The data is presented as a mass spectrum, a plot of relative ion abundance versus m/z.

Diagram of Mass Spectrometry Process:

MS_Process cluster_ion Ionization cluster_sep Mass Separation cluster_det Detection Sample_In Sample Introduction Ionize Electron Ionization Sample_In->Ionize Accelerate Ion Acceleration Ionize->Accelerate Separate Mass Analyzer Accelerate->Separate Detect Ion Detection Separate->Detect Spectrum_Out Mass Spectrum Detect->Spectrum_Out

Caption: The fundamental stages of mass spectrometry.

Conclusion

This technical guide has provided a detailed overview of the expected spectral characteristics of this compound. By combining predicted data with comparative analysis of a closely related analog and established spectroscopic principles, a comprehensive understanding of its ¹H NMR, ¹³C NMR, IR, and MS data has been established. The included experimental protocols offer a standardized approach for researchers to obtain high-quality spectral data. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical intermediate.

References

An In-depth Technical Guide to the Safe Handling of 4-Chloro-5-methyl-isoxazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety and handling protocols for 4-Chloro-5-methyl-isoxazol-3-ylamine (CAS No. 5819-39-6), a key intermediate in pharmaceutical and agrochemical research and development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from available safety data sheets and chemical literature to ensure a high standard of scientific integrity and promote a self-validating system of laboratory safety.

Chemical and Physical Properties

This compound is a solid, off-white to light yellow in appearance.[4] A clear understanding of its physical and chemical properties is fundamental to its safe handling and use in experimental workflows. While some properties are experimentally determined, others are predicted and should be treated as estimations.

PropertyValueSource
CAS Number 5819-39-6[5][6][7]
Molecular Formula C₄H₅ClN₂O[5][7]
Molecular Weight 132.55 g/mol [5][7]
Appearance Solid[4]
Melting Point 91-91.5 °C (in cyclohexane)[8]
Boiling Point 245.1 ± 35.0 °C (Predicted)[9]
Density 1.381 ± 0.06 g/cm³ (Predicted)[9][10]
Storage Temperature 2-8°C, protect from light[4][9]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[11]

GHS Classification:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[4][6]

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[4][6]

  • Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[4][6]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) , H335: May cause respiratory irritation.[4][6]

Signal Word: Warning[4]

Hazard Pictograms:

GHS Exclamation Mark Pictogram.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial when handling this compound.

Engineering Controls
  • Fume Hood: All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[12][13]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[4]

  • Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[14]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[11] A face shield should be worn in addition to goggles when there is a risk of splashing.[11]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[14] Always inspect gloves for any signs of degradation or puncture before use and dispose of them after handling the compound.

    • Lab Coat: A lab coat should be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.[4]

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_controls Engineering Controls Goggles Chemical Safety Goggles Gloves Chemical-Resistant Gloves FaceShield Face Shield (if splash risk) LabCoat Lab Coat Respirator Respirator (if needed) FumeHood Chemical Fume Hood Ventilation Adequate Ventilation Emergency Eyewash & Safety Shower

Hierarchy of controls for safe handling.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent exposure and maintain the integrity of the compound.

Handling
  • Avoid Dust Formation: As a solid, care must be taken to avoid the generation of dust when handling.[4] Whenever possible, use pre-weighed amounts or handle in a way that minimizes aerosolization.[12]

  • Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.[15]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4] Do not eat, drink, or smoke in the laboratory.[11]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4][16]

  • Temperature: Store in a refrigerator at 2-8°C.[4][9]

  • Light Sensitivity: Protect from light.[4][9]

  • Incompatible Materials: While specific incompatibility data for this compound is limited, as a general precaution for isoxazole derivatives, avoid strong oxidizing agents.[17] A comprehensive list of generally incompatible chemicals should be consulted.[18]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[4]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[4]

Accidental Release and Spill Cleanup

A well-rehearsed spill response plan is essential for mitigating the risks associated with an accidental release.

Minor Spills (Contained within a fume hood)
  • Alert Personnel: Notify others in the immediate area of the spill.[8]

  • Don PPE: Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.[19]

  • Containment: Cover the spill with an absorbent material like vermiculite or sand to prevent it from spreading.[8]

  • Cleanup: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[8]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[20]

Major Spills (Outside of a fume hood or a large quantity)
  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.[19]

  • Isolate: Close the laboratory doors to contain the spill.[8]

  • Notify: Contact your institution's emergency response team or safety officer immediately.[19]

  • Do Not Attempt to Clean: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of emergency personnel.

Spill_Response_Flowchart Start Chemical Spill Occurs Assess Assess Spill Severity Start->Assess MinorSpill Minor Spill (in fume hood) Assess->MinorSpill MajorSpill Major Spill Assess->MajorSpill Alert Alert Nearby Personnel MinorSpill->Alert Yes Evacuate Evacuate Laboratory MajorSpill->Evacuate Yes PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose End End Dispose->End Isolate Isolate the Area Evacuate->Isolate Notify Notify Emergency Response Isolate->Notify Notify->End

References

The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile synthetic handle have cemented its status as a "privileged scaffold" in the design of novel therapeutic agents. This guide provides an in-depth exploration of the diverse biological activities of isoxazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

The Enduring Appeal of the Isoxazole Nucleus in Medicinal Chemistry

The isoxazole moiety is not merely a passive structural component; its inherent physicochemical characteristics actively contribute to the pharmacological profile of a molecule. The presence of both a nitrogen and an oxygen atom imparts a unique dipole moment and hydrogen bonding capability, facilitating interactions with a wide array of biological targets.[1][2][3][4] Furthermore, the aromaticity of the isoxazole ring contributes to the overall stability of the molecule, a desirable trait for drug candidates.[5][6] The weak N-O bond, while contributing to the ring's stability, can also be a site for metabolic cleavage under specific physiological conditions, a feature that can be exploited in prodrug design.[5]

The true power of the isoxazole scaffold lies in its synthetic tractability. The development of novel synthetic strategies, including 1,3-dipolar cycloaddition reactions and transition metal-catalyzed methodologies, has enabled the creation of a vast library of isoxazole derivatives with diverse substitution patterns.[1][2][3] This synthetic versatility allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug discovery.[1]

A Spectrum of Therapeutic Potential: Key Biological Activities

Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation in numerous therapeutic areas.[1][2][3][4][7][8]

Antimicrobial Activity: A Continuing Battle

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Isoxazole-containing compounds have a rich history in this arena, with several derivatives exhibiting potent activity against a range of pathogens.[5][7][9][10]

Mechanism of Action: A primary mechanism of antibacterial action for some isoxazole derivatives is the inhibition of essential bacterial enzymes. For instance, some compounds have been shown to target DNA topoisomerase, an enzyme critical for DNA replication and repair in bacteria.[11] By binding to the active site of this enzyme, these derivatives prevent the resealing of DNA strands, leading to cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antibacterial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The isoxazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Self-Validation: The inclusion of a standard antibiotic (e.g., ampicillin, ciprofloxacin) as a positive control validates the assay's sensitivity and the susceptibility of the bacterial strain.

Anticancer Activity: Targeting the Hallmarks of Cancer

The multifaceted nature of cancer demands therapeutic agents with diverse mechanisms of action. Isoxazole derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[7][12][13][14][15]

Mechanisms of Action:

  • Induction of Apoptosis: Many isoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[12] This can be achieved through various signaling pathways, including the inhibition of anti-apoptotic proteins or the activation of pro-apoptotic caspases.

  • Enzyme Inhibition: Isoxazole-containing compounds have been designed to inhibit key enzymes involved in cancer progression, such as protein kinases, topoisomerases, and histone deacetylases (HDACs).[12][15] For example, some derivatives act as potent inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone that stabilizes numerous oncoproteins.[14]

  • Tubulin Polymerization Inhibition: Disruption of the microtubule network is a validated anticancer strategy. Certain isoxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[14][15]

Experimental Workflow: Cell Viability and Apoptosis Assays

A typical workflow to evaluate the anticancer potential of an isoxazole derivative involves assessing its effect on cancer cell viability and its ability to induce apoptosis.

experimental_workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Induction Analysis start_viability Seed Cancer Cells treat_viability Treat with Isoxazole Derivative start_viability->treat_viability assay_viability Perform MTT/XTT Assay treat_viability->assay_viability analyze_viability Determine IC50 Value assay_viability->analyze_viability start_apoptosis Treat Cancer Cells stain_apoptosis Annexin V/PI Staining start_apoptosis->stain_apoptosis flow_cytometry Flow Cytometry Analysis stain_apoptosis->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis

Caption: Workflow for evaluating anticancer activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Isoxazole derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory mediators.[7][16][17][18][19]

Mechanism of Action: A prominent mechanism of anti-inflammatory action for many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[20][21] By inhibiting COX-2, these compounds reduce the production of prostaglandins, key mediators of pain and inflammation.

Data Presentation: In Vitro COX-2 Inhibition

CompoundIC50 (µM) for COX-2Selectivity Index (COX-1/COX-2)
Isoxazole Derivative A0.55 ± 0.03113.19
Isoxazole Derivative B0.85 ± 0.0441.82
Isoxazole Derivative C0.93 ± 0.0124.26
Celecoxib (Standard)0.04 ± 0.01>250
Data presented is illustrative and based on reported findings for similar compounds.[21]
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's and Parkinson's disease present a significant unmet medical need. Emerging research suggests that isoxazole derivatives may offer neuroprotective benefits.[1][2][3][4][22][23]

Mechanism of Action: The neuroprotective effects of isoxazole derivatives are thought to be multifactorial. Some compounds exhibit antioxidant properties, protecting neurons from oxidative stress-induced damage.[24] Others may modulate neurotransmitter systems or inhibit enzymes involved in the pathogenesis of neurodegenerative diseases. For instance, certain derivatives have been investigated for their ability to reduce the levels of beta-amyloid and tau proteins, hallmarks of Alzheimer's disease.[22]

Signaling Pathway: Hypothetical Neuroprotective Mechanism

neuroprotection_pathway oxidative_stress Oxidative Stress neuronal_damage Neuronal Damage oxidative_stress->neuronal_damage isoxazole Isoxazole Derivative neuroprotection Neuroprotection isoxazole->neuroprotection Inhibition

Caption: Simplified neuroprotective pathway.

Antiviral Activity: Expanding the Armamentarium

The ongoing threat of viral infections underscores the need for new antiviral therapies. Isoxazole derivatives have shown promise against a variety of viruses.[7][25][26][27]

Mechanism of Action: The antiviral mechanisms of isoxazole derivatives are diverse and often virus-specific. Some compounds may inhibit viral entry into host cells, while others may interfere with viral replication by targeting viral enzymes such as polymerases or proteases.

Future Directions and Concluding Remarks

The isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:

  • Multi-target Drug Design: The development of isoxazole derivatives that can simultaneously modulate multiple targets is a promising strategy for complex diseases like cancer and neurodegenerative disorders.[1][2][3]

  • Personalized Medicine: As our understanding of disease biology deepens, isoxazole-based therapies could be tailored to specific patient populations based on their genetic or molecular profiles.[1][2][3]

  • Green Chemistry Approaches: The implementation of more environmentally friendly synthetic methods for the production of isoxazole derivatives will be crucial for sustainable drug development.[1][2][3][28]

References

A Technical Guide to 4-Chloro-5-methyl-isoxazol-3-ylamine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole derivatives are a cornerstone in medicinal chemistry, valued for their wide spectrum of biological activities and their role as key pharmacophores in numerous therapeutic agents. This technical guide focuses on 4-Chloro-5-methyl-isoxazol-3-ylamine, a substituted isoxazole with significant potential as a versatile building block in the synthesis of novel drug candidates. While specific literature on this particular molecule is emerging, this document provides a comprehensive overview of its probable synthesis, chemical properties, and potential applications by drawing upon established principles of isoxazole chemistry. We will explore its significance as a synthon, delve into plausible synthetic routes, and discuss its potential role in the development of new therapeutics, supported by the broader context of isoxazole chemistry in drug discovery.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent feature in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a highly sought-after scaffold in drug design.[2] The presence of the isoxazole moiety can enhance a molecule's pharmacological profile, including efficacy, toxicity, and pharmacokinetic properties.[2]

Numerous marketed drugs incorporate the isoxazole core, demonstrating its therapeutic versatility. Notable examples include the anti-inflammatory drug valdecoxib, the antibiotic flucloxacillin, and the anticonvulsant zonisamide.[4] The broad range of biological activities associated with isoxazole derivatives, such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, continues to drive research into novel synthetic methodologies and applications.[1][3]

Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely published, its fundamental properties can be predicted based on its structure.

PropertyValueSource
CAS Number 5819-39-6[5][6]
Molecular Formula C4H5ClN2O[6]
Molecular Weight 132.55 g/mol [6]
Appearance Likely off-white to light yellow solid[7] (for isomer)

The structure of this compound, featuring an amino group, a chloro substituent, and a methyl group on the isoxazole ring, presents multiple points for chemical modification, making it an attractive starting material for combinatorial chemistry and lead optimization studies.

Synthesis of this compound: A Proposed Pathway

A plausible and efficient synthesis of this compound can be conceptualized based on established methods for constructing the 3-aminoisoxazole core, followed by regioselective chlorination. A common and effective strategy involves the condensation of a β-keto nitrile with hydroxylamine.

Proposed Synthetic Scheme

Synthesis_of_this compound Acetoacetonitrile Acetoacetonitrile Intermediate 3-Amino-5-methylisoxazole Acetoacetonitrile->Intermediate Condensation Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate ChlorinatingAgent Chlorinating Agent (e.g., NCS) Product 4-Chloro-5-methyl- isoxazol-3-ylamine ChlorinatingAgent->Product Intermediate->Product Chlorination

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Amino-5-methylisoxazole

  • Reaction Setup: To a solution of acetoacetonitrile (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-amino-5-methylisoxazole.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure intermediate.

Step 2: Chlorination of 3-Amino-5-methylisoxazole

  • Reaction Setup: Dissolve the synthesized 3-amino-5-methylisoxazole (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or an aprotic polar solvent such as dimethylformamide (DMF).

  • Addition of Chlorinating Agent: Add a chlorinating agent, for instance, N-chlorosuccinimide (NCS) (1.0-1.2 eq), portion-wise to the solution at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents. The primary amino group serves as a key functional handle for further derivatization, allowing for the introduction of various pharmacophoric groups through amide bond formation, reductive amination, or other nitrogen-based coupling reactions.

Potential Therapeutic Areas
  • Anticancer Agents: The isoxazole nucleus is present in numerous compounds with demonstrated antiproliferative properties.[2] this compound can be used to synthesize libraries of compounds for screening against various cancer cell lines.

  • Antimicrobial Agents: Isoxazole-containing compounds have shown promising antibacterial and antifungal activities.[3] This building block can be utilized to develop new antimicrobial agents to combat drug-resistant pathogens.

  • Neurological Disorders: Given the role of isoxazoles in drugs targeting the central nervous system, derivatives of this compound could be explored for their potential in treating neurological and psychiatric conditions.[4][8]

Structure-Activity Relationship (SAR) Studies

The strategic placement of the chloro, methyl, and amino groups on the isoxazole ring provides a framework for systematic SAR studies.[9]

SAR_of_4-Chloro-5-methyl-isoxazol-3-ylamine_Derivatives Core 4-Chloro-5-methyl- isoxazol-3-ylamine Core AminoGroup Modification at 3-Amino Group (Amides, Ureas, etc.) Core->AminoGroup ChloroGroup Modification at 4-Chloro Position (Nucleophilic Substitution) Core->ChloroGroup MethylGroup Modification at 5-Methyl Group (Functionalization) Core->MethylGroup BioActivity Biological Activity (e.g., Kinase Inhibition, GPCR Modulation) AminoGroup->BioActivity ChloroGroup->BioActivity MethylGroup->BioActivity

Caption: Structure-Activity Relationship exploration points.

By modifying each of these positions, researchers can fine-tune the steric and electronic properties of the molecule to optimize its binding affinity and selectivity for a specific biological target.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel, biologically active compounds. While direct literature on this specific molecule is limited, its chemical synthesis and reactivity can be confidently predicted based on the well-established chemistry of isoxazoles. The strategic positioning of its functional groups offers multiple avenues for chemical diversification, making it a valuable tool for medicinal chemists in the quest for new and improved therapeutics. Further research into the synthesis and applications of this compound is warranted to fully unlock its potential in drug discovery.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-methyl-isoxazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methyl-isoxazol-3-ylamine is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. This guide provides an in-depth analysis of the prevalent synthetic strategies for this compound, focusing on the selection of starting materials and the rationale behind process optimization. We will explore the primary synthetic pathway, which hinges on the initial formation of the 3-amino-5-methylisoxazole core, followed by a regioselective chlorination step. This document offers detailed experimental protocols, mechanistic insights, and a critical evaluation of starting material choices to empower researchers in the efficient and reliable synthesis of this key intermediate.

Introduction: Significance and Retrosynthetic Strategy

The isoxazole ring is a "privileged" structure in drug discovery, appearing in a wide array of approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold for designing enzyme inhibitors and receptor ligands. This compound, in particular, serves as a vital intermediate for creating more complex molecules, where the chloro-substituent provides a reactive handle for further functionalization, and the amino group allows for amide bond formation or other derivatizations.[3]

A logical retrosynthetic analysis of the target molecule ( 1 ) points to a two-stage strategic approach. The primary disconnection is at the C4-Cl bond, suggesting a late-stage chlorination of a suitable precursor. This leads back to the key intermediate, 3-amino-5-methylisoxazole (2) . The synthesis of this core isoxazole ring is the foundational challenge, which can be approached through the cyclization of acyclic precursors.

G target This compound (1) intermediate 3-Amino-5-methylisoxazole (2) target->intermediate Disconnection (C-Cl bond) precursors Acyclic Precursors intermediate->precursors Disconnection (Isoxazole Ring Formation)

Figure 1: Retrosynthetic analysis of this compound.

This guide will therefore be structured around this retrosynthesis:

  • Part A: Synthesis of the Core Intermediate: 3-Amino-5-methylisoxazole (2)

  • Part B: Regioselective Chlorination to Yield this compound (1)

Part A: Synthesis of the Core Intermediate: 3-Amino-5-methylisoxazole

The construction of the 3-amino-5-methylisoxazole ring is most effectively achieved through the condensation and cyclization of a three-carbon component with hydroxylamine. Several routes exist, but the most common and scalable strategies start from readily available and cost-effective materials.

Strategy 1: From Acetoacetonitrile

This is a widely cited and robust method that begins with the Claisen condensation of ethyl acetate and acetonitrile to form acetoacetonitrile (3-oxobutanenitrile).[4] This β-ketonitrile is the direct precursor for cyclization with hydroxylamine.

G cluster_0 Step 1: Acetoacetonitrile Formation cluster_1 Step 2: Isoxazole Ring Formation Ethyl Acetate Ethyl Acetate Acetoacetonitrile Acetoacetonitrile Ethyl Acetate->Acetoacetonitrile + Acetonitrile (Strong Base, e.g., NaH, LDA) 3-Amino-5-methylisoxazole 3-Amino-5-methylisoxazole Acetoacetonitrile->3-Amino-5-methylisoxazole + Hydroxylamine (Base, e.g., K2CO3)

Figure 2: Workflow for synthesizing 3-Amino-5-methylisoxazole from Acetoacetonitrile.

Causality Behind Experimental Choices:

  • Starting Materials: Ethyl acetate and acetonitrile are commodity chemicals, making this route economically viable for large-scale production.

  • Base Selection: The initial condensation requires a strong, non-nucleophilic base to deprotonate acetonitrile. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are effective choices.[4] The choice depends on scale, cost, and handling considerations; LDA is typically generated in situ and offers excellent reactivity at low temperatures, minimizing side reactions.

  • Cyclization Conditions: The reaction of the β-ketonitrile with hydroxylamine hydrochloride requires a base to liberate the free hydroxylamine. An inorganic base like potassium carbonate is sufficient and cost-effective.[5] The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the ketone, followed by attack of the hydroxylamine oxygen on the nitrile, leading to cyclization and dehydration.

Reagent/ParameterRationaleTypical Conditions
Base (Step 1) Deprotonation of acetonitrileNaH or LDA in THF
Solvent (Step 1) Aprotic, compatible with strong baseTetrahydrofuran (THF)
Temperature (Step 1) Control exotherm and side reactions-78 °C to room temperature
Cyclization Base (Step 2) Liberate free hydroxylaminePotassium Carbonate (K₂CO₃)
Solvent (Step 2) Aqueous or alcoholic mediumWater or Ethanol
Temperature (Step 2) Promote cyclization60 °C to reflux
Strategy 2: From Substituted Nitriles

An alternative patented approach involves the reaction of more complex nitrile compounds with hydroxyurea in the presence of an alkali metal hydroxide.[6][7]

  • Starting Materials: This route can utilize starting materials like 2-bromocrotononitrile or tetrolonitrile.[6][7] These are less common than ethyl acetate and may require separate synthesis, adding steps to the overall process.

  • Reaction Mechanism: Hydroxyurea serves as the source for the N-O fragment of the isoxazole ring. The reaction is performed under basic conditions, with careful pH control (typically between 10.5 and 12.5) being critical for achieving high yields and minimizing side products.[6]

This method, while effective, is often less preferred in a research setting due to the more specialized nature and potential hazards of the starting materials compared to the acetoacetonitrile route.

Detailed Protocol: Synthesis of 3-Amino-5-methylisoxazole via Acetoacetonitrile

This protocol is a synthesis of methodologies described in the literature.[4][5]

Step 1: Preparation of Acetoacetonitrile

  • To a dried, nitrogen-purged 500 mL round-bottom flask, add anhydrous tetrahydrofuran (THF, 140 mL) and diisopropylamine (35.4 g, 0.35 mol).

  • Cool the flask to below -30 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 140 mL, 0.35 mol) dropwise, maintaining the temperature below -30 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of LDA.

  • Cool the reaction mixture to -78 °C.

  • In a separate flask, prepare a solution of ethyl acetate (30.8 g, 0.35 mol) and acetonitrile (10.3 g, 0.25 mol) and add it dropwise to the LDA solution, keeping the internal temperature below -70 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by carefully adding 2N HCl until the pH is between 5-6.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield acetoacetonitrile as a colorless oil.

Step 2: Cyclization to 3-Amino-5-methylisoxazole

  • In a 250 mL flask, combine hydroxylamine hydrochloride (14.0 g, 0.20 mol) and potassium carbonate (70.5 g, 0.51 mol) in 100 mL of water.

  • Stir the mixture at room temperature for 20 minutes.

  • Add the acetoacetonitrile (14.5 g, 0.17 mol) obtained from the previous step.

  • Heat the reaction mixture to 60 °C and maintain for 6 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, extract the product with toluene (3 x 100 mL).

  • The combined organic layers can be washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is often a solid and can be purified by recrystallization or chromatography to yield 3-amino-5-methylisoxazole.[5]

Part B: Synthesis of this compound

With the core intermediate in hand, the final step is a regioselective chlorination at the C4 position. The C4 position of the 3-amino-5-methylisoxazole ring is activated towards electrophilic substitution due to the electron-donating nature of the amino group.

G start 3-Amino-5-methylisoxazole product This compound start->product reagent Chlorinating Agent (e.g., NCS, SO2Cl2) reagent->product Electrophilic Chlorination

Figure 3: Regioselective chlorination of the isoxazole core.

Causality Behind Experimental Choices:

  • Chlorinating Agent: A mild electrophilic chlorinating agent is required to achieve regioselectivity and avoid over-chlorination or degradation of the starting material.

    • N-Chlorosuccinimide (NCS): This is a common and effective choice. It is a solid, easy to handle, and the reaction by-product (succinimide) is readily removed.

    • Sulfuryl Chloride (SO₂Cl₂): Another powerful option, often used in aprotic solvents. It can be more aggressive than NCS, and the reaction produces gaseous HCl and SO₂, requiring appropriate ventilation and handling.

ReagentSolventTemperatureKey Considerations
NCS Acetonitrile, DMF, or ChloroformRoom TemperatureMild conditions, easy work-up.
SO₂Cl₂ Dichloromethane or Chloroform0 °C to Room TempMore reactive, requires careful control.
Detailed Protocol: Chlorination with N-Chlorosuccinimide (NCS)
  • Dissolve 3-amino-5-methylisoxazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.05 - 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization and Safety

  • Characterization: The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

  • Safety:

    • Strong bases like NaH and n-BuLi are pyrophoric and react violently with water. Handle under an inert atmosphere (Nitrogen or Argon).

    • Chlorinating agents like NCS and SO₂Cl₂ are corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

    • Hydroxylamine and its salts can be unstable and should be handled with care.

Conclusion

The synthesis of this compound is a well-established process that relies on a robust and scalable strategy. The most efficient pathway involves the initial construction of the 3-amino-5-methylisoxazole core from inexpensive commodity chemicals like ethyl acetate and acetonitrile, followed by a regioselective electrophilic chlorination. Careful selection of reagents, particularly the base for the initial condensation and the chlorinating agent for the final step, is critical for optimizing yield and purity. The protocols and insights provided in this guide offer a comprehensive framework for researchers to successfully prepare this valuable synthetic intermediate.

References

An In-depth Technical Guide to the Physical Characteristics of 4-Chloro-5-methyl-isoxazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical characteristics of 4-Chloro-5-methyl-isoxazol-3-ylamine (CAS No: 5819-39-6). As a substituted isoxazole, this compound holds potential as a building block in medicinal chemistry and materials science. An understanding of its physical properties is fundamental to its application in synthesis, formulation, and biological screening. This document synthesizes available data on its molecular structure, molecular weight, melting point, and predicted properties such as density, lipophilicity, and polar surface area. The causality behind these characteristics and their implications for drug development are discussed to provide field-proven insights for researchers.

Introduction: The Significance of Substituted Isoxazoles

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive component in drug design. The specific substitution pattern of this compound, featuring a chloro group, a methyl group, and an amine group, presents a versatile platform for further chemical modification. Understanding the foundational physical characteristics of this molecule is a critical first step in harnessing its synthetic potential. For instance, its solubility and melting point will dictate reaction conditions, while its lipophilicity is a key determinant of its pharmacokinetic profile.

Molecular Structure and Core Properties

The arrangement of functional groups on the isoxazole ring dictates the physical and chemical behavior of this compound.

This compound N1 N O2 O N1->O2 C3 C O2->C3 C4 C C3->C4 N_sub H₂N C3->N_sub C5 C C4->C5 Cl_sub Cl C4->Cl_sub C5->N1 CH3_sub H₃C C5->CH3_sub

Figure 1: Chemical structure of this compound.

The core physical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 5819-39-6[1][2]
Molecular Formula C4H5ClN2O[1]
Molecular Weight 132.55 g/mol [1][3]
Melting Point 91-91.5 °C[3]
Predicted Density 1.381 ± 0.06 g/cm³[3]
Predicted XLogP3 1[3]
Predicted Polar Surface Area (PSA) 52 Ų[3]

In-depth Analysis of Physical Characteristics

Melting Point: A Reflection of Intermolecular Forces

The melting point of a compound provides insight into the strength of its crystal lattice. For this compound, the reported melting point is a sharp range of 91-91.5 °C, suggesting a relatively pure crystalline solid.[3] This moderately high melting point for a small molecule is indicative of significant intermolecular forces. The primary contributors to this are likely hydrogen bonding interactions mediated by the amine group and dipole-dipole interactions arising from the polar isoxazole ring and the chloro substituent.

In a drug development context, a solid-state compound with a well-defined melting point is advantageous for formulation and stability studies.

Solubility and Lipophilicity (XLogP3)

This balance is often a desirable starting point for drug candidates, as it suggests the potential for good oral bioavailability. However, experimental verification of solubility in various solvents, including physiologically relevant buffers, is a critical next step for any research program.

Polar Surface Area (PSA): A Predictor of Membrane Permeability

The predicted Polar Surface Area (PSA) of 52 Ų is another crucial parameter for predicting drug transport properties.[3] PSA is defined as the sum of the van der Waals surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes.

A PSA of 52 Ų is well within the range typically associated with good cell membrane permeability and oral bioavailability. For orally administered drugs, a PSA of less than 140 Ų is generally considered favorable.

Experimental Protocols: Foundational Steps for Characterization

While specific experimental protocols for this exact molecule are not detailed in the available literature, the following represents standard, self-validating methodologies for determining the key physical properties discussed.

Determination of Melting Point

A standard capillary melting point apparatus would be employed for this purpose.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry the sample of This compound prep2 Finely powder the sample prep1->prep2 prep3 Pack into a capillary tube to a height of 2-3 mm prep2->prep3 meas1 Place capillary in melting point apparatus prep3->meas1 meas2 Heat rapidly to ~10°C below expected m.p. meas1->meas2 meas3 Heat slowly (1-2°C/min) near the melting point meas2->meas3 meas4 Record the temperature range from first liquid to completely liquid meas3->meas4

Figure 2: Standard workflow for melting point determination.

Causality: The slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate measurement. A sharp melting range is indicative of high purity.

Spectroscopic Analysis

While not strictly a "physical characteristic" in the same vein as melting point, spectroscopic data is integral to confirming the chemical identity and purity of a compound. Standard analyses would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the number of protons and carbons in unique chemical environments.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretches of the amine, C=N and N-O stretches of the isoxazole ring, and the C-Cl stretch.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.

Conclusion and Future Directions

This compound presents as a stable, crystalline solid with physicochemical properties that suggest its potential as a valuable building block in drug discovery and development. Its moderate lipophilicity and favorable polar surface area are promising indicators for potential bioavailability.

For researchers and drug development professionals, the next logical steps would involve:

  • Experimental Verification: Conducting solubility studies in a range of pharmaceutically relevant solvents and buffers.

  • Full Spectroscopic Characterization: Obtaining and interpreting NMR, IR, and MS data to create a complete and verifiable profile of the compound.

  • Chemical Derivatization: Utilizing the amine and chloro functionalities to synthesize a library of related compounds for structure-activity relationship (SAR) studies.

This in-depth guide provides the foundational knowledge of the physical characteristics of this compound, enabling scientists to make informed decisions in its application for novel chemical synthesis and drug development endeavors.

References

Methodological & Application

Application Notes and Protocols for 4-Chloro-5-methyl-isoxazol-3-ylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Chloro-5-methyl-isoxazol-3-ylamine Scaffold

The isoxazole motif is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, with its unique electronic properties and ability to engage in various non-covalent interactions, serves as a versatile scaffold in drug design.[3][4] Among the diverse array of isoxazole-based building blocks, this compound stands out as a particularly valuable intermediate.[5] Its trifunctional nature—an amino group for amide, urea, or sulfonamide formation, a chloro substituent for cross-coupling reactions, and the inherent isoxazole ring for core structural integrity—offers medicinal chemists a powerful tool for generating diverse molecular architectures.

This guide provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols for its key synthetic transformations. The methodologies described herein are designed to be self-validating, with explanations of the chemical principles that underpin each experimental choice.

Physicochemical Properties

A comprehensive understanding of the physical and chemical characteristics of a building block is fundamental to its effective use in synthesis. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 166964-09-6[6]
Molecular Formula C₄H₅ClN₂O[7]
Molecular Weight 132.55 g/mol [7]
Appearance Off-white to light yellow solid[6]
Boiling Point 245.1±35.0 °C (Predicted)[6]
Density 1.381±0.06 g/cm³ (Predicted)[6]
Storage 2-8°C (Protect from light)[6]

Core Applications in Medicinal Chemistry

The strategic placement of reactive functional groups on the this compound core makes it a sought-after intermediate in the synthesis of a range of therapeutic agents. Its applications span from the development of anti-infective agents to the creation of targeted therapies for non-communicable diseases.

Synthesis of Sulfonamide-Based Therapeutics

The 3-amino group of this compound serves as a key nucleophile for the synthesis of sulfonamides. This class of compounds has a storied history in medicine, most notably as antimicrobial agents. The isoxazole moiety can act as a bioisosteric replacement for the aniline ring found in classical sulfa drugs, often modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecule.

A prime example is the synthesis of analogues of sulfamethoxazole, a widely used antibiotic.[8] By reacting this compound with a suitably substituted benzenesulfonyl chloride, novel sulfonamides can be generated. The chloro and methyl groups on the isoxazole ring provide additional points for modification to optimize activity and selectivity.

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cluster_0 Synthesis of Isoxazole-Containing Sulfonamides reagent1 4-Chloro-5-methyl- isoxazol-3-ylamine reaction + reagent1->reaction reagent2 Ar-SO₂Cl (Arylsulfonyl Chloride) reagent2->reaction product N-(4-Chloro-5-methylisoxazol-3-yl) arylsulfonamide reaction->product Base (e.g., Pyridine) Solvent (e.g., DCM)

Caption: Synthesis of isoxazole-sulfonamides.

Development of Kinase Inhibitors

The isoxazole scaffold is a common feature in the design of protein kinase inhibitors, a critical class of drugs for the treatment of cancer and inflammatory diseases. The amino group of this compound can be functionalized to introduce moieties that interact with the hinge region of the kinase ATP-binding site. Furthermore, the chloro substituent at the 4-position provides a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of larger aromatic or heteroaromatic groups that can occupy other regions of the ATP-binding pocket.[9]

Construction of Isoxazolyl Ureas and Amides

The reaction of the 3-amino group with isocyanates or acyl chlorides provides a straightforward route to isoxazolyl ureas and amides, respectively.[2][10] These functional groups are prevalent in bioactive molecules due to their ability to act as hydrogen bond donors and acceptors. This makes them valuable for creating compounds that can effectively interact with biological targets such as enzymes and receptors.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthetic elaboration of this compound. These are based on established chemical transformations and have been adapted for this specific substrate.

Protocol 1: N-Acylation to Form N-(4-Chloro-5-methylisoxazol-3-yl)benzamide

This protocol details the formation of an amide bond, a fundamental transformation in medicinal chemistry. The reaction of this compound with an acyl chloride, such as benzoyl chloride, is a robust method for this purpose.

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cluster_1 N-Acylation Workflow start Start: Dissolve this compound and pyridine in DCM step1 Cool reaction mixture to 0 °C start->step1 step2 Add benzoyl chloride dropwise step1->step2 step3 Warm to room temperature and stir step2->step3 step4 Quench with water step3->step4 step5 Extract with DCM step4->step5 step6 Wash organic layer with brine step5->step6 step7 Dry over Na₂SO₄ and concentrate step6->step7 end Purify by column chromatography step7->end

Caption: Workflow for N-acylation.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound and dissolve in anhydrous DCM.

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired N-(4-Chloro-5-methylisoxazol-3-yl)benzamide.

Rationale: Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The reaction is initiated at 0 °C to control the initial exothermic reaction, and then warmed to room temperature to ensure completion.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The chloro-substituent at the 4-position of the isoxazole ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11] This allows for the formation of a C-C bond, introducing aryl or heteroaryl moieties.

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cluster_2 Suzuki-Miyaura Coupling Workflow start Start: Combine reactants, catalyst, ligand, and base in a flask step1 Add solvent (e.g., 1,4-dioxane/water) start->step1 step2 Degas the reaction mixture step1->step2 step3 Heat to reflux under nitrogen step2->step3 step4 Cool to room temperature step3->step4 step5 Dilute with water and extract with ethyl acetate step4->step5 step6 Wash organic layer with brine step5->step6 step7 Dry over Na₂SO₄ and concentrate step6->step7 end Purify by column chromatography step7->end

Caption: Workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Add a mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system to yield the 4-aryl-5-methyl-isoxazol-3-ylamine product.

Rationale: The palladium catalyst facilitates the oxidative addition to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond.[12] The base is crucial for the activation of the boronic acid. A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its strategic functionalization allows for the efficient construction of diverse molecular libraries for lead discovery and optimization. The protocols provided herein offer a solid foundation for the synthetic exploration of this promising scaffold, empowering researchers to advance the development of novel therapeutics.

References

Application Notes and Protocols for the Utilization of 4-Chloro-5-methylisoxazol-3-amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Chloro-5-methylisoxazol-3-amine. This versatile heterocyclic amine serves as a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. These notes elucidate the underlying chemical principles, offer detailed, self-validating experimental protocols, and present a framework for the rational design of novel therapeutics based on the isoxazole scaffold. The primary application focus is the synthesis of isoxazolyl-sulfonamides, a class of compounds with significant therapeutic potential.

Scientific Foundation and Strategic Rationale

The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities and therapeutic potential.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a privileged scaffold in drug design. The integration of the isoxazole moiety into a molecule can enhance its pharmacological profile, improve pharmacokinetic properties, and reduce toxicity.[2] Numerous FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antibacterial agent Sulfamethoxazole, feature the isoxazole core, underscoring its therapeutic relevance.[3] The isoxazole ring's stability and the potential for substitution at various positions allow for extensive structural modifications to fine-tune biological activity.[3]

4-Chloro-5-methylisoxazol-3-amine: A Key Building Block

4-Chloro-5-methylisoxazol-3-amine (CAS No: 5819-39-6) is a strategically functionalized intermediate designed for efficient elaboration into more complex molecules.[4][5][6][7] Its structure offers three key points for chemical manipulation:

  • The Primary Amino Group (C3-NH₂): This group is a potent nucleophile, making it the primary reactive site for forming new bonds, typically amides or sulfonamides.

  • The Chlorine Atom (C4-Cl): The chloro-substituent enhances the reactivity of the isoxazole ring and can serve as a handle for cross-coupling reactions or other substitutions, allowing for further diversification of the molecular scaffold.

  • The Methyl Group (C5-CH₃): This group can influence the steric and electronic properties of the molecule, potentially impacting binding affinity to biological targets.

This trifecta of functionalities makes it a valuable starting material, particularly in the synthesis of novel sulfonamide derivatives for drug discovery programs.[1][3]

Physicochemical and Safety Data

A thorough understanding of the intermediate's properties and handling requirements is paramount for successful and safe experimentation.

Compound Properties
PropertyValueSource
IUPAC Name 4-chloro-5-methylisoxazol-3-amineAiFChem[7]
CAS Number 5819-39-6Biosynth[5]
Molecular Formula C₄H₅ClN₂OECHEMI[4]
Molecular Weight 132.55 g/mol Biosynth[5]
Appearance Expected to be a solid (based on related compounds)N/A
Purity Typically >95% (commercially available)AiFChem[7]
SMILES CC1=C(C(=NO1)N)ClBiosynth[5]
Safety and Handling Protocol

Disclaimer: This information is based on safety data for structurally related compounds. Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier for 4-Chloro-5-methylisoxazol-3-amine before handling.

  • Hazard Identification: Based on related compounds, may cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

    • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat and ensure skin is not exposed.

    • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dusts are generated, use a NIOSH-approved respirator.

  • Handling and Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents.

    • Avoid formation of dust and aerosols.

  • First Aid Measures:

    • If Inhaled: Move person to fresh air.

    • In Case of Skin Contact: Wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.

    • If Swallowed: Rinse mouth with water. Do not induce vomiting.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Core Application: Synthesis of Isoxazolyl-Sulfonamides

The primary application of 4-Chloro-5-methylisoxazol-3-amine is its reaction with sulfonyl chlorides to form N-isoxazolyl-sulfonamides. This reaction is a cornerstone of modern medicinal chemistry for generating libraries of compounds for high-throughput screening.

Reaction Principle: The Hinsberg Reaction

The synthesis of sulfonamides from a primary amine and a sulfonyl chloride is a classic and reliable transformation, often referred to as the Hinsberg reaction.[8] The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

General Workflow for Sulfonamide Synthesis

The logical flow from starting materials to the final, purified product is a critical aspect of reproducible synthesis.

References

Application Notes and Protocols for the Synthesis of Isoxazolopyrimidinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isoxazolopyrimidinones in Medicinal Chemistry

The fusion of isoxazole and pyrimidine rings gives rise to the isoxazolopyrimidinone scaffold, a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. These compounds are structurally analogous to purine nucleobases, allowing them to interact with a wide array of biological targets. The isoxazole moiety contributes to the molecule's electronic properties and can engage in specific hydrogen bonding and π-π stacking interactions, while the pyrimidinone core provides a versatile platform for functionalization, enabling the fine-tuning of physicochemical and pharmacological properties.

Derivatives of isoxazolopyrimidinones have demonstrated a broad spectrum of biological activities, including potential as anticancer, antiviral, immunosuppressive, and antithrombotic agents.[1][2][3] For instance, certain isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives have been identified as potent inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, highlighting their potential as novel antithrombotic drugs.[3] Furthermore, this scaffold has been explored for the development of selective inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy.[1] The therapeutic potential of these compounds underscores the importance of robust and efficient synthetic protocols for their preparation and derivatization.

This application note provides a detailed guide to the synthesis of isoxazolopyrimidinones, focusing on a multi-step protocol for the preparation of the isoxazolo[5,4-d]pyrimidin-4(5H)-one core. We will delve into the rationale behind the experimental choices, provide step-by-step procedures, and discuss potential optimizations.

Synthetic Strategies: A Mechanistic Overview

The construction of the isoxazolopyrimidinone scaffold is typically achieved through a convergent synthesis, wherein a functionalized isoxazole precursor is cyclized to form the pyrimidinone ring. A common and effective strategy involves the following key transformations:

  • Formation of the Isoxazole Ring: The synthesis often commences with the construction of a 5-aminoisoxazole-4-carboxamide derivative. This is typically achieved through a multi-step sequence starting from an appropriate aldehyde.

  • Cyclocondensation to Form the Pyrimidinone Ring: The crucial step in forming the fused heterocyclic system is the cyclocondensation of the 5-aminoisoxazole-4-carboxamide with a one-carbon synthon, such as triethyl orthoformate. This reaction closes the pyrimidine ring, yielding the desired isoxazolopyrimidinone core.

The overall synthetic workflow can be visualized as follows:

G A Aryl Aldehyde B Oxime A->B Hydroxylamine Hydrochloride C Hydroxyimidoyl Chloride B->C N-Chlorosuccinimide (NCS) D 5-Aminoisoxazole-4-carboxamide C->D 2-Cyanoacetamide, NaH/DMF or NaOEt/EtOH E Isoxazolo[5,4-d]pyrimidin-4(5H)-one D->E Triethyl Orthoformate, Acetic Anhydride

Caption: General synthetic workflow for isoxazolo[5,4-d]pyrimidin-4(5H)-ones.

Detailed Experimental Protocols

This section provides a step-by-step protocol for the synthesis of a representative isoxazolo[5,4-d]pyrimidin-4(5H)-one, starting from an arylaldehyde.

Protocol 1: Synthesis of 3-Aryl-5-aminoisoxazole-4-carboxamides

This protocol outlines the initial steps to construct the key isoxazole intermediate.

Step 1: Oxime Formation

  • Rationale: The conversion of the aldehyde to an oxime is the first step in activating the carbonyl group for subsequent transformations.

  • Procedure:

    • Dissolve the arylaldehyde (1.0 equiv.) in a mixture of THF/EtOH/H₂O (2:5:1 v/v).

    • Add hydroxylamine hydrochloride (1.1 equiv.) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvents under reduced pressure. The crude oxime can often be used in the next step without further purification.

Step 2: Formation of Hydroxyimidoyl Chloride

  • Rationale: The oxime is converted to a more reactive hydroxyimidoyl chloride, which will readily undergo cyclization in the next step. N-chlorosuccinimide (NCS) is a convenient chlorinating agent for this purpose.

  • Procedure:

    • Dissolve the crude oxime (1.0 equiv.) in dimethylformamide (DMF).

    • Add N-chlorosuccinimide (NCS) (1.1 equiv.) portion-wise to the solution, maintaining the temperature below 30 °C.

    • Stir the reaction mixture at room temperature for 18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydroxyimidoyl chloride.

Step 3: Cyclization to 3-Aryl-5-aminoisoxazole-4-carboxamide

  • Rationale: This is the key ring-forming step to generate the isoxazole core. The hydroxyimidoyl chloride reacts with a nucleophile, in this case, the enolate of 2-cyanoacetamide, to form the isoxazole ring. The use of a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is crucial for generating the nucleophile.[1]

  • Procedure (Optimized using NaH): [1]

    • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv.) in anhydrous DMF, add 2-cyanoacetamide (1.0 equiv.) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to 0 °C and add a solution of the crude hydroxyimidoyl chloride (1.0 equiv.) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by carefully adding ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry to afford the 3-aryl-5-aminoisoxazole-4-carboxamide.

Protocol 2: Synthesis of Isoxazolo[5,4-d]pyrimidin-4(5H)-ones

This protocol describes the final cyclization step to form the fused pyrimidinone ring.

  • Rationale: The cyclocondensation of the 5-aminoisoxazole-4-carboxamide with triethyl orthoformate provides the second ring of the target scaffold. Acetic anhydride is used as a solvent and also acts as a dehydrating agent to drive the reaction to completion.

  • Procedure:

    • Suspend the 3-aryl-5-aminoisoxazole-4-carboxamide (1.0 equiv.) in acetic anhydride.

    • Add triethyl orthoformate (1.0 equiv.) to the suspension.

    • Reflux the reaction mixture for 18 hours.[4]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and then place it in a refrigerator to facilitate precipitation.

    • Collect the precipitate by filtration, wash with a cold solvent (e.g., ethanol), and dry to obtain the desired isoxazolo[5,4-d]pyrimidin-4(5H)-one. The product can be further purified by recrystallization if necessary.

Alternative Protocol 2a: Microwave-Assisted Synthesis of Isoxazolo[5,4-d]pyrimidin-4(5H)-ones
  • Rationale: Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields. In this case, a solid acid catalyst is used in a solvent-free condition, offering a greener alternative to conventional heating.[5]

  • Procedure:

    • In a microwave-safe vessel, mix the 5-aminoisoxazole-4-carboxamide (1.0 equiv.), the orthoester (e.g., triethyl orthoformate, 1.2 equiv.), and a solid acid catalyst (e.g., montmorillonite K-10).

    • Irradiate the mixture in a microwave reactor at a specified power and temperature for a short duration (typically 5-15 minutes).

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and add a suitable solvent (e.g., ethyl acetate) to dissolve the product.

    • Filter to remove the solid catalyst.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones.

StepKey ReagentsSolventTemperatureTimeTypical Yield (%)
Oxime Formation Hydroxylamine HydrochlorideTHF/EtOH/H₂ORoom Temperature30 min71-98[1]
Hydroxyimidoyl Chloride Formation N-Chlorosuccinimide (NCS)DMFRoom Temperature18 h-
Isoxazole Formation (NaH method) 2-Cyanoacetamide, NaHDMF0 °C to RT2-4 hVariable
Pyrimidinone Formation (Conventional) Triethyl Orthoformate, Acetic AnhydrideAcetic AnhydrideReflux18 hModerate to Good
Pyrimidinone Formation (Microwave) Triethyl Orthoformate, Solid Acid CatalystSolvent-freeMicrowave5-15 minGood to Excellent

Troubleshooting and Considerations

  • Purity of Starting Materials: Ensure all reagents and solvents are of high purity and anhydrous where specified, as moisture can interfere with several steps, particularly those involving strong bases.

  • Reaction Monitoring: Careful monitoring of the reaction progress by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: While some intermediates can be used in their crude form, purification of the final product is often necessary to obtain material of high purity for biological testing. Recrystallization or column chromatography are common purification techniques.

  • Dimroth Rearrangement: It is important to be aware of the potential for Dimroth rearrangement in pyrimidine-containing heterocyclic systems, which involves the interchange of endocyclic and exocyclic nitrogen atoms.[6][7] This rearrangement can sometimes occur under acidic or basic conditions and may lead to the formation of isomeric products. Careful characterization of the final products by spectroscopic methods (NMR, MS) is essential to confirm the desired regiochemistry.

Conclusion

The synthetic protocols detailed in this application note provide a reliable and adaptable framework for the synthesis of isoxazolopyrimidinones, a class of compounds with significant therapeutic potential. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently access a diverse range of derivatives for further investigation in drug discovery and development programs. The provided protocols, including a greener microwave-assisted option, offer flexibility to suit different laboratory setups and research goals.

References

Topic: Comprehensive Analytical Characterization of 4-Chloro-5-methyl-isoxazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Chloro-5-methyl-isoxazol-3-ylamine is a critical heterocyclic building block in modern medicinal chemistry, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its purity, identity, and stability are paramount to ensuring the quality and safety of downstream products. This guide provides a suite of robust analytical methods for the comprehensive characterization of this compound. We move beyond simple procedural lists to explain the underlying scientific rationale for each methodological choice, empowering researchers to not only replicate these protocols but also to adapt and troubleshoot them effectively. The methods detailed herein—spanning chromatography and spectroscopy—form a self-validating system for unambiguous structural confirmation and precise purity assessment.

Compound Profile and Physicochemical Properties

A foundational understanding of the analyte's properties is essential for effective method development. This compound is a substituted isoxazole, a class of aromatic heterocycles known for their diverse biological activities.[3][4]

PropertyValueSource(s)
Chemical Name This compound[5]
Synonyms 5-Amino-4-chloro-3-methylisoxazole[6]
CAS Number 5819-39-6[5][7]
Molecular Formula C₄H₅ClN₂O[8]
Molecular Weight 132.55 g/mol [8]
Appearance Off-white to light yellow solid[6][8]

Analytical Strategy Overview

Our characterization strategy is multi-faceted, employing orthogonal techniques to build a complete and verifiable profile of the compound. The workflow ensures both structural integrity and purity are assessed.

Analytical_Workflow cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Final Assessment A Sample Receipt & Preparation B HPLC-UV Analysis (Purity Assay & Quantification) A->B C LC-MS Analysis (Mass Confirmation & Impurity ID) B->C D NMR Spectroscopy (¹H & ¹³C) (Unambiguous Structure) C->D Confirm Structure F Data Integration & Final Report C->F E FT-IR Spectroscopy (Functional Group ID) D->E Confirm Functional Groups E->F

Figure 1: High-level workflow for the comprehensive characterization of this compound.

Chromatographic Methods for Purity and Identity

Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates. We employ High-Performance Liquid Chromatography (HPLC) with UV detection for quantification and couple it with Mass Spectrometry (MS) for definitive mass confirmation.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: This method separates the target compound from impurities based on differential partitioning between a stationary phase (C18 column) and a mobile phase. UV detection provides a quantitative measure of the compound's concentration. A gradient elution is chosen to ensure separation of potential impurities with varying polarities.

Experimental Protocol:

  • Solvent Preparation:

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water. Use HPLC-grade water and formic acid. Degas for 15 minutes.

    • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile. Use HPLC-grade acetonitrile and formic acid. Degas for 15 minutes.

  • Standard Preparation:

    • Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of MPA:MPB to create a stock solution of ~100 µg/mL.

    • Prepare working standards by serial dilution as needed (e.g., 1-50 µg/mL for linearity).

  • Sample Preparation:

    • Prepare test samples at a target concentration of 100 µg/mL in the same diluent as the standard.

    • Filter all solutions through a 0.45 µm PTFE syringe filter before injection.[9]

  • Instrumental Parameters:

    • The following parameters provide a robust starting point and should be validated according to ICH Q2(R1) guidelines.

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent retention and resolution for small polar molecules.
Mobile Phase A: 0.1% FA in H₂O; B: 0.1% FA in ACNFormic acid provides good peak shape and is MS-compatible.
Gradient See Table BelowA gradient ensures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Injection Vol. 10 µLA typical volume for analytical HPLC.
UV Detection 254 nmA common wavelength for aromatic and conjugated systems. A full UV scan should be run initially to determine the absorbance maximum.
Run Time 20 minutesSufficient to elute the main peak and any late-eluting impurities.

HPLC Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
15.0595
15.1955
20.0955

Expected Results: A sharp, symmetrical peak for the main compound. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. A certificate of analysis for a similar compound showed a purity of 99.83% by LCMS, indicating high purity is achievable.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: This method provides definitive molecular weight confirmation. The LC separates the components as described above, and the eluent is directed into a mass spectrometer. Electrospray Ionization (ESI) is an effective soft-ionization technique for this class of molecule, minimizing fragmentation and providing a clear molecular ion peak.

Experimental Protocol:

  • LC System: Use the same HPLC method as described in Section 3.1. The use of a volatile buffer like formic acid is critical for MS compatibility.

  • MS System Configuration:

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveThe amine group is readily protonated to form a positive ion [M+H]⁺.
Mass Range 50 - 500 m/zCovers the molecular weight of the analyte and expected fragments/impurities.
Capillary Voltage 3.5 kVOptimal for efficient ionization.
Gas Temp. 325 °CFacilitates desolvation of the ESI droplets.
Gas Flow 10 L/minAssists in desolvation and ion transport.

Expected Results: The primary ion observed should correspond to the protonated molecule [M+H]⁺.

  • Calculated Mass: C₄H₅ClN₂O = 132.01

  • Expected [M+H]⁺: 133.02 m/z The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed in the mass spectrum, with a peak at ~135.02 m/z for the ³⁷Cl isotope. This provides an additional layer of confirmation. Mass spectral data is a common characterization method for newly synthesized isoxazoles.[10][11]

LC_Workflow A Prepare Sample (100 µg/mL in 50:50 ACN/H₂O) B Filter with 0.45 µm PTFE Filter A->B C Inject 10 µL into HPLC-UV/MS B->C D Separation on C18 Column C->D E UV Detection (254 nm) (Quantification) D->E F ESI Source (Ionization) D->F H Data Analysis: - Purity from UV - Mass from MS E->H G Mass Analyzer (m/z Detection) F->G G->H

Figure 2: Detailed workflow for HPLC-UV and LC-MS analysis.

Spectroscopic Methods for Structural Elucidation

While chromatography confirms purity and molecular weight, spectroscopy provides the definitive evidence of the compound's covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the chemical environment of ¹H and ¹³C nuclei. The chemical shifts, splitting patterns, and integrations provide a detailed map of the molecule's atomic connectivity, confirming the identity and substitution pattern of the isoxazole ring.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent solvent for many polar organic compounds. The amine protons (-NH₂) are often visible as a broad singlet in this solvent and can be exchanged with D₂O for confirmation.

  • Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Include standard experiments like DEPT-135 to differentiate between CH, CH₂, and CH₃ carbons.

Expected Spectral Data: The structure of this compound suggests the following signals. Published data for similar isoxazole structures support these assignments.[10][11][12]

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.5 - 7.0Broad Singlet2H-NH₂Amine protons, often broad due to quadrupole effects and exchange.
~2.2 - 2.4Singlet3H-CH₃Methyl group attached to the isoxazole ring.

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~160 - 170C3 (-C-NH₂)Carbon attached to the electronegative nitrogen of the amine and ring oxygen/nitrogen.
~155 - 165C5 (-C-CH₃)Carbon attached to the methyl group and ring oxygen/nitrogen.
~100 - 110C4 (-C-Cl)Carbon bearing the chlorine atom, typically shifted upfield relative to other sp² carbons.
~10 - 15-CH₃Aliphatic methyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol:

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powder directly on the ATR crystal.

    • Rationale: ATR is a rapid, non-destructive technique that requires minimal sample preparation.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands: Analysis of related isoxazole and chloro-aromatic structures in the literature provides a basis for these assignments.[10][13][14]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3250N-H StretchPrimary Amine (-NH₂)
3000 - 2850C-H StretchMethyl (-CH₃)
1650 - 1580C=N StretchIsoxazole Ring
1550 - 1450C=C StretchIsoxazole Ring
1450 - 1350N-O StretchIsoxazole Ring
850 - 750C-Cl StretchChloro-aromatic

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Isoxazole Derivatives

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antibiotics like cloxacillin, anti-inflammatory drugs such as valdecoxib, and various antipsychotic agents. Given their prevalence and potent bioactivity, the robust and reliable quantification of isoxazole derivatives is a critical step in drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering high resolution, sensitivity, and precision.

This comprehensive guide provides a detailed framework for developing, validating, and implementing HPLC methods for the analysis of isoxazole-containing molecules. We will delve into the causal relationships between molecular properties and chromatographic behavior, offering field-proven insights to overcome common analytical challenges. The protocols herein are designed to be self-validating, grounded in established pharmacopeial standards and peer-reviewed literature.

Part 1: Foundational Principles - The "Why" Behind the Method

The successful HPLC separation of isoxazole derivatives hinges on a fundamental understanding of their physicochemical properties and how these interact with the chromatographic system.

The Isoxazole Moiety: A Chromatographic Perspective

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structure imparts several key characteristics that directly influence HPLC method development:

  • Polarity and pKa: The nitrogen atom in the isoxazole ring is weakly basic, with a typical pKa in the range of 1-3. This means that at physiological and most analytical pH values (typically pH 2-8), the ring itself is neutral. However, the overall polarity of the molecule is dictated by the various substituents attached to the ring. These substituents can range from nonpolar alkyl or aryl groups to highly polar functionalities like carboxylic acids or amines. Control of the mobile phase pH is therefore critical, especially if the substituents are ionizable. For instance, a basic substituent will be protonated and highly retained on a reversed-phase column at acidic pH, while an acidic substituent will be ionized and less retained at basic pH.

  • UV Absorbance: The conjugated π-system of the isoxazole ring provides inherent chromophoric properties, making UV detection a straightforward and widely applicable technique. Most isoxazole derivatives exhibit significant absorbance in the range of 210-280 nm. The optimal wavelength (λ_max) for detection will, however, depend on the entire molecular structure, including its substituents. It is imperative to determine the λ_max for each new derivative using a diode-array detector (DAD) or by scanning with a UV-Vis spectrophotometer to ensure maximum sensitivity.

Selecting the Chromatographic Mode: Reversed-Phase Dominance

For the vast majority of isoxazole derivatives encountered in pharmaceutical analysis, which are often moderately polar to nonpolar, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the mode of choice. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-silane bonded silica, such as C18 or C8) and a polar mobile phase (usually a mixture of water or buffer and an organic solvent like acetonitrile or methanol).

The rationale for this choice is threefold:

  • Versatility: RP-HPLC can effectively separate a wide range of molecules based on subtle differences in their hydrophobicity.

  • Reproducibility: Modern C18 columns offer exceptional batch-to-batch reproducibility and stability over a wide pH range.

  • Simplicity: The mobile phases are relatively simple to prepare and predict.

The following diagram illustrates the fundamental workflow for developing an RP-HPLC method.

RP_HPLC_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Characterize Analyte (pKa, logP, UV λmax) Column Select Column (C18, 5 µm, 4.6x150 mm) Analyte->Column MobilePhase Initial Mobile Phase (ACN/H2O Gradient) Column->MobilePhase Detection Set Detector (DAD @ 210-400 nm) MobilePhase->Detection Gradient Optimize Gradient (Slope, Time) Detection->Gradient pH Adjust pH (For ionizable groups) Gradient->pH FlowRate Fine-tune Flow Rate (Resolution vs. Time) pH->FlowRate Temp Adjust Temperature (Viscosity, Selectivity) FlowRate->Temp SystemSuit System Suitability Test (USP/ICH Criteria) Temp->SystemSuit Validation Full Method Validation (Linearity, Accuracy, Precision) SystemSuit->Validation

Caption: A typical workflow for RP-HPLC method development.

Part 2: A Step-by-Step Protocol for the Analysis of a Novel Isoxazole Derivative

This section provides a detailed protocol for the development and initial validation of an HPLC method for a hypothetical novel isoxazole derivative, "Isoxazole-X."

Materials and Equipment
  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Stationary Phase: A C18 column (e.g., Agilent Zorbax, Waters Symmetry, Phenomenex Luna), 4.6 x 150 mm, 5 µm particle size.

  • Chemicals:

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade methanol (MeOH)

    • Ultrapure water (18.2 MΩ·cm)

    • Formic acid (FA), analytical grade

    • Ammonium acetate, analytical grade

    • Isoxazole-X reference standard

Protocol: Method Development
Step 1: Analyte Characterization and Sample Preparation
  • Determine UV λ_max: Prepare a ~10 µg/mL solution of Isoxazole-X in ACN/water (50:50). Infuse into the DAD and acquire a UV spectrum from 200-400 nm to identify the wavelength of maximum absorbance. For this example, let's assume λ_max is 254 nm.

  • Reference Standard Preparation: Accurately weigh ~10 mg of Isoxazole-X reference standard and dissolve in a suitable solvent (e.g., ACN) to prepare a 1 mg/mL stock solution.

  • Working Standard Preparation: Dilute the stock solution with the initial mobile phase (e.g., 50:50 ACN/water) to a working concentration of ~50 µg/mL.

Step 2: Initial Chromatographic Conditions (Scouting Gradient)

This step aims to determine the approximate elution conditions for Isoxazole-X.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral-purpose column suitable for a wide range of hydrophobicities.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures acidic and basic functional groups are in a single ionic state, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 20 minutesA wide, shallow gradient ensures elution of the compound, regardless of its polarity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and reduces mobile phase viscosity.
Detection DAD, 254 nmWavelength determined in Step 1.
Injection Vol. 10 µLA typical injection volume.
Step 3: Method Optimization

Based on the results of the scouting gradient, the method is optimized to achieve a symmetric peak, good resolution from impurities, and a reasonable run time.

  • If the peak elutes too early (< 2 min): The compound is too polar for the starting conditions. Consider a less polar stationary phase (e.g., C8) or a lower starting percentage of organic modifier.

  • If the peak elutes too late (> 15 min): The compound is highly nonpolar. Increase the starting percentage of the organic modifier or make the gradient steeper.

  • If the peak is broad or tailing: This often indicates secondary interactions with the silica backbone of the stationary phase. Ensure the pH of the mobile phase is appropriate for any ionizable groups. Adding a buffer like ammonium acetate (e.g., 10 mM) can sometimes improve peak shape.

Optimized Isocratic Method Example:

Let's assume the scouting gradient showed Isoxazole-X eluting at 12 minutes, corresponding to ~50% ACN. An isocratic method can be developed for faster analysis.

ParameterOptimized Condition
Mobile Phase Acetonitrile : 10 mM Ammonium Acetate (pH 4.5) (55:45 v/v)
Flow Rate 1.2 mL/min
Run Time 10 minutes
Protocol: System Suitability and Validation

Before analyzing samples, the system's suitability must be confirmed according to guidelines from the United States Pharmacopeia (USP) or the International Council for Harmonisation (ICH).

  • Prepare a System Suitability Solution: A solution of Isoxazole-X (~50 µg/mL) spiked with a small amount of a closely eluting impurity or a related compound.

  • Perform Five Replicate Injections: Inject the solution five times consecutively.

  • Calculate System Suitability Parameters:

ParameterAcceptance Criteria (Typical)Purpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
Relative Standard Deviation (%RSD) %RSD of peak area ≤ 2.0%Measures system precision.
Resolution (Rs) Rs > 2.0 (between analyte and closest peak)Measures the degree of separation between adjacent peaks.

The following diagram illustrates the decision-making process during method validation.

Caption: Decision tree for HPLC system suitability testing.

Part 3: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with silanols- Mobile phase pH inappropriate for analyte pKa- Column contamination or degradation- Use a mobile phase with a lower pH (e.g., 0.1% TFA) or a higher pH with an end-capped column.- Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.- Flush the column with a strong solvent; if unresolved, replace the column.
Split Peaks - Column void or channeling- Partially blocked frit- Sample solvent incompatible with mobile phase- Reverse-flush the column at low flow rate. If unresolved, replace.- Filter all samples and mobile phases.- Dissolve the sample in the mobile phase.
Ghost Peaks - Contamination in the mobile phase- Carryover from the previous injection- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler method.
Baseline Drift - Column temperature fluctuation- Mobile phase composition changing- Contamination buildup on the detector flow cell- Use a column oven and allow the system to equilibrate.- Ensure mobile phase is well-mixed and degassed.- Flush the flow cell with an appropriate solvent (e.g., isopropanol).

Conclusion

The successful HPLC analysis of isoxazole derivatives is an achievable goal through a systematic and logical approach to method development. By understanding the fundamental physicochemical properties of the target analyte and their interaction with the stationary and mobile phases, a robust, reproducible, and reliable method can be established. This guide provides the foundational knowledge, a practical protocol, and troubleshooting advice to empower researchers, scientists, and drug development professionals in their analytical endeavors. Adherence to system suitability and validation principles is paramount to ensuring data integrity and regulatory compliance.

Application Notes & Protocols: A Guide to the NMR Spectroscopy of Substituted Isoxazoles for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold and the Analytical Imperative

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a hydrogen bond donor or acceptor have cemented its status as a "privileged scaffold" in drug discovery, appearing in therapeutics for a wide range of diseases, including cancer, inflammation, and infectious agents.[1][3] The synthesis of isoxazole derivatives, often via 1,3-dipolar cycloaddition reactions or condensation of β-dicarbonyl compounds, frequently yields a mixture of regioisomers.[4][5] Distinguishing these isomers is not merely an academic exercise; it is a critical step in drug development, as different substitution patterns can lead to vastly different biological activities.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of these compounds.[6][7] It provides an unparalleled atomic-level view of molecular structure, allowing for the unambiguous determination of connectivity and regiochemistry.[8] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles, advanced techniques, and field-proven protocols for the comprehensive NMR analysis of substituted isoxazoles.

Part 1: Foundational 1D NMR Analysis (¹H and ¹³C)

The initial characterization of any novel isoxazole derivative begins with one-dimensional ¹H and ¹³C NMR spectroscopy. These experiments provide essential information about the chemical environment of each nucleus and offer the first clues to the substitution pattern.

¹H NMR Spectroscopy: Protons as Probes

The three protons on an unsubstituted isoxazole ring have characteristic chemical shifts. For the parent isoxazole in CDCl₃, the signals appear at approximately δ 8.49 (H3), δ 6.39 (H4), and δ 8.31 (H5) ppm.[9] The positions of these signals are highly sensitive to the electronic effects of substituents.

  • H3 (δ ~8.5 ppm): This proton is adjacent to the electronegative oxygen atom and is typically found at a relatively downfield chemical shift.

  • H5 (δ ~8.3 ppm): This proton is adjacent to the imine nitrogen and also appears downfield.

  • H4 (δ ~6.4 ppm): Situated between two carbons, this proton is the most upfield of the three ring protons.

The Causality of Substituent Effects: Electron-donating groups (EDGs) like alkyl or alkoxy groups will shield nearby protons, causing their signals to shift upfield (to a lower δ value). Conversely, electron-withdrawing groups (EWGs) such as nitro or carbonyl groups will deshield protons, shifting their signals downfield. The magnitude of this shift provides crucial, albeit indirect, evidence of the substituent's position. For instance, an aryl substituent at the C5 position will significantly influence the chemical shift of H4.[10][11]

Spin-Spin Coupling Constants (J-coupling): The through-bond coupling between adjacent protons on the isoxazole ring provides valuable structural information.[12]

  • ³J(H4,H5) is typically in the range of 1.7–3.0 Hz.

  • ⁴J(H3,H4) is around 0–1.0 Hz.

  • ⁵J(H3,H5) is very small, often unresolved.

The presence or absence of these couplings is a primary indicator of the substitution pattern. For example, in a 3,5-disubstituted isoxazole, the ¹H NMR spectrum will show a singlet for the remaining H4 proton.[10]

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides a direct view of the molecule's carbon framework. For the parent isoxazole, the carbon chemical shifts are approximately δ 157.8 (C3), δ 103.6 (C4), and δ 149.1 (C5) ppm.[9]

  • C3 and C5: These carbons, being directly bonded to heteroatoms, are the most downfield.

  • C4: This carbon is the most shielded and appears significantly upfield.

Substituent effects also strongly influence ¹³C chemical shifts, and these effects can be correlated with parameters like Hammett constants to predict and confirm isomeric structures.[13][14][15]

Nucleus Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Key ¹H-¹H Coupling Constants (Hz)
H/C-3 8.3 - 8.8155 - 165⁴J(H3,H4) ≈ 0 - 1.0
H/C-4 6.2 - 7.095 - 110³J(H4,H5) ≈ 1.7 - 3.0
H/C-5 8.1 - 8.6148 - 158⁵J(H3,H5) ≈ 0
Note: Chemical shifts are solvent-dependent and heavily influenced by substituents. Data compiled from sources.[9][10][12][14]

Part 2: Advanced 2D NMR for Unambiguous Structural Elucidation

While 1D NMR provides a foundational sketch, complex or isomeric structures demand the definitive connectivity information provided by two-dimensional NMR experiments. For substituted isoxazoles, a combination of COSY, HSQC, and HMBC is the gold standard for unambiguous assignment.[8][16]

COSY (Correlation Spectroscopy)

This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[8] A cross-peak in a COSY spectrum between two proton signals confirms that they are neighbors in the spin system. For an isoxazole with protons at C4 and C5, a cross-peak would be observed between H4 and H5, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is a powerful tool that correlates each proton signal with the signal of the carbon atom to which it is directly attached.[8][17] This allows for the direct and unambiguous assignment of protonated carbon signals in the ¹³C spectrum based on the already assigned ¹H signals. It is an essential step in mapping out the molecule's framework.

HMBC (Heteronuclear Multiple Bond Correlation): The Key to Regiochemistry

The HMBC experiment is arguably the most critical for determining the regiochemistry of substituted isoxazoles. It reveals correlations between protons and carbons over two or three bonds (long-range couplings).[8][18] These correlations provide the definitive links between substituents and the isoxazole ring, especially for assigning quaternary (non-protonated) carbons.

The Logic of HMBC in Action: Consider the challenge of distinguishing between a 3-phenyl-5-methylisoxazole and a 3-methyl-5-phenylisoxazole.

  • In 3-phenyl-5-methylisoxazole , the protons of the methyl group at C5 will show a three-bond correlation to C4 and a two-bond correlation to C5 in the HMBC spectrum. Crucially, they will show no correlation to C3. The phenyl protons will show correlations to C3 and C4.

  • In 3-methyl-5-phenylisoxazole , the methyl protons at C3 will show correlations to C3 and C4, but not to C5. The phenyl protons will show correlations to C5 and C4.

These distinct correlation patterns provide irrefutable evidence of the substitution pattern.[18]

NOESY (Nuclear Overhauser Effect Spectroscopy)

For sterically congested molecules, the NOESY experiment can provide additional confirmation of regiochemistry. It identifies nuclei that are close in physical space (typically < 5 Å), regardless of their bonding network.[19] A cross-peak between a proton on a substituent and a proton on the isoxazole ring confirms their spatial proximity, which can help differentiate between isomers.

Part 3: Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols are designed as self-validating systems to ensure high-quality data.

Protocol 1: Standard Sample Preparation for 1D and 2D NMR

The quality of the final spectrum is fundamentally dependent on meticulous sample preparation.[20]

  • Analyte Quantity:

    • For ¹H NMR: Dissolve 1-5 mg of the purified isoxazole derivative.[20]

    • For ¹³C and 2D NMR: A higher concentration is required due to the lower natural abundance of ¹³C. Use 10-30 mg of the sample.[20][21]

  • Solvent Selection:

    • Choose a deuterated solvent that fully dissolves the sample. CDCl₃ is a common first choice. Other solvents like DMSO-d₆ or Acetone-d₆ can be used based on solubility.[21][22]

    • Ensure the residual solvent peak does not overlap with key analyte signals.[22]

    • Use a solvent volume of 0.6-0.7 mL to achieve a sample height of 40-50 mm in a standard 5 mm NMR tube. This height is critical for optimal shimming and spectral quality.[20][22]

  • Sample Preparation Workflow:

    • Weigh the sample into a clean, dry vial.

    • Add the deuterated solvent and gently agitate (vortex or sonicate) until the sample is completely dissolved.

    • Self-Validation Step: Visually inspect the solution against a bright light. It must be a homogeneous solution, free of any suspended particulate matter. Solid particles disrupt the magnetic field homogeneity, leading to broad lines and poor resolution that cannot be corrected later.[21]

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.

    • Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly.

Protocol 2: Workflow for Complete Structural Elucidation

This protocol outlines the logical sequence of experiments for determining the structure of a novel substituted isoxazole.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation Prep Protocol 1: Prepare High-Quality Sample H1 Acquire ¹H NMR Prep->H1 Step 1 C13 Acquire ¹³C NMR / DEPT H1->C13 Step 2 AssignH Assign Proton Spin Systems (Shifts, Couplings) H1->AssignH Analyze HSQC Acquire ¹H-¹³C HSQC C13->HSQC COSY Acquire ¹H-¹H COSY COSY->AssignH AssignC Assign Protonated Carbons HSQC->AssignC Step 4 HMBC Acquire ¹H-¹³C HMBC AssignRegio Assign Quaternary Carbons & Confirm Regiochemistry HMBC->AssignRegio Step 5 (Critical Step) AssignH->COSY Step 3 AssignH->HSQC AssignC->HMBC Final Final Structure Confirmation AssignRegio->Final

Caption: Workflow for NMR-based structural elucidation of isoxazoles.

  • Acquire 1D Spectra: Run standard ¹H and ¹³C{¹H} experiments.

  • Analyze ¹H Spectrum: Assign proton signals based on chemical shifts and J-coupling patterns. Use COSY to confirm proton-proton connectivities.

  • Assign Protonated Carbons: Use the HSQC spectrum to correlate each proton with its directly attached carbon.

  • Determine Regiochemistry: This is the most critical step. Analyze the HMBC spectrum to establish long-range correlations. Map the connections from substituent protons to the isoxazole ring carbons (C3, C4, C5) to definitively establish the substitution pattern.

  • Finalize Assignment: Use the HMBC data to assign all quaternary carbons. If ambiguity remains (e.g., due to steric crowding), a NOESY experiment can be performed to confirm through-space proximities.

G cluster_35 3,5-Disubstituted Isoxazole cluster_34 3,4-Disubstituted Isoxazole node_text mol_35 R3_H->C3 ²J R3_H->C4 ³J R5_H->C4 ³J R5_H->C5 ²J mol_34 R3_H_2->C3_2 ²J R3_H_2->C4_2 ³J R4_H_2->C3_2 ³J R4_H_2->C4_2 ²J R4_H_2->C5_2 ³J node_text1 Key HMBC Correlations: R³-H ↔ C3, C4 R⁵-H ↔ C5, C4 node_text2 Key HMBC Correlations: R³-H ↔ C3, C4 R⁴-H ↔ C3, C4, C5

References

Application Notes and Protocols for Catalysis in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Imperative for Catalysis in Modern Agrochemical Synthesis

The global challenge of ensuring food security for a growing population necessitates the development of effective and environmentally benign crop protection agents.[1][2][3] Historically, the synthesis of agrochemicals has often involved stoichiometric reagents and harsh reaction conditions, leading to significant waste generation and environmental concerns.[1][4] Catalysis has emerged as a cornerstone of modern, sustainable chemical synthesis, offering pathways to agrochemicals with increased efficiency, selectivity, and reduced environmental impact.[5][6][7] This document provides an in-depth guide to the application of various catalytic methodologies in agrochemical synthesis, complete with detailed protocols and the scientific rationale behind them.

The principles of green chemistry are particularly pertinent to the manufacturing of agrochemicals due to their direct influence on human and environmental health.[4][6] Catalytic processes are instrumental in achieving the goals of green chemistry by enabling reactions with high atom economy, utilizing less hazardous substances, and reducing energy consumption.[6][7][8] This guide will explore several key areas where catalysis is making a significant impact, including asymmetric catalysis for chiral pesticides, C-H activation for novel molecular architectures, and biocatalysis for greener production routes.

Asymmetric Catalysis: The Key to Enantiomerically Pure Agrochemicals

Many modern agrochemicals are chiral molecules, with their biological activity often residing in a single enantiomer.[9] The use of enantiomerically pure agrochemicals offers several advantages, including higher efficacy at lower application rates, reduced non-target toxicity, and a smaller environmental footprint.[9][10] Asymmetric catalysis has become an indispensable tool for the efficient synthesis of these chiral agrochemicals.[9][10][11][12]

Core Concept: Enantioselective Synthesis

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern agrochemical production.[10][13]

Application Example: Synthesis of (S)-Metolachlor

(S)-Metolachlor is a widely used herbicide, with the herbicidal activity residing almost exclusively in the (S)-enantiomer. The industrial synthesis of (S)-metolachlor is a landmark example of the successful application of asymmetric catalysis.[11] The key step involves the asymmetric hydrogenation of an imine precursor using a chiral iridium or ruthenium catalyst.[10][13]

Workflow for Asymmetric Hydrogenation in (S)-Metolachlor Synthesis

G cluster_start Starting Materials 2,6-dimethylaniline 2,6-dimethylaniline Imine_Formation Imine Formation 2,6-dimethylaniline->Imine_Formation methoxyacetone methoxyacetone methoxyacetone->Imine_Formation MEA_Imine MEA-imine (N-(2-methoxy-1-methylethylidene)-2,6-dimethylaniline) Imine_Formation->MEA_Imine Asymmetric_Hydrogenation Asymmetric Hydrogenation MEA_Imine->Asymmetric_Hydrogenation S_Amine (S)-N-(2-methoxy-1-methylethyl) -2,6-dimethylaniline Asymmetric_Hydrogenation->S_Amine Chiral_Catalyst Chiral Ir or Ru Catalyst (e.g., Xyliphos-Ir) Chiral_Catalyst->Asymmetric_Hydrogenation Acylation Acylation S_Amine->Acylation S_Metolachlor (S)-Metolachlor Acylation->S_Metolachlor Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Acylation

Caption: Asymmetric synthesis of (S)-Metolachlor.

Protocol: Asymmetric Hydrogenation of MEA-imine

Objective: To synthesize the chiral amine precursor to (S)-metolachlor via asymmetric hydrogenation.

Materials:

  • N-(2-methoxy-1-methylethylidene)-2,6-dimethylaniline (MEA-imine)

  • Chiral Iridium catalyst with a ferrocenyl-based diphosphine ligand (e.g., Xyliphos)

  • Hydrogen gas (high pressure)

  • Anhydrous, degassed solvent (e.g., methanol or toluene)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: Under an inert atmosphere, charge the autoclave with the MEA-imine and the chiral iridium catalyst in the appropriate solvent. The substrate-to-catalyst ratio is a critical parameter and should be optimized based on preliminary experiments.

  • Reaction Conditions: Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 80 bar). Heat the reaction mixture to the optimal temperature (e.g., 50 °C) with constant stirring.

  • Monitoring the Reaction: The reaction progress can be monitored by taking aliquots (carefully and safely) and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the imine and the enantiomeric excess (ee) of the product.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. The crude product can be purified by distillation or crystallization to yield the (S)-N-(2-methoxy-1-methylethyl)-2,6-dimethylaniline.

Rationale for Experimental Choices:

  • Chiral Catalyst: The choice of the chiral ligand on the iridium center is crucial for achieving high enantioselectivity. The ligand creates a chiral environment around the metal, directing the hydrogenation to one face of the imine.

  • High Pressure: High hydrogen pressure increases the concentration of hydrogen in the reaction mixture, leading to a faster reaction rate.

  • Inert Atmosphere: The catalyst is sensitive to oxygen, which can deactivate it. Therefore, maintaining an inert atmosphere throughout the process is essential for catalyst longevity and activity.

ParameterTypical ValueSignificance
Substrate:Catalyst Ratio1000:1 to 100,000:1A higher ratio indicates a more efficient catalyst.
Enantiomeric Excess (ee)>95%A high ee is critical for the biological efficacy of the final product.
Turnover Number (TON)>1000Represents the number of moles of substrate converted per mole of catalyst.
Turnover Frequency (TOF)VariesIndicates the rate of the catalytic reaction.

C-H Activation: A Paradigm Shift in Agrochemical Synthesis

Carbon-hydrogen (C-H) activation is a rapidly developing field in catalysis that allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. This technology offers a more atom-economical and efficient way to synthesize complex agrochemicals by avoiding the need for pre-functionalized starting materials.

Core Concept: Direct Functionalization

Traditional synthetic methods often require the introduction of functional groups (e.g., halides, boronic acids) to activate a C-H bond for subsequent reactions. C-H activation catalysis bypasses these steps, leading to shorter and more sustainable synthetic routes.

Application Example: Late-Stage Functionalization of Fungicides

Late-stage functionalization is a powerful strategy in agrochemical discovery, allowing for the rapid diversification of lead compounds to explore structure-activity relationships. C-H activation is particularly well-suited for this purpose. For example, the direct arylation of a fungicide scaffold can be used to introduce a variety of substituents, potentially leading to improved activity or a broader spectrum of control.

Workflow for C-H Arylation in Fungicide Development

G cluster_start Starting Materials Fungicide_Scaffold Fungicide Scaffold (with activatable C-H bond) Catalytic_Cycle Pd-Catalyzed C-H Arylation Fungicide_Scaffold->Catalytic_Cycle Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Catalytic_Cycle Functionalized_Fungicide Functionalized Fungicide Catalytic_Cycle->Functionalized_Fungicide Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Catalytic_Cycle Ligand Ligand (e.g., phosphine) Ligand->Catalytic_Cycle Base Base (e.g., K2CO3) Base->Catalytic_Cycle

Caption: Late-stage C-H arylation of a fungicide.

Protocol: Palladium-Catalyzed C-H Arylation

Objective: To directly arylate a fungicide scaffold at a specific C-H bond.

Materials:

  • Fungicide scaffold with a directing group (if necessary)

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Palladium(II) acetate)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

  • Base (e.g., potassium carbonate or cesium carbonate)

  • High-boiling point solvent (e.g., dimethylformamide or dioxane)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the fungicide scaffold, aryl halide, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent Addition: Add the degassed solvent to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), GC, or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture and perform an aqueous work-up to remove the base and other inorganic salts. The crude product can then be purified by column chromatography.

Rationale for Experimental Choices:

  • Palladium Catalyst: Palladium is a versatile catalyst for C-H activation reactions, capable of facilitating the coupling of a wide range of substrates.

  • Ligand: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity and selectivity.

  • Base: The base is required to facilitate the C-H bond cleavage step in the catalytic cycle.

ParameterTypical OutcomeSignificance
RegioselectivityHighThe reaction should selectively functionalize the desired C-H bond.
YieldModerate to HighThe efficiency of the transformation.
Functional Group ToleranceBroadThe catalyst should be compatible with a variety of functional groups present in the fungicide scaffold.

Biocatalysis: Nature's Approach to Greener Agrochemical Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is a powerful tool for developing sustainable and environmentally friendly processes for agrochemical synthesis.[14] Enzymes offer exquisite selectivity (chemo-, regio-, and stereoselectivity) and can operate under mild reaction conditions (aqueous media, ambient temperature, and pressure).[14]

Core Concept: Enzymatic Transformations

Enzymes are highly efficient and specific catalysts that can be used to perform a wide range of chemical reactions, including hydrolysis, oxidation, reduction, and carbon-carbon bond formation. The use of biocatalysts can significantly reduce the environmental impact of chemical processes.[14]

Application Example: Enzymatic Resolution of a Chiral Insecticide Intermediate

Many pyrethroid insecticides possess multiple chiral centers, and their insecticidal activity is often dependent on the stereochemistry. Biocatalysis can be employed to resolve racemic intermediates, providing access to the desired enantiomerically pure building blocks. For instance, a lipase can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the easy separation of the acylated and unacylated enantiomers.

Workflow for Enzymatic Kinetic Resolution

G Racemic_Alcohol Racemic Alcohol (R/S)-Intermediate Enzymatic_Resolution Enzymatic Kinetic Resolution Racemic_Alcohol->Enzymatic_Resolution Separation Separation Enzymatic_Resolution->Separation Lipase Lipase (e.g., Candida antarctica lipase B) Lipase->Enzymatic_Resolution Acyl_Donor Acyl Donor (e.g., vinyl acetate) Acyl_Donor->Enzymatic_Resolution S_Ester (S)-Ester Separation->S_Ester Acylated R_Alcohol (R)-Alcohol Separation->R_Alcohol Unreacted Hydrolysis Hydrolysis S_Ester->Hydrolysis S_Alcohol (S)-Alcohol Hydrolysis->S_Alcohol

Caption: Enzymatic resolution of a chiral alcohol.

Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: To resolve a racemic alcohol intermediate using a lipase.

Materials:

  • Racemic alcohol

  • Immobilized lipase (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., hexane or toluene)

Procedure:

  • Reaction Setup: In a flask, dissolve the racemic alcohol and the acyl donor in the organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle shaking.

  • Monitoring: Monitor the reaction progress by GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both products.

  • Enzyme Removal: After the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation and Purification: The unreacted alcohol and the ester product can be separated by column chromatography. The ester can then be hydrolyzed to afford the other enantiomer of the alcohol.

Rationale for Experimental Choices:

  • Immobilized Enzyme: Immobilizing the enzyme on a solid support simplifies its removal from the reaction mixture and enhances its stability and reusability.

  • Acyl Donor: Vinyl acetate is often used as an acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction forward.

  • Organic Solvent: The choice of solvent can influence the activity and selectivity of the enzyme.

ParameterTheoretical MaximumSignificance
Conversion50%For a perfect kinetic resolution, the reaction is stopped at 50% conversion to obtain both enantiomers with 100% ee.
Enantiomeric Excess (ee) of Substrate>99%Indicates high selectivity of the enzyme.
Enantiomeric Excess (ee) of Product>99%Indicates high selectivity of the enzyme.
Enantiomeric Ratio (E)>100A high E value signifies a highly selective and efficient resolution.

Conclusion

Catalysis is a transformative technology in the field of agrochemical synthesis. The application of asymmetric catalysis, C-H activation, and biocatalysis enables the development of more effective, safer, and environmentally sustainable crop protection solutions. By embracing these catalytic methodologies, researchers and scientists in the agrochemical industry can contribute to a more productive and sustainable agricultural future. The protocols and workflows presented in this document provide a foundation for the practical application of these powerful synthetic tools.

References

Introduction: The Isoxazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 4-Chloro-5-methyl-isoxazol-3-ylamine for Drug Discovery

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in the architecture of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the development of drugs with enhanced potency and improved pharmacokinetic profiles.[4] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][4][5]

At the heart of this chemical diversity lies this compound, a versatile and high-value building block.[6][7] This molecule is strategically functionalized with two distinct and orthogonally reactive sites: a nucleophilic amino group at the 3-position and an electrophilic chloro-substituent at the 4-position. This unique arrangement allows for selective and sequential derivatization, making it an ideal starting point for constructing diverse compound libraries aimed at identifying novel drug candidates.

This guide provides a detailed exploration of the key derivatization strategies for this compound, complete with step-by-step protocols and expert insights into the rationale behind experimental design. The methodologies outlined herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic campaigns.

Strategic Overview of Derivatization Pathways

The synthetic utility of this compound stems from its two primary reactive handles. The amino group serves as a classical nucleophile for acylation, sulfonylation, and alkylation reactions, while the chloro group is an excellent handle for modern palladium-catalyzed cross-coupling reactions. This allows for a modular approach to library synthesis.

G cluster_0 C4-Position Derivatization (Cross-Coupling) cluster_1 N3-Position Derivatization (Nucleophilic Attack) start 4-Chloro-5-methyl- isoxazol-3-ylamine suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Ar-Cl buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Ar-Cl acylation N-Acylation / N-Sulfonylation (Amide / Sulfonamide Formation) start->acylation -NH2 schiff Schiff Base Formation (Imine Synthesis) start->schiff -NH2

Caption: Orthogonal derivatization strategies for this compound.

Part 1: Derivatization of the 3-Amino Group

The exocyclic amino group at the 3-position is a potent nucleophile, readily participating in reactions to form stable amide, sulfonamide, and imine linkages. These reactions are fundamental for exploring the structure-activity relationship (SAR) around the isoxazole core.

Protocol 1.1: N-Acylation for Amide Synthesis

Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. Acylation of the 3-amino group introduces a vast array of side chains, modulating properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The use of an acyl chloride in the presence of a non-nucleophilic base is a standard and efficient method.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively dissolves both the starting material and many common acyl chlorides.

  • Base: Pyridine or triethylamine (TEA) acts as a scavenger for the HCl generated during the reaction. This is crucial because the protonated amine starting material is no longer nucleophilic, which would halt the reaction.

G cluster_workflow N-Acylation Workflow A 1. Dissolve starting amine in anhydrous DCM B 2. Add base (e.g., Pyridine) and cool to 0°C A->B C 3. Add Acyl Chloride (R-COCl) dropwise B->C D 4. Stir at room temperature (Monitor by TLC) C->D E 5. Aqueous work-up to remove base and HCl salt D->E F 6. Purify by column chromatography or recrystallization E->F

Caption: Step-by-step workflow for the N-acylation protocol.

Detailed Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add pyridine (1.5 eq). Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired N-acylated derivative.

Protocol 1.2: N-Sulfonylation for Sulfonamide Synthesis

The sulfonamide functional group is a key pharmacophore found in numerous approved drugs, including the classic "sulfa" antibiotics.[8] This protocol describes the reaction of the starting amine with a sulfonyl chloride to generate stable sulfonamide derivatives.

Detailed Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine (0.3 M) and cool the solution to 0°C.

  • Reagent Addition: Add the desired sulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

  • Work-up: Pour the reaction mixture into ice-water and stir until a precipitate forms. If no solid forms, extract the aqueous layer with ethyl acetate (3x).

  • Isolation: If a precipitate is present, collect it by filtration, wash with cold water, and dry under vacuum. If an extraction was performed, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Parameter N-Acylation N-Sulfonylation
Electrophile Acyl Chloride (R-COCl)Sulfonyl Chloride (R-SO₂Cl)
Base Pyridine or TriethylaminePyridine
Solvent Dichloromethane (DCM)Pyridine (acts as base and solvent)
Typical Temp. 0°C to Room Temp0°C to Room Temp
Work-up Aqueous wash sequencePrecipitation or Extraction

Part 2: Derivatization at the 4-Chloro Position via Cross-Coupling

The chloro-substituent at the C4 position provides a powerful entry point for carbon-carbon and carbon-nitrogen bond formation using palladium-catalyzed cross-coupling reactions. These methods dramatically expand the accessible chemical space for drug discovery.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming C-C bonds by coupling an organohalide with a boronic acid or ester.[9] For this scaffold, it allows for the introduction of diverse aryl and heteroaryl moieties at the 4-position, which is critical for modulating target engagement and pharmacokinetic properties.[10][11]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄) or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand is required to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9]

  • Base: An inorganic base like K₂CO₃ or K₃PO₄ is essential for the transmetalation step, activating the boronic acid component.[10]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Combine starting material, boronic acid, and base in a reaction vessel B 2. Add solvent system (e.g., Dioxane/Water) A->B C 3. Degas the mixture with N2 or Argon (Critical to prevent catalyst oxidation) B->C D 4. Add Palladium catalyst (e.g., Pd(PPh3)4) C->D E 5. Heat reaction to reflux (e.g., 80-100°C) D->E F 6. Cool, dilute, and perform aqueous/organic extraction E->F G 7. Purify by column chromatography F->G

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.

Detailed Protocol:

  • Reaction Setup: In a flask, combine this compound (1.0 eq), the desired boronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (0.1 M).

  • Degassing: Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the mixture to 90-100°C and stir for 4-12 hours until TLC indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Protocol 2.2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13] It is an exceptionally powerful tool for coupling aryl halides with a wide range of primary and secondary amines, enabling the synthesis of complex aniline derivatives that are otherwise difficult to access.[14]

Causality Behind Experimental Choices:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP). The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates the crucial C-N reductive elimination step.[12][13]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine coupling partner, forming the active amide species in the catalytic cycle.

G cluster_workflow Buchwald-Hartwig Amination Workflow A 1. Add starting material, amine, base (NaOtBu), and ligand to an oven-dried flask B 2. Evacuate and backfill the flask with N2 or Argon (3x) A->B C 3. Add anhydrous solvent (e.g., Toluene or Dioxane) B->C D 4. Add Palladium precursor (e.g., Pd2(dba)3) C->D E 5. Heat reaction to reflux (e.g., 100-110°C) D->E F 6. Cool, filter through Celite, and concentrate E->F G 7. Purify by column chromatography F->G

Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Detailed Protocol:

  • Reaction Setup: To an oven-dried, screw-cap vial, add this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), and a suitable phosphine ligand (e.g., XPhos, 0.04 eq).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add anhydrous toluene or 1,4-dioxane (0.15 M) via syringe, followed by the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq).

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 100-110°C. Stir for 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination
Bond Formed C-CC-N
Coupling Partner Boronic Acid / EsterPrimary or Secondary Amine
Pd Catalyst Pd(PPh₃)₄ or Pd(OAc)₂Pd₂(dba)₃ or Pd(OAc)₂
Ligand PPh₃ (often part of catalyst)Bulky Phosphine (e.g., XPhos, BINAP)
Base K₂CO₃, K₃PO₄ (Inorganic)NaOtBu, Cs₂CO₃ (Strong, non-nucleophilic)
Solvent Dioxane/Water, Toluene/WaterToluene, Dioxane (Anhydrous)

Conclusion

This compound is a superb molecular scaffold that offers two distinct and versatile points for chemical modification. By leveraging classical nucleophilic substitution reactions at the 3-amino position and modern palladium-catalyzed cross-coupling at the 4-chloro position, medicinal chemists can rapidly generate large and diverse libraries of novel compounds. The protocols detailed in this guide provide a robust foundation for the strategic derivatization of this key intermediate, empowering researchers to efficiently explore structure-activity relationships and accelerate the discovery of new therapeutic agents.

References

Application Notes & Protocols: A Guide to the Experimental Synthesis of Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a constituent of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for amide or ester groups have made it a focal point of extensive research in drug discovery and organic synthesis.[4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the most pertinent experimental procedures for isoxazole synthesis. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offering field-proven insights and step-by-step protocols to empower your research endeavors.

Introduction: The Significance of the Isoxazole Moiety

Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3][5] The isoxazole core is present in several commercially available drugs, such as the anti-inflammatory drug Parecoxib and the antibiotic Sulfamethoxazole, underscoring its therapeutic relevance.[6] The versatility of the isoxazole ring also allows for its use as a synthetic intermediate, readily convertible into other valuable functional groups like β-hydroxy ketones and γ-amino alcohols.[3] This guide will focus on two of the most robust and widely employed methods for constructing the isoxazole ring: the condensation of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

Classical Approach: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

One of the most traditional and straightforward methods for isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[6][7] This method, often referred to as the Claisen isoxazole synthesis, is valued for its simplicity and the accessibility of starting materials.

Mechanistic Rationale

The reaction proceeds through a two-step mechanism. First, the more reactive carbonyl group of the 1,3-dicarbonyl compound undergoes condensation with the amino group of hydroxylamine to form an oxime intermediate. Subsequently, an intramolecular cyclization occurs where the hydroxyl group of the oxime attacks the second carbonyl group, followed by dehydration to yield the aromatic isoxazole ring.[7]

A critical consideration in this synthesis is regioselectivity. If the 1,3-dicarbonyl compound is unsymmetrical, a mixture of two regioisomeric isoxazoles can be formed.[6] The reaction conditions, particularly the pH, can influence the regiochemical outcome.

Visualizing the Workflow: Cyclocondensation

cyclocondensation start 1,3-Dicarbonyl Compound oxime Oxime Intermediate start->oxime + Hydroxylamine hydroxylamine Hydroxylamine (NH2OH·HCl) hydroxylamine->oxime base Base (e.g., Pyridine, Sodium Acetate) base->oxime cyclization Intramolecular Cyclization oxime->cyclization dehydration Dehydration cyclization->dehydration isoxazole Isoxazole Product dehydration->isoxazole

Caption: Workflow for isoxazole synthesis via cyclocondensation.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

This protocol describes the synthesis of 3,5-dimethylisoxazole from acetylacetone (a 1,3-dicarbonyl compound) and hydroxylamine hydrochloride.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (7.0 g, 0.1 mol) and sodium carbonate (5.3 g, 0.05 mol) in 50 mL of water.

  • Addition of Dicarbonyl: To the stirring solution, add acetylacetone (10.0 g, 0.1 mol) dropwise over 10 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude 3,5-dimethylisoxazole can be purified by distillation to yield a colorless liquid.

Expected Yield: ~80-90%

The Power of Cycloaddition: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is one of the most powerful and versatile methods for constructing the isoxazole ring.[8][9] This approach offers excellent control over substitution patterns and is amenable to a wide range of functional groups.

Mechanistic Rationale and In Situ Generation of Nitrile Oxides

Nitrile oxides are unstable and are typically generated in situ to be trapped by a dipolarophile.[10] Common methods for generating nitrile oxides include:

  • Dehydrohalogenation of Hydroximoyl Halides: This is a classic method where a hydroximoyl halide is treated with a base (e.g., triethylamine) to eliminate HX.

  • Oxidation of Aldoximes: A popular and milder method involves the oxidation of an aldoxime using an oxidant such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).[10]

  • Dehydration of Primary Nitroalkanes: Primary nitro compounds can be dehydrated using reagents like phenyl isocyanate to form nitrile oxides.[11]

Once generated, the nitrile oxide undergoes a concerted pericyclic reaction with the alkyne to form the isoxazole ring directly.[8]

Visualizing the Workflow: 1,3-Dipolar Cycloaddition

cycloaddition cluster_nitrile_oxide Nitrile Oxide Generation aldoxime Aldoxime nitrile_oxide Nitrile Oxide (in situ) aldoxime->nitrile_oxide + Oxidant oxidant Oxidant (e.g., NCS, Bleach) oxidant->nitrile_oxide cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition alkyne Alkyne (Dipolarophile) alkyne->cycloaddition isoxazole Substituted Isoxazole cycloaddition->isoxazole

Caption: Workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes a general procedure for the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne using N-chlorosuccinimide (NCS) as the oxidant.

Materials:

  • Aromatic or aliphatic aldoxime

  • Terminal alkyne

  • N-Chlorosuccinimide (NCS)

  • Pyridine

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the aldoxime (1.0 mmol) in 10 mL of chloroform in a 50 mL round-bottom flask. Add the terminal alkyne (1.2 mmol).

  • NCS Addition: Cool the flask in an ice bath. Add N-chlorosuccinimide (1.1 mmol) to the solution in one portion.

  • Base Addition: Add pyridine (1.1 mmol) dropwise to the stirring mixture. The reaction is often exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Modern Synthetic Enhancements: The Role of Catalysis and Green Chemistry

While the classical methods remain highly valuable, modern organic synthesis continually seeks to improve efficiency, reduce waste, and simplify procedures.

Catalytic Approaches
  • Copper-Catalyzed Reactions: Copper catalysts, particularly Cu(I), have been shown to effectively catalyze the [3+2] cycloaddition of alkynes and in situ generated nitrile oxides.[12] These reactions often proceed under mild conditions with high regioselectivity.

  • Intramolecular Cyclizations: Copper and gold catalysts can also mediate the intramolecular cyclization of propargyl oximes to form isoxazoles, providing an alternative route to these heterocyclic systems.[12][13]

Green Chemistry: Ultrasound and Microwave-Assisted Synthesis

The principles of green chemistry have driven the adoption of energy-efficient techniques like ultrasound and microwave irradiation in isoxazole synthesis.[1]

  • Ultrasonic Irradiation: Sonochemistry can significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts.[1] Ultrasound-assisted multicomponent reactions for isoxazole synthesis have been developed, offering high efficiency and operational simplicity, often using green solvents like water.[1]

  • Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes for both cyclocondensation and cycloaddition reactions.[8] This technique is highly effective for high-throughput synthesis and library generation in drug discovery.

Summary of Key Synthetic Parameters

Method Precursors Key Reagents/Conditions Advantages Disadvantages
Cyclocondensation 1,3-Dicarbonyl, HydroxylamineBase (e.g., pyridine, NaOAc), RefluxSimple, readily available starting materialsPotential for regioisomeric mixtures with unsymmetrical dicarbonyls
1,3-Dipolar Cycloaddition Aldoxime, AlkyneOxidant (NCS, bleach), Base (Pyridine)High versatility, good functional group tolerance, regiocontrolRequires in situ generation of unstable nitrile oxide
Ultrasound-Assisted Various (multicomponent)Ultrasound irradiation (40-50 kHz)Rapid reaction times, high yields, green solvent compatibilityRequires specialized equipment
Copper-Catalyzed Propargylamines, AlkynesCu(I) salts (e.g., CuCl)Mild conditions, high efficiencyMetal catalyst toxicity and removal can be a concern

Conclusion

The synthesis of the isoxazole ring system is a well-established field with a rich history and a vibrant future. The classical cyclocondensation and 1,3-dipolar cycloaddition reactions remain the workhorses for the preparation of a wide array of isoxazole derivatives. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers. Furthermore, the continued development of catalytic and green chemistry-based approaches promises to make the synthesis of these vital heterocyclic compounds even more efficient, sustainable, and accessible, thereby accelerating innovation in medicine and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Chloro-5-methyl-isoxazol-3-ylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-methyl-isoxazol-3-ylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic protocols effectively.

The synthesis is best approached as a two-stage process. First, the construction of the 3-amino-5-methylisoxazole core, followed by its regioselective chlorination. This guide is structured to address common challenges and frequently asked questions for each of these critical stages.

Overall Synthesis Workflow

The synthetic pathway involves two primary transformations: the formation of the isoxazole ring system followed by electrophilic chlorination. Understanding the distinct challenges of each stage is crucial for overall success.

Synthesis_Workflow cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: Regioselective Chlorination A Ethyl Acetoacetate + Hydroxylamine Hydrochloride B Cyclocondensation Reaction A->B Base (e.g., K₂CO₃, NaOH) Solvent (e.g., Water, Ethanol) C 3-Amino-5-methylisoxazole B->C E Electrophilic Aromatic Substitution C->E Starting Material for Stage 2 D N-Chlorosuccinimide (NCS) D->E Solvent (e.g., Acetic Acid, CHCl₃) F 4-Chloro-5-methyl- isoxazol-3-ylamine E->F

Caption: Overall workflow for the two-stage synthesis.

Stage 1: Synthesis of 3-Amino-5-methylisoxazole

The most prevalent and versatile method for constructing the isoxazole core is the condensation reaction between ethyl acetoacetate and hydroxylamine hydrochloride.[1][2][3] This reaction, while straightforward in principle, has several critical parameters that must be controlled to maximize yield and purity.

Frequently Asked Questions (FAQs) - Stage 1

Q1: What is the fundamental mechanism of the reaction between ethyl acetoacetate and hydroxylamine? A1: The reaction proceeds through a cascade of steps. First, hydroxylamine attacks one of the carbonyl groups of ethyl acetoacetate to form an oxime intermediate. This is followed by an intramolecular cyclization where the oxime's oxygen atom attacks the ester carbonyl. Subsequent dehydration and tautomerization lead to the formation of the stable 3-amino-5-methylisoxazole ring. The choice of base is critical to facilitate both the initial nucleophilic attack and the final cyclization steps.[3]

Q2: Why is pH control so important in some isoxazole synthesis protocols? A2: While the ethyl acetoacetate method is robust, related syntheses starting from nitrile compounds highlight the extreme sensitivity of isoxazole formation to pH. For instance, reacting specific nitriles with hydroxyurea requires maintaining the pH between 10.1 and 13 to achieve high yields.[4][5] A deviation below pH 10.1 or above 13 leads to a sharp drop in yield and increased formation of isomeric impurities.[4] This principle underscores the delicate balance of protonation states required for efficient cyclization in isoxazole systems.

Q3: What are the best practices for monitoring the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a solvent system like n-hexane:ethyl acetate (e.g., 60:40) to track the consumption of the starting materials and the appearance of the product spot.[6] The reaction is typically complete within a few hours, depending on the temperature and catalyst used.

Troubleshooting Guide - Stage 1
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield Incorrect Base/pH: The reaction requires a basic medium to deprotonate the hydroxylamine hydrochloride, making the hydroxylamine nucleophilic enough to attack the keto-ester. Insufficient base will stall the reaction.Use an appropriate amount of a base like potassium carbonate or sodium hydroxide to ensure the reaction medium is sufficiently basic.[7] For related syntheses, precise pH control is paramount.[4][5]
Low Temperature: The cyclization and dehydration steps are often the rate-limiting parts of the sequence and require thermal energy.The reaction is often performed at elevated temperatures (e.g., 60°C or reflux) to drive it to completion.[7][8]
Impure Starting Materials: Ethyl acetoacetate can undergo hydrolysis or self-condensation over time. Hydroxylamine hydrochloride can degrade if not stored properly.Use freshly opened or purified reagents. Verify the purity of starting materials by NMR or GC-MS if in doubt.
Formation of Multiple Impurities Side Reactions: Uncontrolled reaction conditions can lead to the formation of isomeric byproducts or decomposition.Maintain a consistent temperature. Ensure homogenous mixing. Follow a well-established protocol that uses a catalyst to improve selectivity, such as those used in multicomponent reactions.[1][3]
Difficult Isolation: The product, being an amine, can be highly soluble in aqueous acidic or basic solutions, leading to losses during workup.After the reaction, carefully neutralize the mixture. Extraction with an appropriate organic solvent (e.g., toluene, ethyl acetate) is crucial.[7] For purification, recrystallization is often effective. In some cases, treatment with an aqueous caustic solution followed by distillation can remove colored impurities.[9]
Reaction Stalls Insufficient Reaction Time: The reaction may simply need more time to reach completion, especially at lower temperatures.Continue monitoring via TLC. If the reaction has stalled, consider increasing the temperature or adding a catalytic amount of an activating agent if the protocol allows.

Stage 2: Chlorination of 3-Amino-5-methylisoxazole

The second stage involves the regioselective electrophilic chlorination of the 3-amino-5-methylisoxazole at the C4 position. The amino group at C3 and the methyl group at C5 are both electron-donating, activating the ring towards electrophilic substitution. The primary challenge is to direct the chlorination specifically to the C4 position while avoiding side reactions. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation due to its ease of handling and moderate reactivity compared to harsher reagents like chlorine gas.[10][11]

Frequently Asked Questions (FAQs) - Stage 2

Q1: Why is N-Chlorosuccinimide (NCS) the preferred chlorinating agent? A1: NCS is a stable, crystalline solid that serves as an excellent source of an electrophilic chlorine atom (Cl⁺).[10] The succinimide group is electron-withdrawing, which polarizes the N-Cl bond. This makes it reactive enough to chlorinate activated aromatic systems but generally mild enough to avoid over-chlorination or aggressive side reactions when used under controlled conditions.[10][12]

Q2: What is the mechanism of chlorination with NCS? A2: The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. The electron-rich isoxazole ring acts as a nucleophile, attacking the electrophilic chlorine atom of NCS. This forms a resonance-stabilized carbocation intermediate, often called a sigma complex. A base (which can be the solvent or another molecule in the mixture) then removes the proton from the C4 position, restoring aromaticity and yielding the 4-chloro product and succinimide as a byproduct.[10]

Q3: How can I enhance the reactivity of NCS for less activated systems? A3: While 3-amino-5-methylisoxazole is already activated, it's useful to know that the electrophilicity of NCS can be significantly boosted by using it in combination with a strong acid catalyst like trifluoromethanesulfonic acid or BF₃·H₂O.[11][13] This protonates the NCS, making the chlorine atom even more electrophilic. For this specific substrate, however, such strong activation is likely unnecessary and could lead to undesired side reactions.

Troubleshooting Guide - Stage 2

Troubleshooting_Chlorination Start Low Yield of 4-Chloro Product? Check_Stoichiometry Check NCS Stoichiometry (1.0-1.2 eq.) Start->Check_Stoichiometry Check_Temp Control Temperature (Start at 0-25 °C) Start->Check_Temp Check_Purity Analyze Crude Product (TLC, LC-MS, NMR) Start->Check_Purity Impurity_DiChloro Dichlorinated Product Observed? Check_Purity->Impurity_DiChloro Yes Impurity_NChloro N-Chloro Product Observed? Check_Purity->Impurity_NChloro Yes Incomplete_Rxn Starting Material Remains? Check_Purity->Incomplete_Rxn Yes Sol_DiChloro Reduce NCS to 1.0 eq. Add NCS portion-wise. Impurity_DiChloro->Sol_DiChloro Sol_NChloro Use less polar solvent. Lower reaction temperature. Impurity_NChloro->Sol_NChloro Sol_Incomplete Increase reaction time. Slightly increase temperature. Consider a catalyst if applicable. Incomplete_Rxn->Sol_Incomplete

Caption: Troubleshooting decision tree for the chlorination stage.

ProblemProbable Cause(s)Recommended Solution(s)
Low Regioselectivity / Multiple Products Over-chlorination: The product is still an activated ring and can undergo a second chlorination if excess NCS is present.Use a precise stoichiometry of NCS, typically 1.0 to 1.1 equivalents. Consider adding the NCS portion-wise to maintain a low concentration throughout the reaction.
Reaction Temperature Too High: Higher temperatures can provide enough energy to overcome the activation barrier for chlorination at less favorable positions or lead to decomposition.Begin the reaction at a lower temperature (e.g., 0-5 °C) and allow it to warm to room temperature slowly. Acetic acid is a common solvent for this type of reaction.[14]
Significant N-Chlorination Side Product High Nucleophilicity of Amino Group: The lone pair on the primary amine can directly attack the electrophilic chlorine of NCS, forming an unstable N-Cl bond. This is a common side reaction when chlorinating anilines and related compounds.[12]1. Solvent Choice: Use a protic solvent like acetic acid. The solvent can protonate the amine slightly, reducing its nucleophilicity and disfavoring N-chlorination. 2. Temperature Control: N-chlorination is often faster at lower temperatures, but the N-Cl bond can sometimes rearrange to the ring (Orton-like rearrangement) upon heating or acid catalysis. Careful optimization is needed. 3. Protection (Advanced): For very problematic cases, the amino group can be protected as an amide (e.g., acetamide). This strongly deactivates the nitrogen, preventing N-chlorination and directing substitution to the ring. The protecting group must then be removed in a subsequent step.[12]
Reaction is Sluggish or Incomplete Insufficient Activation: The substrate, while activated, may still require moderately forcing conditions depending on the solvent.Ensure the reaction is stirred efficiently. If the reaction stalls at room temperature, gentle heating (e.g., 50-60 °C) can be applied, but monitor closely for byproduct formation.[14] Solvents like chloroform or dichloromethane can also be effective.[10][15]
Difficult Purification Succinimide Byproduct: The succinimide byproduct can sometimes co-crystallize with the product or complicate chromatographic purification.During the workup, wash the organic layer with a dilute aqueous base (e.g., NaHCO₃ solution) to remove the acidic succinimide. A subsequent water wash will remove any remaining base.
Residual NCS: Unreacted NCS can interfere with subsequent steps.Wash the organic extract with a solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NCS.
Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-methylisoxazole Adapted from demonstrated multicomponent reaction principles.[1][2]

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq.), hydroxylamine hydrochloride (1.0 eq.), and a suitable solvent (e.g., ethanol or water, ~5-10 mL per mmol of ethyl acetoacetate).

  • Add a base such as sodium carbonate (2.0 eq.) or an appropriate catalyst system as described in the literature.[1][2]

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction progress by TLC (eluent: 60:40 n-hexane:ethyl acetate). The reaction is typically complete in 2-6 hours.

  • Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene, 3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield 3-amino-5-methylisoxazole as a crystalline solid. A yield of 70-85% is typically expected.[7]

Protocol 2: Synthesis of this compound Adapted from general NCS chlorination procedures.[10][14]

  • In a flask protected from light, dissolve 3-amino-5-methylisoxazole (1.0 eq.) in glacial acetic acid (~10 mL per gram of starting material).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-Chlorosuccinimide (NCS) (1.05 eq.) in small portions over 30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature.

  • Stir at room temperature for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a larger volume of cold water, which should precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove acetic acid and succinimide, and then wash with a small amount of cold ethanol.

  • Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization. An expected yield is in the range of 75-90%.

References

Technical Support Center: Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Isoxazole Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of isoxazoles. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield of the desired isoxazole. What is the likely cause and how can I improve it?

A1: Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis are frequently caused by the dimerization of the nitrile oxide intermediate.

Nitrile oxides, which are key intermediates in this reaction, are often unstable and can rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), especially in the case of lower aliphatic nitrile oxides.[1][2][3] This dimerization is a competing reaction that consumes the nitrile oxide, thereby reducing the yield of the desired isoxazole.[3][4] The mechanism of this dimerization is understood to be a stepwise process involving dinitrosoalkene diradical intermediates.[1][2][5]

Troubleshooting Steps:

  • In Situ Generation and Controlled Concentration: Generate the nitrile oxide in situ in the presence of the alkyne (dipolarophile).[4][6] This ensures that the nitrile oxide can be trapped by the alkyne as it is formed, minimizing its opportunity to dimerize. Slow, dropwise addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) or the base used for its generation can help maintain a low concentration of the nitrile oxide, further favoring the desired cycloaddition over dimerization.[3]

  • Stoichiometry Adjustment: Employ a slight excess of the alkyne dipolarophile relative to the nitrile oxide precursor.[3] This increases the probability of a productive cycloaddition event.

  • Temperature Optimization: Carefully control the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of nitrile oxide dimerization.[3] It is crucial to find the optimal temperature that balances reaction rate and the stability of the nitrile oxide.

  • Solvent and Base Selection: The choice of solvent and base can significantly impact the outcome.[3] Ensure that your chosen solvent solubilizes all reactants effectively. The base should be strong enough to generate the nitrile oxide but not so harsh as to cause decomposition of the starting materials or products. Common bases for this purpose include triethylamine and N,N-diisopropylethylamine.[3]

  • Steric Hindrance: If possible, designing a nitrile oxide with sterically bulky groups can increase its stability and reduce the rate of dimerization.[7] For instance, mesityl nitrile oxide is a stable crystalline solid.[7]

Q2: I am observing a mixture of regioisomers in my isoxazole synthesis. How can I control the regioselectivity?

A2: The formation of regioisomers is a common challenge in isoxazole synthesis, particularly in reactions involving unsymmetrical starting materials, such as the condensation of 1,3-dicarbonyl compounds with hydroxylamine or the 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes. [3][8][9]

Regioselectivity is governed by a combination of electronic and steric factors of the reacting partners.[3][10]

Strategies for Controlling Regioselectivity:

  • In 1,3-Dipolar Cycloadditions:

    • Frontier Molecular Orbital (FMO) Theory: The regiochemical outcome can often be predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice versa).[10] Electron-withdrawing groups on the alkyne can influence the orbital energies and thus the preferred orientation of addition.

    • Catalysis: The use of certain metal catalysts can direct the regioselectivity of the cycloaddition. For example, copper-catalyzed reactions have been shown to favor specific regioisomers.

  • In Condensation of β-Diketones with Hydroxylamine:

    • Substituent Effects: The electronic nature of the substituents on the β-diketone can direct the initial nucleophilic attack of hydroxylamine to one of the carbonyl carbons, thus determining the final regioisomer.[8]

    • Reaction Conditions: The regioselectivity can be influenced by the choice of solvent and the use of additives. For instance, the use of a Lewis acid like BF₃·OEt₂ can act as a carbonyl activator and control the regiochemistry of the cyclocondensation of β-enamino diketones with hydroxylamine.[9]

Experimental Protocol for Improving Regioselectivity in the Reaction of a β-Enamino Diketone with Hydroxylamine using a Lewis Acid:

  • Dissolve the β-enamino diketone (1.0 equiv) in a suitable solvent (e.g., acetonitrile) at room temperature.

  • Add hydroxylamine hydrochloride (1.2 equiv).

  • Slowly add BF₃·OEt₂ (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired regioisomer.

Q3: My reaction of a β-diketone with hydroxylamine is not going to completion, or I'm isolating an unexpected intermediate. What could be the issue?

A3: The reaction between a β-diketone and hydroxylamine proceeds through intermediates, and under certain conditions, these may be isolated instead of the final isoxazole.

The reaction typically involves the formation of a monoxime intermediate, which then cyclizes to a 5-hydroxy isoxazoline.[11] This intermediate subsequently dehydrates to form the aromatic isoxazole.[11]

Potential Issues and Solutions:

  • Incomplete Reaction: If the reaction is sluggish, it may be due to insufficient heating or an inappropriate pH. The cyclization and dehydration steps can be acid-catalyzed.

  • Isolation of Intermediates: You may isolate the monoxime or the 5-hydroxy isoxazoline. If this occurs, you can often convert these intermediates to the desired isoxazole by treating them with an acid.[11]

Protocol for Acid-Catalyzed Conversion of a 5-Hydroxy Isoxazoline Intermediate to an Isoxazole:

  • Dissolve the isolated 5-hydroxy isoxazoline intermediate in a suitable solvent such as ethanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).

  • Heat the reaction mixture to reflux and monitor the conversion by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the isoxazole product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude product.

  • Purify as necessary.

Frequently Asked Questions (FAQs)

Q1: What are the two main synthetic routes to isoxazoles and their common side reactions?

A1: The two most prevalent methods for synthesizing isoxazoles are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[3][12]

  • 1,3-Dipolar Cycloaddition: The primary side reaction is the dimerization of the nitrile oxide intermediate to form furoxans, which reduces the yield of the desired isoxazole.[3][4] Regioselectivity can also be a challenge with unsymmetrical alkynes.

  • Condensation of 1,3-Dicarbonyls with Hydroxylamine: The main side reaction is the formation of a regioisomeric mixture of isoxazoles if the 1,3-dicarbonyl is unsymmetrical.[8][9] In some cases, the reaction may stop at the monoxime or 5-hydroxy isoxazoline intermediate stage.[11]

Q2: How does the stability of the nitrile oxide affect the synthesis of isoxazoles?

A2: The stability of the nitrile oxide is a critical factor.[7] Unstable nitrile oxides, particularly aliphatic ones, are prone to rapid dimerization, leading to low yields of the isoxazole.[2][7] Aromatic nitrile oxides are generally more stable due to conjugation. Steric hindrance around the nitrile oxide functionality can also enhance stability.[7] For highly unstable nitrile oxides, it is imperative to use methods that generate them in situ at a low concentration in the presence of the trapping alkyne.[4]

Q3: What role does the solvent play in isoxazole synthesis?

A3: The solvent can have a significant impact on the reaction's success. It affects the solubility of reactants, the reaction rate, and can influence the regioselectivity of the cycloaddition.[3] A poor choice of solvent can lead to low yields or the formation of undesired side products. It is important to select a solvent that is compatible with all reactants and reaction conditions.

Visualizing Side Reactions

The following diagrams illustrate the desired reaction pathway for isoxazole synthesis via 1,3-dipolar cycloaddition and the common competing dimerization of the nitrile oxide intermediate.

G cluster_0 Desired Isoxazole Synthesis cluster_1 Side Reaction: Dimerization Nitrile Oxide Nitrile Oxide Isoxazole Isoxazole Nitrile Oxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne Alkyne->Isoxazole Nitrile_Oxide_1 Nitrile Oxide Furoxan Furoxan (Dimer) Nitrile_Oxide_1->Furoxan Dimerization Nitrile_Oxide_2 Nitrile Oxide Nitrile_Oxide_2->Furoxan

Caption: Desired vs. Side Reaction in Isoxazole Synthesis.

Summary of Key Side Reactions and Mitigation Strategies

Side ReactionCommon CauseMitigation Strategies
Nitrile Oxide Dimerization Inherent instability of the nitrile oxide intermediate.In situ generation, slow addition of precursors, use of excess dipolarophile, temperature control.[3][4]
Formation of Regioisomers Use of unsymmetrical starting materials.Control of reaction conditions (solvent, temperature), use of catalysts or Lewis acids, consideration of electronic and steric factors.[3][9]
Incomplete Reaction/Intermediate Isolation Suboptimal reaction conditions (pH, temperature).Acid catalysis, post-reaction treatment of isolated intermediates.[11]
Reactant Decomposition Harsh reaction conditions (e.g., strong base, high temperature).Use of milder bases, lower reaction temperatures, protection of sensitive functional groups.[3]

References

Technical Support Center: A Guide to Improving the Purity of 4-Chloro-5-methyl-isoxazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5-methyl-isoxazol-3-ylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common purity challenges encountered during its synthesis and purification. Our approach is rooted in established chemical principles and practical, field-tested experience to ensure you can achieve the desired purity for your critical applications.

I. Understanding the Chemistry: The Synthetic Pathway and Potential Impurities

A common and efficient method for the synthesis of this compound is the direct electrophilic chlorination of its precursor, 3-amino-5-methylisoxazole, using a chlorinating agent such as N-Chlorosuccinimide (NCS). The reaction typically proceeds via an electrophilic aromatic substitution mechanism on the electron-rich isoxazole ring.[1]

While this method is generally effective, several factors can lead to the formation of impurities that may be challenging to remove. Understanding the potential side reactions is the first step in troubleshooting purity issues.

Potential Sources of Impurities:

  • Isomeric Impurities: The regioselectivity of the isoxazole ring formation in the synthesis of the starting material, 3-amino-5-methylisoxazole, is highly dependent on reaction conditions such as pH and temperature.[2] Improper control can lead to the formation of the isomeric 5-amino-3-methylisoxazole, which may carry through to the final product.

  • Over-chlorination: Excessive amounts of the chlorinating agent or prolonged reaction times can lead to the formation of dichlorinated byproducts.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, 3-amino-5-methylisoxazole, in the crude product.

  • Hydrolysis Products: The isoxazole ring can be susceptible to hydrolysis under certain conditions, potentially leading to ring-opened impurities.

  • Colored Impurities: The presence of colored impurities can often be traced back to the quality of the starting material or degradation during the reaction or work-up. A patented process for the purification of 3-amino-5-methylisoxazole highlights the use of a caustic wash to prevent discoloration in subsequent synthetic steps, suggesting that impurities in the starting material can be a source of color.[3]

II. Troubleshooting Guide: From Crude Product to High-Purity Compound

This section is designed in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.

Issue 1: My final product has a persistent yellow or brownish tint.

Question: After what I believed to be a thorough purification, my this compound is not a clean white solid. What is causing this discoloration, and how can I remove it?

Answer:

Colored impurities are a common issue and can often be addressed by considering the stability of both your starting material and product.

Root Cause Analysis and Solutions:

  • Starting Material Quality: As indicated by a process patent for the synthesis of 3-amino-5-methylisoxazole, impurities in the precursor can lead to discoloration in downstream products.[3] It is highly recommended to purify the starting material before use. A pre-emptive wash of the 3-amino-5-methylisoxazole with a dilute aqueous caustic solution (e.g., 1M NaOH) followed by extraction can be effective.[3]

  • Reaction and Work-up Conditions: Degradation can occur if the reaction is overheated or if the work-up is prolonged, especially in the presence of acid or base. Ensure that the reaction temperature is carefully controlled and that the work-up is performed efficiently.

  • Purification Strategy:

    • Activated Carbon Treatment: A common method for removing colored impurities is to treat a solution of the crude product with activated carbon. Dissolve the product in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated carbon (typically 1-5% by weight), stir for 15-30 minutes at room temperature, and then filter through a pad of celite.

    • Recrystallization: A carefully chosen recrystallization solvent can be very effective at excluding colored impurities. See the table below for suggested solvents.

dot

cluster_0 Troubleshooting Colored Impurities Discolored_Product Discolored Product Check_SM Check Starting Material Purity Discolored_Product->Check_SM Optimize_Conditions Optimize Reaction/Work-up Discolored_Product->Optimize_Conditions Purification Implement Purification Discolored_Product->Purification Activated_Carbon Activated Carbon Treatment Purification->Activated_Carbon Recrystallization Recrystallization Purification->Recrystallization cluster_1 Purification Workflow Crude_Product Crude Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Analysis Purity Analysis (HPLC, NMR) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

References

Technical Support Center: Troubleshooting Failed Isoxazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with isoxazole cyclization reactions. Drawing from established synthetic methodologies and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your experiments. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower your synthetic strategies.

Section 1: Core Troubleshooting — A Symptom-Based Approach

This section addresses the most frequently encountered problems in isoxazole synthesis, particularly those involving the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

FAQ 1: My reaction shows low to no yield of the desired isoxazole, but my starting materials are consumed. What is the likely cause and how can I fix it?

This is a classic problem in isoxazole synthesis via nitrile oxide cycloaddition. The consumption of starting materials, particularly the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride), without the formation of the desired product often points to the inherent instability of the nitrile oxide intermediate.

Primary Culprit: Nitrile Oxide Dimerization

Nitrile oxides are highly reactive species that can readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), especially in the absence of a reactive dipolarophile (your alkyne) or at high concentrations.[1][2] This side reaction is a major pathway that competes with your desired cycloaddition.[3][4]

Troubleshooting Protocol:

  • Control the Concentration of the Nitrile Oxide: The rate of dimerization is highly dependent on the concentration of the nitrile oxide.

    • Slow Addition: Instead of adding the reagents for nitrile oxide generation (e.g., base or oxidant) all at once, add them slowly over a period of time to the reaction mixture containing the alkyne. This maintains a low, steady-state concentration of the nitrile oxide, favoring the intermolecular cycloaddition over dimerization.[5]

    • Stoichiometry Adjustment: Use a slight excess (1.2-1.5 equivalents) of the alkyne dipolarophile to increase the probability of a productive collision with the nitrile oxide.[5]

  • Optimize Reaction Temperature: Temperature plays a critical role in controlling the relative rates of cycloaddition and dimerization.

    • Lower the Temperature: For many in-situ generation methods, running the reaction at room temperature or even cooler (e.g., 0 °C) can suppress the dimerization pathway, which often has a higher activation energy than the cycloaddition.[1][5] However, for some systems, moderate heating (e.g., 40-60 °C) might be necessary to promote the cycloaddition, so empirical optimization is key.[5]

  • Choice of Base and Solvent: The conditions for generating the nitrile oxide are crucial.

    • Base Selection: For the dehydrohalogenation of hydroximoyl chlorides, organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are commonly used.[5] The choice of base can influence the rate of nitrile oxide formation. A weaker base might lead to a slower, more controlled generation.

    • Solvent Polarity: The solvent can influence the stability of the nitrile oxide and the rate of both desired and undesired reactions. Aprotic solvents like THF, dichloromethane (DCM), or ethyl acetate are generally good starting points. The effect of solvent polarity on regioselectivity has also been noted.[5]

Diagnostic Experiment:

To confirm if dimerization is the issue, run the reaction in the absence of the alkyne. If you isolate a significant amount of a new compound with a molecular weight corresponding to the dimer of your nitrile oxide, this confirms that dimerization is the primary competing reaction.

Troubleshooting Workflow for Low/No Yield

G start Low or No Product Yield (Starting Materials Consumed) check_dimer Hypothesis: Nitrile Oxide Dimerization start->check_dimer slow_addition Action: Slowly add base/oxidant check_dimer->slow_addition Control Concentration adjust_stoich Action: Use excess alkyne (1.2-1.5 eq) check_dimer->adjust_stoich Increase Probability optimize_temp Action: Screen temperatures (e.g., 0°C, RT, 40°C) slow_addition->optimize_temp adjust_stoich->optimize_temp change_conditions Action: Evaluate different bases and solvents optimize_temp->change_conditions success Problem Solved: Improved Isoxazole Yield change_conditions->success

Caption: A decision-making workflow for troubleshooting low-yield isoxazole cyclizations.

FAQ 2: I'm obtaining a mixture of regioisomers (e.g., 3,5- and 3,4-disubstituted isoxazoles). How can I improve the regioselectivity?

Regioselectivity in 1,3-dipolar cycloadditions is a common challenge and is governed by a complex interplay of steric and electronic factors of both the nitrile oxide and the alkyne.[5] Fortunately, several well-established strategies can be employed to control the regiochemical outcome.

Controlling Regioselectivity:

Desired IsomerRecommended StrategyKey Considerations
3,5-Disubstituted Copper(I)-Catalyzed Cycloaddition This is a highly reliable method for selectively forming 3,5-disubstituted isoxazoles from terminal alkynes. The reaction is often performed as a one-pot procedure from the corresponding aldehyde.[6][7]
3,4-Disubstituted Ruthenium(II)-Catalyzed Cycloaddition In contrast to copper, ruthenium catalysts can favor the formation of the 3,4-disubstituted regioisomer.[7]
3,4-Disubstituted Enamine-Mediated Cycloaddition (Metal-Free) Reacting an aldehyde with a secondary amine (e.g., pyrrolidine) to form an enamine in situ, which then reacts with the nitrile oxide, can provide high selectivity for the 3,4-isomer.[7]
General Substrate Modification The electronic nature of the substituents on both the alkyne and the nitrile oxide precursor can influence regioselectivity. Electron-withdrawing groups on the alkyne can alter the orbital energies, affecting the cycloaddition pathway.
General Solvent Effects The polarity of the solvent can sometimes influence the regiochemical outcome. Screening different solvents is a worthwhile optimization step.[5][8]

Mechanism of Regiocontrol

G cluster_0 Standard Thermal Cycloaddition cluster_1 Catalyst-Controlled Cycloaddition Mixture Mixture of 3,4- and 3,5-isomers Cu(I) Copper(I) Catalyst 3,5-isomer 3,5-disubstituted Isoxazole Cu(I)->3,5-isomer Ru(II) Ruthenium(II) Catalyst 3,4-isomer 3,4-disubstituted Isoxazole Ru(II)->3,4-isomer Nitrile Oxide + Alkyne Nitrile Oxide + Alkyne Nitrile Oxide + Alkyne->Mixture Nitrile Oxide + Alkyne->Cu(I) Nitrile Oxide + Alkyne->Ru(II)

Caption: Catalyst influence on the regioselectivity of isoxazole formation.

Section 2: Advanced Topics and Alternative Methodologies

FAQ 3: I am using Propanephosphonic Anhydride (T3P®) for a dehydration/cyclization reaction to form an isoxazole, but the reaction is sluggish or failing. What should I check?

T3P® is a powerful and mild dehydrating agent often used for amide bond formation and heterocycle synthesis.[9][10] When it fails in isoxazole synthesis (e.g., from a β-hydroxy oxime), the issue often lies with the reaction setup or substrate compatibility.

Troubleshooting T3P®-Mediated Cyclizations:

  • Strictly Anhydrous Conditions: T3P® is highly sensitive to moisture.[11] Ensure that your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Any water present will consume the reagent, leading to incomplete reactions.

  • Solvent Choice: T3P® is typically supplied as a solution in solvents like ethyl acetate or DMF.[9] Ensure your starting materials are soluble in the chosen solvent. Poor solubility can lead to slow or incomplete reactions.[11]

  • Base Stoichiometry: An organic base (e.g., Et₃N or DIPEA) is usually required to neutralize the phosphonic acid byproducts. Ensure you are using a sufficient amount of base (often 2-3 equivalents).

  • Substrate Reactivity: While versatile, T3P® may not be suitable for all substrates. Sterically hindered substrates or those with interfering functional groups might react slowly or not at all.

FAQ 4: My reaction involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine, but the yield is low. What are the common pitfalls?

This is one of the most traditional methods for isoxazole synthesis.[12] While seemingly straightforward, several factors can lead to low yields.

Optimizing the 1,3-Dicarbonyl Condensation:

  • pH Control: The pH of the reaction is critical. The reaction is typically performed under mildly acidic or basic conditions. The optimal pH can depend on the specific substrates. It is worth screening different conditions, for example, using sodium acetate in ethanol or a catalytic amount of acid.[13]

  • Regioselectivity with Unsymmetrical Diketones: If you are using an unsymmetrical 1,3-dicarbonyl, you can get a mixture of two regioisomeric isoxazoles. The selectivity is dictated by the relative electrophilicity of the two carbonyl carbons. In some cases, regiocontrol can be achieved by modifying the reaction conditions or by using a pre-formed enamine of the diketone.[14]

  • Side Reactions: The 1,3-dicarbonyl can undergo self-condensation or other side reactions under the reaction conditions. Ensure the temperature is not excessively high and the reaction time is optimized to minimize byproduct formation.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from a reliable procedure for the regioselective synthesis of 3,5-disubstituted isoxazoles.[6]

  • To a stirred solution of the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in a suitable solvent (e.g., a mixture of t-BuOH and water), add a solution of sodium hydroxide (1.1 mmol) in water. Stir for 1-2 hours at room temperature to form the aldoxime.

  • To this mixture, add the terminal alkyne (1.0 mmol), sodium ascorbate (0.1 mmol), and copper(II) sulfate pentahydrate (0.05 mmol).

  • Add a solution of Chloramine-T trihydrate (1.1 mmol) in the reaction solvent dropwise over 30 minutes.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Solvent Effects on Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole ring formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemistry, particularly the critical role of solvents in achieving optimal reaction outcomes. This resource is built on a foundation of scientific literature and practical field experience to help you troubleshoot common issues and refine your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the influence of solvents on isoxazole synthesis.

Q1: How does solvent polarity impact the yield and rate of isoxazole synthesis?

A1: Solvent polarity is a critical parameter that can significantly influence the reaction rate and overall yield. In many common isoxazole syntheses, such as the 1,3-dipolar cycloaddition, the polarity of the solvent can affect the solubility of reactants and stabilize intermediates or transition states.[1][2] For instance, polar solvents can facilitate the in situ generation of nitrile oxides, which are key intermediates in many isoxazole syntheses. However, excessively polar solvents may also promote undesired side reactions, such as the dimerization of the nitrile oxide to form furoxans, which can lower the yield of the desired isoxazole.[1] Therefore, solvent screening is often a necessary step in optimizing your reaction conditions.

Q2: Can the choice of solvent control the regioselectivity of my isoxazole synthesis?

A2: Yes, the choice of solvent can play a crucial role in directing the regioselectivity of isoxazole formation, particularly in 1,3-dipolar cycloaddition reactions.[1][3] The regioselectivity is influenced by a combination of electronic and steric factors of the reacting species.[1] In some cases, more polar or fluorinated solvents have been shown to enhance the regioselectivity of the cycloaddition.[1] For reactions involving β-enamino diketones, the solvent, in combination with other factors like the use of a Lewis acid (e.g., BF3·OEt2), can control the regiochemical outcome, allowing for the selective synthesis of different regioisomeric isoxazoles.[3][4]

Q3: What are the advantages of using "green solvents" or solvent-free conditions for isoxazole synthesis?

A3: Utilizing green solvents, such as water or ionic liquids, or employing solvent-free conditions aligns with the principles of green chemistry and offers several advantages.[5][6][7] These approaches can reduce the environmental impact of the synthesis, minimize toxic waste, and in some cases, simplify product purification.[7][8] For instance, ultrasound-assisted synthesis in aqueous media has been shown to be an efficient and environmentally friendly method for preparing various isoxazole derivatives, often with reduced reaction times and high yields.[5][6] Mechanochemical methods, which involve ball-milling in the absence of a solvent, also represent a sustainable approach to isoxazole synthesis.[7][9]

Q4: Are there specific solvents you would recommend for the most common isoxazole synthesis methods?

A4: The optimal solvent is highly dependent on the specific synthetic route and substrates used. However, here are some general starting points for common methods:

  • 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition): A range of solvents from non-polar (e.g., toluene, benzene) to polar aprotic (e.g., THF, DCM, acetonitrile) are commonly used.[1][10] The choice often depends on the solubility of the alkyne and the nitrile oxide precursor.

  • Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: Protic solvents like ethanol or water are frequently employed for this reaction, often in the presence of a base.[11][12][13] For instance, the reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride can be effectively carried out in refluxing ethanol.[12]

It is always recommended to consult the literature for specific examples that are structurally similar to your target molecule to guide your initial solvent choice.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during isoxazole synthesis, with a focus on solvent-related problems.

Problem 1: Low or No Yield of the Desired Isoxazole
Possible Cause Troubleshooting Steps
Poor Solubility of Reactants * Action: Screen a range of solvents with varying polarities to find one that effectively dissolves all starting materials at the reaction temperature.[14] * Tip: Consider using a co-solvent system to improve solubility. For example, a mixture of a polar and a non-polar solvent can sometimes be effective.
Inefficient In Situ Generation of Nitrile Oxide * Action: The choice of base and solvent is crucial for the efficient generation of nitrile oxides from precursors like hydroximoyl chlorides or aldoximes.[1] Ensure the base is soluble and sufficiently strong in the chosen solvent. * Tip: Triethylamine in a solvent like THF or dichloromethane is a common combination.
Dimerization of Nitrile Oxide * Action: This is a common side reaction that leads to the formation of furoxans and reduces the yield of the desired isoxazole.[1] This can be influenced by solvent and concentration. * Tip: Try adding the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration. A less polar solvent might also disfavor the dimerization pathway in some cases.
Reactant Decomposition * Action: If your starting materials or the isoxazole product are unstable in the reaction conditions, consider a milder solvent and/or a lower reaction temperature. * Tip: Some reactions benefit from the use of non-polar, aprotic solvents to minimize degradation.
Problem 2: Formation of an Undesired Regioisomer
Possible Cause Troubleshooting Steps
Solvent Influence on Transition State * Action: The polarity of the solvent can influence the energy of the different transition states leading to the formation of regioisomers.[1] * Tip: Experiment with a range of solvents, from non-polar to polar, to see if the isomeric ratio changes. In some reported cases, polar solvents have been shown to favor the formation of a specific regioisomer.[1]
Inappropriate Reaction Conditions for Regiocontrol * Action: For certain synthetic methods, specific conditions are necessary to achieve high regioselectivity. For example, in the synthesis of isoxazoles from β-enamino diketones, the combination of a Lewis acid and a specific solvent like acetonitrile can be critical for controlling the regiochemical outcome.[3][4] * Tip: Carefully review literature precedents for similar substrate classes to identify established conditions for regioselective synthesis.

Section 3: Experimental Protocols and Data

Table 1: Effect of Solvent on the Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

The following table summarizes the optimization of reaction conditions for the synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone and hydroxylamine hydrochloride, highlighting the impact of the solvent.[3][4]

EntrySolventLewis Acid (BF3·OEt2, equiv.)Regioselectivity (4a:5a)Yield (%)
1Dioxane2.075:2565
2CH2Cl22.080:2070
3THF2.085:1572
4MeCN2.090:1079

Data synthesized from literature reports.[3][4]

General Experimental Protocol: 1,3-Dipolar Cycloaddition

The following is a general procedure for the synthesis of a 3,5-disubstituted isoxazole via a 1,3-dipolar cycloaddition reaction.

  • To a solution of the alkyne (1.0 mmol) in a suitable solvent (e.g., THF, 10 mL) is added the hydroximoyl chloride (1.1 mmol).

  • The mixture is cooled to 0 °C, and a solution of triethylamine (1.2 mmol) in the same solvent (5 mL) is added dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired isoxazole.

Section 4: Visualizing Workflows

Diagram 1: General Workflow for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

1_3_Dipolar_Cycloaddition_Workflow start Start: Select Alkyne and Nitrile Oxide Precursor dissolve Dissolve Alkyne in Appropriate Solvent start->dissolve add_precursor Add Nitrile Oxide Precursor dissolve->add_precursor add_base Slowly Add Base (e.g., Triethylamine) to Generate Nitrile Oxide in situ add_precursor->add_base reaction Stir at Appropriate Temperature (Monitor by TLC) add_base->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify by Column Chromatography workup->purification end End: Characterize Isoxazole Product purification->end

Caption: General workflow for 1,3-dipolar cycloaddition.

Diagram 2: Troubleshooting Logic for Low Reaction Yield

Troubleshooting_Low_Yield start Low Yield of Isoxazole check_solubility Are all reactants fully dissolved? start->check_solubility change_solvent Screen alternative solvents or use a co-solvent system check_solubility->change_solvent No check_side_reactions Is nitrile oxide dimerization occurring? (Check for furoxan byproducts) check_solubility->check_side_reactions Yes change_solvent->check_side_reactions slow_addition Add nitrile oxide precursor more slowly check_side_reactions->slow_addition Yes check_reagents Are starting materials and reagents pure and dry? check_side_reactions->check_reagents No slow_addition->check_reagents purify_reagents Purify/dry starting materials and reagents check_reagents->purify_reagents No optimize_temp Is the reaction temperature optimal? check_reagents->optimize_temp Yes purify_reagents->optimize_temp vary_temp Vary reaction temperature optimize_temp->vary_temp No end Improved Yield optimize_temp->end Yes vary_temp->end

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Temperature Control in 4-Chloro-5-methyl-isoxazol-3-ylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and controlling temperature in the synthesis of 4-Chloro-5-methyl-isoxazol-3-ylamine. Precise temperature management is paramount for achieving high yield, purity, and safety in this multi-step synthesis. This guide is structured to provide actionable insights through frequently asked questions, a detailed troubleshooting guide, and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the critical role of temperature in the synthesis of this compound.

Q1: Why is temperature control so critical in the synthesis of this compound?

A1: Temperature is a crucial parameter that directly influences reaction kinetics, regioselectivity, and the stability of both intermediates and the final product.[1] In the synthesis of the precursor, 3-amino-5-methylisoxazole, precise temperature control during the cyclization reaction is necessary to ensure optimal reaction rates and minimize the formation of by-products. The subsequent chlorination step is often exothermic, and improper temperature management can lead to a runaway reaction, decreased yield, and the formation of undesired chlorinated species. Furthermore, the thermal stability of the final product, this compound, dictates the appropriate conditions for its isolation, purification, and storage.

Q2: What are the typical temperature ranges for the key steps in the synthesis of this compound?

A2: While the optimal temperature can vary based on specific reagents and reaction conditions, general guidelines are as follows:

  • Cyclization to form 3-amino-5-methylisoxazole: A patent describing a similar synthesis specifies a reaction temperature of 65°C for the ring closure reaction.[2]

  • Purification of 3-amino-5-methylisoxazole: A purification process involving treatment with a caustic solution is effectively carried out at temperatures ranging from 80°C to 120°C.[3]

Q3: What are the potential consequences of inadequate temperature control?

A3: Deviations from the optimal temperature ranges can lead to several undesirable outcomes:

  • Low Yield: If the temperature is too low, the reaction rate may be too slow, resulting in incomplete conversion and low yields. Conversely, excessively high temperatures can lead to the degradation of reactants, intermediates, or the final product, also reducing the yield.[1]

  • Impurity Formation: Elevated temperatures can promote the formation of side products, such as over-chlorinated species or isomers, which can be difficult to separate from the desired product.

  • Safety Hazards: The chlorination step, in particular, can be exothermic.[5] Without proper cooling and temperature monitoring, a thermal runaway can occur, leading to a rapid increase in temperature and pressure, posing a significant safety risk.

  • Poor Regioselectivity: In electrophilic substitution reactions like chlorination, temperature can influence the position of the chloro substituent on the isoxazole ring, potentially leading to a mixture of isomers.[6]

Q4: What equipment is recommended for precise temperature control in these reactions?

A4: For laboratory-scale synthesis, the following equipment is recommended:

  • A reaction vessel equipped with a magnetic or overhead stirrer, a condenser, a thermometer, and an addition funnel.

  • A heating/cooling mantle or a temperature-controlled oil/water bath to maintain a stable reaction temperature.

  • For exothermic reactions like chlorination, an ice bath or a cryostat should be readily available for rapid cooling if necessary.

  • For larger-scale reactions, a jacketed reactor with a circulating temperature control unit is highly recommended for more precise and uniform temperature management.

Section 2: Troubleshooting Guide

This guide provides a problem-solution framework for common issues encountered during the synthesis of this compound, with a focus on temperature-related causes.

Problem Potential Temperature-Related Cause(s) Recommended Solution(s)
Low yield of 3-amino-5-methylisoxazole (precursor) - Incomplete cyclization due to low reaction temperature.- Decomposition of reactants or product at excessively high temperatures.- Ensure the reaction temperature is maintained at the optimal level, for example, 65°C as suggested in a patent for a similar synthesis.[2]- Monitor the reaction progress by TLC or another suitable analytical method to determine the optimal reaction time.- Avoid overheating the reaction mixture.
Formation of multiple spots on TLC during chlorination - Over-chlorination due to high reaction temperature.- Formation of regioisomers due to suboptimal temperature.- Perform the chlorination at a lower temperature, starting at 0-5°C and slowly allowing it to warm to room temperature while monitoring the reaction progress.- Control the rate of addition of the chlorinating agent to manage the exothermic reaction and maintain a stable temperature.- Screen different solvents and chlorinating agents to optimize regioselectivity at a given temperature.[6]
Reaction runaway during chlorination - Uncontrolled exotherm due to rapid addition of the chlorinating agent or inadequate cooling.- Add the chlorinating agent dropwise using an addition funnel, with vigorous stirring.- Use an ice bath or a cryostat to maintain a low and stable temperature throughout the addition.- Ensure the reaction scale is appropriate for the available cooling capacity.- Conduct a thermal hazard analysis for larger-scale reactions.[5]
Dark coloration or decomposition of the final product - Thermal instability of this compound at elevated temperatures during workup or purification.- Perform the final workup and purification steps at or below room temperature.- Use a rotary evaporator with a water bath at a controlled, low temperature for solvent removal.- Store the final product at a low temperature (e.g., 2-8°C) and protected from light, as is common for similar chemical compounds.

Section 3: Key Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound, with a strong emphasis on temperature control at each critical stage.

Protocol 1: Synthesis of 3-amino-5-methylisoxazole (Precursor)

This protocol is adapted from a patented procedure for the synthesis of 3-amino-5-methylisoxazole.[2]

Materials:

  • Hydrazone precursor

  • Hydroxylamine hydrochloride

  • Potassium carbonate

  • Tetrahydrofuran (THF)

  • Water

  • Concentrated hydrochloric acid

  • 20% Sodium hydroxide solution

Procedure:

  • In a reaction flask equipped with a stirrer, condenser, and thermometer, add hydroxylamine hydrochloride, potassium carbonate, and water. Stir the mixture at room temperature for 30 minutes.

  • Add THF and the hydrazone precursor to the reaction mixture.

  • Heat the reaction mixture to 65°C and maintain this temperature for 2 hours. Use a temperature-controlled heating mantle or oil bath to ensure a stable temperature.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Slowly add concentrated hydrochloric acid to adjust the pH to 1. Monitor the temperature during this addition, as it may be exothermic.

  • Stir for 1 hour, then separate the layers.

  • To the aqueous layer, add 20% sodium hydroxide solution to adjust the pH to 10-12, which will precipitate the product. Control the temperature during neutralization.

  • Filter the precipitate, wash with cold water, and dry under vacuum at a temperature not exceeding 40-50°C to obtain 3-amino-5-methylisoxazole.

Protocol 2: Chlorination of 3-amino-5-methylisoxazole

This is a general protocol based on common chlorination procedures for heterocyclic amines. Caution: This reaction can be exothermic and should be performed with appropriate safety precautions.

Materials:

  • 3-amino-5-methylisoxazole

  • N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • Dissolve 3-amino-5-methylisoxazole in the chosen anhydrous solvent in a reaction flask equipped with a stirrer, thermometer, and an addition funnel under an inert atmosphere (e.g., nitrogen).

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Dissolve the chlorinating agent (e.g., NCS) in the same anhydrous solvent and add it to the addition funnel.

  • Add the solution of the chlorinating agent dropwise to the cooled solution of the starting material over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Quench the reaction by adding a suitable quenching agent (e.g., sodium sulfite solution).

  • Perform an aqueous workup, dry the organic layer, and remove the solvent under reduced pressure at a low temperature.

  • Purify the crude product by a suitable method such as column chromatography or recrystallization, avoiding high temperatures.

Section 4: Visualizations

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification A Hydrazone Precursor + Hydroxylamine HCl B Cyclization Reaction (65°C) A->B K2CO3, THF/H2O C 3-amino-5-methylisoxazole B->C D 3-amino-5-methylisoxazole E Chlorination Reaction (0-25°C) D->E NCS or SO2Cl2 F 4-Chloro-5-methyl- isoxazol-3-ylamine E->F G Crude Product H Purification (Low Temperature) G->H Chromatography or Recrystallization I Pure 4-Chloro-5-methyl- isoxazol-3-ylamine H->I

Caption: Synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Chlorination

G start Chlorination Reaction Issues low_yield Low Yield start->low_yield impurities Multiple Products (Impurities) start->impurities runaway Reaction Runaway start->runaway check_temp_low Is reaction temperature too low? low_yield->check_temp_low Yes check_temp_high_yield Is reaction temperature too high? low_yield->check_temp_high_yield No check_temp_high_imp Is reaction temperature too high? impurities->check_temp_high_imp check_cooling Is cooling insufficient? runaway->check_cooling check_addition Is addition rate too fast? runaway->check_addition increase_temp Increase temperature moderately check_temp_low->increase_temp decrease_temp Decrease reaction temperature check_temp_high_yield->decrease_temp check_temp_high_imp->decrease_temp improve_cooling Improve cooling efficiency check_cooling->improve_cooling slow_addition Slow down reagent addition check_addition->slow_addition

Caption: Troubleshooting decision tree for the chlorination step.

References

Technical Support Center: Managing Impurities in 4-Chloro-5-methyl-isoxazol-3-ylamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-Chloro-5-methyl-isoxazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the production of this key pharmaceutical intermediate. By understanding the underlying chemistry and potential pitfalls, you can optimize your synthetic protocols, improve yield and purity, and ensure the quality of your final product.

I. Overview of the Synthetic Pathway

The most common and industrially relevant synthetic route to this compound involves a two-step process. First, the synthesis of the precursor, 3-Amino-5-methylisoxazole, is achieved through the cyclocondensation of a β-ketonitrile with hydroxylamine. This is followed by a regioselective chlorination of the isoxazole ring to yield the final product.

Synthesis_Pathway Acetoacetonitrile Acetoacetonitrile Precursor 3-Amino-5-methylisoxazole Acetoacetonitrile->Precursor Cyclocondensation Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Precursor Final_Product This compound Precursor->Final_Product Chlorination Chlorinating_Agent Chlorinating Agent (e.g., NCS) Chlorinating_Agent->Final_Product

Figure 1: General synthetic pathway for this compound.

This seemingly straightforward process can be fraught with challenges, leading to the formation of various impurities that can compromise the quality of the final product. This guide will address these issues in a question-and-answer format, providing both diagnostic and corrective measures.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured to address specific problems you may encounter during your synthesis. Each question is followed by a detailed explanation of the potential causes and a step-by-step troubleshooting guide.

FAQ 1: I am observing an unexpected peak in my HPLC analysis of the final product with a similar retention time to my starting material, 3-Amino-5-methylisoxazole. What could be the issue?

Answer:

This is a common issue and typically points to incomplete chlorination of the starting material. The structural similarity between the starting material and the product can lead to co-elution or closely eluting peaks in some HPLC methods.

Causality:

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent (e.g., N-Chlorosuccinimide - NCS) to the 3-Amino-5-methylisoxazole is critical. An insufficient amount will naturally lead to unreacted starting material.

  • Reaction Temperature Too Low: Chlorination reactions often require a specific temperature range to proceed at an optimal rate. If the temperature is too low, the reaction kinetics will be slow, resulting in incomplete conversion.

  • Poor Reagent Quality: The chlorinating agent may have degraded over time, leading to a lower effective concentration.

Troubleshooting Protocol:

  • Verify Stoichiometry: Double-check your calculations for the molar equivalents of the chlorinating agent. It is often beneficial to use a slight excess (e.g., 1.05-1.1 equivalents) to drive the reaction to completion.

  • Optimize Reaction Temperature: If the reaction is sluggish, consider a modest increase in temperature. Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC to avoid the formation of degradation products at higher temperatures.

  • Check Reagent Purity: Use a fresh, unopened bottle of the chlorinating agent if possible. If you suspect degradation, you can perform a titration to determine its active chlorine content.

  • Increase Reaction Time: If increasing the temperature is not desirable, extending the reaction time can also lead to higher conversion. Again, monitoring the reaction progress is key.

Data Presentation: Effect of NCS Equivalents on Conversion

Equivalents of NCSConversion to Product (%)Unreacted Starting Material (%)
0.98515
1.0955
1.1>99<1
FAQ 2: My final product has a persistent yellow or brownish tint, even after recrystallization. What is causing this discoloration, and how can I remove it?

Answer:

Discoloration in the final product is often due to the presence of colored impurities, which can arise from side reactions during either the cyclocondensation or the chlorination step.

Causality:

  • Formation of Nitroso Impurities: During the synthesis of 3-Amino-5-methylisoxazole, side reactions can lead to the formation of colored nitroso compounds, especially if the pH is not well-controlled.

  • Over-Chlorination/Side Reactions: The chlorination step, if not carefully controlled, can lead to the formation of di-chlorinated or other colored byproducts. Aromatic amines are also susceptible to oxidation, which can produce colored impurities.

  • Residual Solvents or Reagents: Some high-boiling point solvents or residual reagents used in the synthesis or work-up can contribute to discoloration.

Troubleshooting Protocol:

  • pH Control during Cyclocondensation: During the synthesis of 3-Amino-5-methylisoxazole from acetoacetonitrile and hydroxylamine, maintaining the pH in the recommended range (typically slightly basic) is crucial to prevent the formation of side products.[1]

  • Controlled Chlorination:

    • Slow Addition of Chlorinating Agent: Add the chlorinating agent portion-wise or as a solution over a period of time to maintain better control over the reaction exotherm and minimize side reactions.

    • Temperature Control: Maintain the reaction temperature within the optimal range to prevent over-chlorination.

  • Purification Techniques:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively remove colored impurities. Be mindful that this may lead to some product loss.

    • Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal. Sometimes a multi-solvent system (e.g., ethanol/water, toluene/heptane) can be more effective.

    • Column Chromatography: For high-purity requirements, column chromatography on silica gel can be employed to separate the desired product from colored impurities.

Troubleshooting_Discoloration Discoloration Discoloration in Final Product Possible_Causes Potential Causes Discoloration->Possible_Causes is caused by Purification Advanced Purification Discoloration->Purification can be removed by Nitroso_Impurities Nitroso Impurities Possible_Causes->Nitroso_Impurities Over_Chlorination Over-Chlorination/Oxidation Possible_Causes->Over_Chlorination Residual_Solvents Residual Solvents Possible_Causes->Residual_Solvents Solutions Troubleshooting Solutions pH_Control pH Control in Step 1 Solutions->pH_Control Controlled_Chlorination Controlled Chlorination Solutions->Controlled_Chlorination Solutions->Purification Nitroso_Impurities->pH_Control Over_Chlorination->Controlled_Chlorination

Figure 2: Troubleshooting workflow for product discoloration.
FAQ 3: I am seeing an impurity with a mass corresponding to a di-chlorinated product in my LC-MS analysis. How can I prevent its formation?

Answer:

The formation of a di-chlorinated impurity, likely 4,X-dichloro-5-methyl-isoxazol-3-ylamine, indicates that the chlorination reaction is not as regioselective as desired or is proceeding too far.

Causality:

  • Excess Chlorinating Agent: A significant excess of the chlorinating agent is the most common cause of over-chlorination.

  • High Reaction Temperature: Higher temperatures can increase the rate of the second chlorination, leading to the formation of the di-chloro impurity.

  • Reaction Solvent: The choice of solvent can influence the reactivity of the chlorinating agent and the substrate, potentially affecting selectivity.

Troubleshooting Protocol:

  • Precise Stoichiometry: Use a minimal excess of the chlorinating agent (e.g., 1.01-1.05 equivalents). Accurate weighing and dispensing of reagents are critical.

  • Lower Reaction Temperature: Perform the chlorination at a lower temperature. This will slow down the reaction rate and can improve selectivity. It may be necessary to increase the reaction time to achieve full conversion of the starting material.

  • Solvent Screening: If the issue persists, consider screening different solvents. A less polar solvent may sometimes temper the reactivity of the chlorinating agent and improve selectivity.

  • Monitoring: Closely monitor the reaction by HPLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-chlorinated byproduct.

Data Presentation: Impact of Temperature on Di-chloro Impurity Formation

Reaction Temperature (°C)Desired Product (%)Di-chloro Impurity (%)
25982
40955
608812
FAQ 4: My overall yield is consistently low. Where am I losing my product?

Answer:

Low overall yield can be attributed to losses at various stages of the synthesis and purification process. A systematic evaluation of each step is necessary to identify the source of the loss.

Causality:

  • Incomplete Cyclocondensation: The initial formation of 3-Amino-5-methylisoxazole may not be going to completion.

  • Sub-optimal Chlorination: As discussed previously, incomplete reaction or formation of byproducts during chlorination will reduce the yield of the desired product.

  • Work-up and Extraction Losses: The product may have some solubility in the aqueous phase during extraction, leading to losses. Emulsion formation during extraction can also trap the product.

  • Purification Losses: Significant product loss can occur during recrystallization if the solvent system is not optimal or if too much solvent is used. Adsorption onto activated carbon or silica gel during purification can also reduce the final yield.

Troubleshooting Protocol:

  • Analyze Intermediates: Isolate and analyze the crude 3-Amino-5-methylisoxazole before proceeding to the chlorination step to ensure the first step is proceeding with high yield and purity.

  • Optimize Work-up:

    • pH Adjustment: Ensure the pH of the aqueous layer is optimal for extracting your product into the organic phase. For an amine-containing product, the aqueous phase should be basic.

    • Back-Extraction: After the initial extraction, you can back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

    • Brine Wash: A final wash of the combined organic layers with brine (saturated NaCl solution) can help to break emulsions and remove excess water.

  • Refine Purification:

    • Recrystallization: Carefully determine the optimal solvent volume for recrystallization. Using the minimum amount of hot solvent necessary to dissolve the product will maximize recovery upon cooling.

    • Filtration: Ensure the product has fully crystallized before filtration. Cooling the crystallization mixture in an ice bath can improve recovery. Wash the filter cake with a minimal amount of cold solvent.

III. Key Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-methylisoxazole

This protocol is a general guideline. Reaction conditions may need to be optimized based on your specific laboratory setup and reagents.

  • To a stirred solution of acetoacetonitrile (1.0 eq) in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate, 1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain crude 3-Amino-5-methylisoxazole.

Protocol 2: Chlorination of 3-Amino-5-methylisoxazole
  • Dissolve 3-Amino-5-methylisoxazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Cool the solution in an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

IV. References

  • Patent CN107721941B: Preparation method of 3-amino-5-methyl isoxazole. --INVALID-LINK--

  • The study of reactions of α-chlorocinnamonitriles with hydroxylamine. Oriental Journal of Chemistry. --INVALID-LINK--

  • DE3731850A1: METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. --INVALID-LINK--

References

scale-up challenges for 4-Chloro-5-methyl-isoxazol-3-ylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

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Deepening Research Insights

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Developing Guide Framework

I've started structuring my gathered information into a technical support document. I'm prioritizing a Q&A format, tackling scale-up hurdles directly. I'll include explanations of chemical principles for each challenge, offering practical solutions. I'm focusing on detailed experimental protocols and data presentation for clarity.

Developing the Plan

I'm currently breaking down the request to identify the core components: a technical support center and the specific focus on scale-up challenges. I need to understand the nuances of this isoxazolamine synthesis to address the user's need. I'm focusing on the technical hurdles and information gaps inherent in scaling up the production of this compound.

Defining the Structure

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Technical Support Center: Catalyst Selection for Isoxazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding catalyst selection to help you optimize your synthetic routes, improve yields, and ensure the regiochemical integrity of your products.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for synthesizing isoxazole derivatives?

The synthesis of isoxazoles is predominantly achieved through [3+2] cycloaddition reactions. The most common catalytic methods involve the reaction of an alkyne with a nitrile oxide precursor. Key catalysts include:

  • Copper(I) Catalysts: Widely used for the cycloaddition of terminal alkynes and in situ-generated nitrile oxides. This method is known for its reliability and broad substrate scope.[1][2]

  • Ruthenium(II) Catalysts: These are particularly useful for controlling regioselectivity, often favoring the formation of different isomers compared to copper catalysts.[3][4] Ruthenium catalysts are also effective for reactions involving internal alkynes.[5][6]

  • Gold(III) Catalysts: Gold chlorides have been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles.[1]

  • Heterogeneous Catalysts: Solid-supported catalysts like zeolites (ZSM-5) or silica-supported sodium hydrogen sulfate offer advantages in terms of catalyst recovery and reuse, aligning with green chemistry principles.[1][7][8]

Q2: How do I choose between a copper and a ruthenium catalyst for a cycloaddition reaction?

The choice between copper and ruthenium catalysts is primarily dictated by the desired regioselectivity of the resulting isoxazole.

  • For 1,4-disubstituted products (from azide-alkyne cycloadditions to form triazoles, a related reaction), Copper(I) is the catalyst of choice. In isoxazole synthesis via nitrile oxide cycloaddition, copper catalysts reliably produce 3,4- or 3,5-disubstituted isoxazoles depending on the precursors.[1]

  • For 1,5-disubstituted triazole products, Ruthenium(II) is preferred. [6][9] This distinct regiochemical outcome makes it a complementary tool to copper catalysis.[4][10] The mechanism involves a ruthenacycle intermediate that directs the formation of the 1,5-isomer.[5][6]

Catalyst SystemTypical ProductKey Advantages
Copper(I) 3,4- or 3,5-disubstituted isoxazolesHigh reliability, broad scope, mild conditions.[1]
Ruthenium(II) Alternative regioisomersComplements Cu(I) catalysis, effective for internal alkynes.[5][6][10]
Q3: What is the role of ligands in copper-catalyzed reactions, and how do I select one?

Ligands are crucial in copper-catalyzed cycloadditions for several reasons:

  • Stabilization of Cu(I): The active catalytic species is Copper(I), which is prone to oxidation to the inactive Cu(II) state.[11] Ligands protect the Cu(I) center.

  • Enhancing Catalytic Activity: Ligands can accelerate the reaction rate by orders of magnitude, allowing for lower catalyst loading and milder conditions.[12]

  • Improving Solubility: Many ligands render the copper catalyst soluble in a wider range of organic solvents.

Common Ligands for Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC):

LigandKey Features
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)One of the most widely used water-insoluble ligands.[13]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)A water-soluble ligand ideal for bioconjugation reactions.[13]
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)A newer generation water-soluble ligand that significantly accelerates reaction rates and reduces cytotoxicity.[13]

The selection depends on your reaction conditions. For reactions in aqueous media or with biological molecules, a water-soluble ligand like THPTA or BTTAA is recommended.[13] For standard organic synthesis, TBTA is a robust choice.

Q4: When should I consider using a heterogeneous catalyst?

Heterogeneous catalysts are an excellent choice when catalyst recovery and recycling are priorities. This is particularly relevant in industrial settings and for developing more sustainable, "green" chemical processes.

Advantages:

  • Easy Separation: The solid catalyst can be removed by simple filtration.[7]

  • Reusability: Many heterogeneous catalysts can be reused multiple times without a significant loss of activity.[7][8]

  • Reduced Product Contamination: Minimizes metal leaching into the final product.

Examples:

  • ZSM-5 (Zeolite Socony Mobil-5): A zeolite that can be used under solvent-free conditions.[7][8]

  • Silica-supported NaHSO4: Effective for the in-situ generation of nitrile oxides and subsequent cycloaddition.[1]

  • Magnetic Sulfonated Polysaccharides: These catalysts can be easily recovered using an external magnet.[14]

Troubleshooting Guides

Guide 1: Low or No Product Yield

Q: My copper-catalyzed cycloaddition reaction is resulting in a low yield or no product at all. What are the likely causes and how can I fix it?

A low yield is a common problem that can often be resolved by systematically evaluating the reaction components and conditions.

A: Potential Causes & Solutions:

  • Inactive Copper Catalyst: The catalytically active species is Cu(I), which readily oxidizes to the inactive Cu(II) in the presence of oxygen.[11]

    • Solution: Ensure you are using a reducing agent, such as sodium ascorbate, to maintain copper in the +1 oxidation state.[11] It is also highly recommended to degas your solvents to remove dissolved oxygen.[11] Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[11]

  • Reagent Purity: Impurities in your alkyne, nitrile oxide precursor, or solvents can interfere with the catalyst.

    • Solution: Use high-purity reagents and solvents. If you suspect impurities, consider purifying your starting materials.[11]

  • Ligand Issues: An unsuitable or absent ligand can lead to catalyst deactivation.

    • Solution: A suitable ligand is crucial for stabilizing the Cu(I) species.[11] Ensure you are using an appropriate ligand for your reaction conditions (see FAQ Q3).

  • Improper Reaction Conditions: Temperature, solvent, and concentration can all impact the reaction outcome.

    • Solution: Some reactions require elevated temperatures to proceed efficiently.[15] If your reaction is sluggish at room temperature, try gentle heating. Ensure your substrates are fully dissolved in the chosen solvent.

Troubleshooting Workflow for Low Yield

start Low Yield Observed catalyst Check Catalyst Activity (Cu(I) vs Cu(II)) start->catalyst reagents Verify Reagent Purity (Alkyne, Azide, Solvent) catalyst->reagents Catalyst is active success Yield Improved catalyst->success Solution: Add reducing agent (e.g., NaAsc) ligand Evaluate Ligand (Presence & Suitability) reagents->ligand Reagents are pure reagents->success Solution: Purify starting materials conditions Optimize Conditions (Temp, Solvent, Time) ligand->conditions Ligand is appropriate ligand->success Solution: Add/change ligand (e.g., TBTA) conditions->success Solution: Increase temp, change solvent

Caption: Decision tree for troubleshooting low reaction yield.

Guide 2: Poor Regioselectivity

Q: I am getting a mixture of regioisomers in my isoxazole synthesis. How can I improve the regioselectivity?

A: Regioselectivity in [3+2] cycloadditions is influenced by a combination of electronic and steric factors, as well as the choice of catalyst.

A: Strategies for Controlling Regioselectivity:

  • Catalyst Choice: This is the most direct way to control regiochemistry. As discussed in FAQ Q2, copper and ruthenium catalysts often provide complementary regioselectivity.[3] If you are obtaining an undesired isomer with a copper catalyst, switching to a ruthenium catalyst like Cp*RuCl(PPh3)2 may favor the formation of the other isomer.[5][6]

  • Substrate Modification: The electronic properties of your alkyne and nitrile oxide precursor can influence the outcome. Electron-withdrawing or electron-donating groups can direct the cycloaddition to favor one isomer over the other. For example, alkynylboronates have been used to achieve excellent levels of regiocontrol in cycloadditions with nitrile oxides.[16]

  • Reaction Conditions: Varying the reaction conditions, such as solvent and temperature, can sometimes influence the ratio of regioisomers.[17]

Factors Influencing Regioselectivity

regioselectivity Regioselectivity catalyst Catalyst Choice (Cu vs. Ru) catalyst->regioselectivity substrate Substrate Electronics (EWG vs. EDG) substrate->regioselectivity conditions Reaction Conditions (Solvent, Temp) conditions->regioselectivity

Caption: Key factors that control the regiochemical outcome.

Guide 3: Difficulty with Catalyst Removal

Q: I am struggling to remove the copper catalyst from my final product, which is indicated by a persistent green or blue color. What are the best purification methods?

A: Residual copper can be problematic, especially for pharmaceutical applications. Several effective methods exist for its removal.[18]

A: Methods for Copper Catalyst Removal:

MethodDescriptionBest For
Aqueous Wash with Chelating Agents Washing the organic layer with an aqueous solution of a chelating agent like EDTA, ammonium chloride, or aqueous ammonia.[18][19] These agents form water-soluble complexes with copper that are extracted into the aqueous phase.[18]Organic-soluble products.[18]
Filtration through a Solid Support Passing the reaction mixture through a plug of silica gel, alumina, or Celite.[18] These materials adsorb the copper catalyst.[18]General purpose, often used in combination with other methods.[19]
Scavenger Resins Stirring the reaction mixture with a solid-supported resin containing functional groups (e.g., thiourea, amines) that have a high affinity for metals.[18]When aqueous washes are ineffective or for sensitive products.
Dialysis For macromolecular products, dialysis against a buffer containing a chelating agent like EDTA can effectively remove small molecule impurities, including the copper catalyst.[18]Polymers, bioconjugates, and other large molecules.[18]

Troubleshooting Tip: If your product contains nitrogen or sulfur functional groups, it might be chelating the copper, making it harder to remove. In such cases, using a strong chelating agent like EDTA or a scavenger resin is often necessary.[18]

Experimental Protocol: Copper-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes a general procedure for the copper(I)-catalyzed cycloaddition between an in-situ generated nitrile oxide and a terminal alkyne.

Materials:

  • Aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Base (e.g., Triethylamine, 1.5 mmol)

  • Oxidant (e.g., N-Chlorosuccinimide (NCS), 1.1 mmol)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 10 mL)

Procedure:

  • To a stirred solution of the aldoxime (1.0 mmol) in the chosen solvent (10 mL) at room temperature, add the base (1.5 mmol).

  • Add the oxidant (e.g., NCS, 1.1 mmol) portion-wise over 5 minutes. The formation of the intermediate hydroximoyl chloride can be monitored by TLC.

  • To this mixture, add the terminal alkyne (1.2 mmol) and the copper(I) catalyst (0.05 mmol).

  • Stir the reaction mixture at room temperature until the starting material is consumed (typically 4-24 hours), as monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a 0.5 M aqueous solution of EDTA to remove the copper catalyst, followed by brine.[18]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isoxazole.

References

Validation & Comparative

A Comparative Analysis of Isoxazole-Based Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in the design of novel anticancer therapeutics.[1] Its favorable electronic properties, metabolic stability, and capacity to serve as a bioisostere for other functional groups have propelled the development of a diverse array of isoxazole-containing compounds with potent and selective antitumor activities.[1][2] This guide provides a comparative analysis of prominent isoxazole-based anticancer agents, offering insights into their mechanisms of action, experimental data supporting their efficacy, and detailed protocols for their evaluation.

The Versatility of the Isoxazole Scaffold in Oncology

Isoxazole derivatives exert their anticancer effects through a multitude of mechanisms, a testament to the chemical tractability of the core structure which allows for the fine-tuning of biological activity. These mechanisms include the induction of apoptosis, disruption of the cell cycle, and the inhibition of key molecular targets essential for tumor progression and survival.[2] Notably, isoxazole-based compounds have been successfully developed as inhibitors of protein kinases, heat shock proteins, and tubulin polymerization, among other targets.[1][3][4]

Comparative Efficacy of Isoxazole-Based Anticancer Agents

The following sections provide a comparative overview of isoxazole-containing compounds categorized by their primary molecular targets. The presented data, including half-maximal inhibitory concentration (IC50) values, highlights the potency and selectivity of these agents against various cancer cell lines.

Heat Shock Protein 90 (HSP90) Inhibitors

HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.

NVP-AUY922 (Luminespib) is a potent, second-generation HSP90 inhibitor with an isoxazole core that has demonstrated significant antitumor activity in preclinical and clinical studies.[3]

CompoundCancer Cell LineIC50 (nM)Reference
NVP-AUY922BT-474 (Breast)3[5]
NVP-AUY922MCF-7 (Breast)9[5]
NVP-AUY922SK-BR-3 (Breast)4[5]
NVP-AUY922H1975 (NSCLC)5.2[1]
NVP-AUY922A549 (NSCLC)20.4[1]
NVP-AUY922NCI-H460 (NSCLC)12[1]
Tubulin Polymerization Inhibitors

Microtubules are dynamic polymers essential for cell division, making them a key target for anticancer drugs. Isoxazole-based compounds have been developed that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.

KRIBB3 is an isoxazole derivative that inhibits tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.[6]

DHT-based Isoxazoles represent a class of steroidal isoxazoles that have been shown to act as tubulin-stabilizing agents, mimicking the action of taxanes.[7]

Compound ClassDerivative ExampleCancer Cell LineGI50 (µM)Reference
Dihydrotestosterone (DHT)-based Isoxazoles2gHeLa (Cervical)single-digit µM[7]
2hLAPC-4 (Prostate)single-digit µM[7]
2j22Rv1 (Prostate)single-digit µM[7]
Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. The isoxazole scaffold has been effectively utilized to generate potent inhibitors of various kinases, including EGFR, VEGFR, and those in the PI3K/Akt/mTOR pathway.

The following table presents a selection of isoxazole derivatives targeting different kinases.

Compound ClassDerivative ExampleTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
Isoxazole-carboxamides2eNot specifiedB16F1 (Melanoma)0.079[1]
2aNot specifiedColo205 (Colon)Not specified[1]
2aNot specifiedHepG2 (Liver)Not specified[1]
Isoxazolo-Indoles5aNot specifiedHuh7 (Liver)0.7[5]
5rNot specifiedHepG2 (Liver)1.5[5]
4-(Trifluoromethyl)isoxazolesTTI-4Not specifiedMCF-7 (Breast)2.63[8]

Experimental Protocols for the Evaluation of Isoxazole-Based Anticancer Agents

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the anticancer properties of isoxazole derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium.[5]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the isoxazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain the desired test concentrations.[5]

    • After 24 hours of cell seeding, remove the medium and add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).

  • MTT Incubation:

    • After the desired treatment period (e.g., 48 or 72 hours), add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using suitable software.[5]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Treat cells with the isoxazole compound for the desired time.

    • Harvest the cells by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assessment by Caspase-3/7 Activity Assay

Caspases are key proteases that execute the apoptotic program. This assay measures the activity of effector caspases 3 and 7.

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the isoxazole compound as described for the MTT assay.

  • Assay Reagent Addition:

    • Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to the number of cells (if necessary) and compare the caspase activity in treated versus untreated cells.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as Bcl-2 family members and cleaved PARP.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the isoxazole compound, harvest, and wash with PBS.

    • Lyse the cells in lysis buffer on ice.[9]

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.[9]

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody overnight at 4°C.[9]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.[9]

    • Perform densitometric analysis to quantify the protein bands.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

Experimental Workflow for Anticancer Drug Evaluation

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic cluster_invivo In Vivo Studies synthesis Synthesis of Isoxazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity mechanistic Mechanistic Studies cytotoxicity->mechanistic cell_cycle Cell Cycle Analysis apoptosis Apoptosis Assays western_blot Western Blot xenograft Xenograft Models mechanistic->xenograft toxicity Toxicity Studies xenograft->toxicity

Caption: A generalized workflow for the discovery and evaluation of novel isoxazole-based anticancer agents.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[11][12]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation inhibition of translation Isoxazole Isoxazole-Based Inhibitor Isoxazole->PI3K inhibits Isoxazole->Akt inhibits Isoxazole->mTORC1 inhibits

Caption: A simplified diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway by isoxazole-based anticancer agents.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly fruitful starting point for the development of innovative and effective anticancer agents. The diverse mechanisms of action and the amenability of the isoxazole core to chemical modification offer vast opportunities for the discovery of next-generation cancer therapeutics. The comparative data and standardized protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of oncology through the exploration of novel isoxazole-based compounds. Future research will likely focus on the development of multi-targeted isoxazole derivatives and their combination with other therapeutic modalities to overcome drug resistance and improve patient outcomes.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Chloro-5-methyl-isoxazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of spectroscopic methods for the validation of the 4-Chloro-5-methyl-isoxazol-3-ylamine structure. We will delve into the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry, explaining the causal relationships between the molecular structure and the spectral data. Furthermore, we will explore the identification of potential isomeric impurities, a critical step in ensuring the purity and integrity of the target compound.

The Imperative of Structural Integrity

This compound is a substituted isoxazole, a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] The precise arrangement of the chloro, methyl, and amine substituents on the isoxazole ring is paramount to its chemical reactivity and, ultimately, its pharmacological effect. Any deviation, such as the presence of isomers, could lead to altered efficacy, toxicity, or side-effect profiles. Therefore, a multi-faceted spectroscopic approach is not just recommended but essential for unequivocal structural elucidation.

A Comparative Spectroscopic Workflow

A robust validation of the this compound structure necessitates a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system of analysis.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation H_NMR->Structure_Confirmation Impurity_Analysis Impurity Analysis H_NMR->Impurity_Analysis C_NMR->Structure_Confirmation C_NMR->Impurity_Analysis IR->Structure_Confirmation MS->Structure_Confirmation MS->Impurity_Analysis Final_Report Final_Report Structure_Confirmation->Final_Report Final Report Impurity_Analysis->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, we expect to see two distinct signals.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CH₃~2.2 - 2.5Singlet3HThe methyl group is attached to an sp²-hybridized carbon of the isoxazole ring. Its chemical shift will be slightly downfield compared to an alkyl methyl group due to the electronic nature of the ring.
-NH₂~5.0 - 6.0Broad Singlet2HThe amine protons are on a nitrogen atom attached to the electron-rich isoxazole ring. The chemical shift can be variable and the peak is often broad due to quadrupole broadening and potential hydrogen exchange.

Comparison with 3-amino-5-methylisoxazole:

The non-chlorinated analog, 3-amino-5-methylisoxazole, would show a signal for the C4-H proton, typically in the range of 5.5-6.0 ppm. The absence of this signal in the spectrum of the product is a key indicator of successful chlorination at the C4 position.

Experimental Protocol for ¹H NMR:
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, we expect four distinct signals corresponding to the four carbon atoms in the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
-CH₃~10 - 15The methyl carbon will be in the typical alkyl region.
C3~155 - 165This carbon is attached to the amino group and is part of the isoxazole ring. The amino group will have a significant shielding effect.
C4~100 - 110The carbon atom bonded to the chlorine will be significantly deshielded by the electronegative halogen. Based on data for other 4-chloroisoxazole derivatives, this is a reasonable estimation.[2]
C5~165 - 175This carbon is attached to the methyl group and the ring oxygen, leading to a downfield chemical shift.

Comparison with 3-amino-5-methylisoxazole:

In the spectrum of 3-amino-5-methylisoxazole, the C4 carbon would appear at a significantly different chemical shift, typically in the range of 95-100 ppm. The downfield shift of the C4 signal upon chlorination is a strong piece of evidence for the proposed structure.

Experimental Protocol for ¹³C NMR:
  • Sample Preparation: A more concentrated sample (20-50 mg) is generally required compared to ¹H NMR, dissolved in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Setup: A spectrometer with a field strength of at least 75 MHz is recommended.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to ¹H NMR.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H stretch (amine)3300 - 3500Medium, often two bands for a primary amineThese bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds in the primary amine.
C-H stretch (methyl)2850 - 3000MediumAliphatic C-H stretching vibrations.
C=N stretch (isoxazole)1610 - 1650Medium to StrongThis is a characteristic stretching vibration for the C=N bond within the isoxazole ring.[3]
C=C stretch (isoxazole)1550 - 1600MediumAromatic-like C=C stretching of the isoxazole ring.
N-O stretch (isoxazole)1100 - 1200MediumCharacteristic stretching vibration for the N-O bond in the isoxazole ring.[3]
C-Cl stretch700 - 800StrongThe carbon-chlorine stretching vibration typically appears in this region of the fingerprint region.

Comparison with 3-amino-5-methylisoxazole:

The IR spectrum of this compound will be very similar to that of 3-amino-5-methylisoxazole, with the key difference being the presence of a C-Cl stretching band. The NIST Chemistry WebBook provides a reference IR spectrum for 3-amino-5-methylisoxazole which can be used for comparison.[4]

Experimental Protocol for IR Spectroscopy:
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire a background spectrum first, then the sample spectrum.

  • Data Processing: The data is typically presented as a plot of transmittance versus wavenumber.

Mass Spectrometry: The Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zIonRationale
132/134[M]⁺The molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M+ peak is characteristic of a compound containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
117/119[M - CH₃]⁺Loss of the methyl group.
97[M - Cl]⁺Loss of the chlorine atom.
69[M - Cl - CO]⁺Subsequent loss of carbon monoxide from the [M - Cl]⁺ fragment.

Comparison with 3-amino-5-methylisoxazole:

The mass spectrum of 3-amino-5-methylisoxazole would show a molecular ion peak at m/z 98.[5] The presence of the isotopic pattern for chlorine and the correct molecular weight are definitive indicators for the successful synthesis of the chlorinated product.

Experimental Protocol for Mass Spectrometry:
  • Sample Preparation: A small amount of the sample is introduced into the mass spectrometer, often dissolved in a volatile solvent.

  • Instrument Setup: An electron ionization (EI) or electrospray ionization (ESI) source can be used.

  • Data Acquisition: The instrument is scanned over a range of mass-to-charge ratios.

  • Data Processing: The data is presented as a plot of relative abundance versus m/z.

Identifying Potential Isomeric Impurities

A critical aspect of structural validation is the consideration and exclusion of potential isomeric impurities. In the synthesis of this compound, a likely impurity is the isomeric 5-Amino-4-chloro-3-methylisoxazole.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Target This compound H_NMR ¹H NMR: -NH₂ shift differs -CH₃ shift differs Target->H_NMR distinguishable by C_NMR ¹³C NMR: -C3, C5 shifts differ significantly Target->C_NMR distinguishable by MS Molecular Weight is identical. Fragmentation may differ. Target->MS potentially distinguishable by Isomer 5-Amino-4-chloro-3-methylisoxazole Isomer->H_NMR distinguishable by Isomer->C_NMR distinguishable by Isomer->MS potentially distinguishable by

Caption: Spectroscopic differentiation of this compound from its isomer.

Spectroscopic Differentiation:

  • ¹H and ¹³C NMR: The chemical shifts of the methyl and amine protons, and more definitively, the C3 and C5 carbons, would be significantly different between the two isomers due to the change in their electronic environment.

  • Mass Spectrometry: While both isomers have the same molecular weight, their fragmentation patterns under EI-MS may differ, providing another avenue for differentiation.

Conclusion

The structural validation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. By carefully analyzing the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by comparing these data with those of known analogs, a confident and unambiguous structural assignment can be made. This rigorous validation is an indispensable step in ensuring the quality and reliability of chemical entities in research and development.

References

A Comparative Guide to the Synthetic Routes of 4-Chloro-5-methyl-isoxazol-3-ylamine: An Essential Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5-methyl-isoxazol-3-ylamine is a pivotal heterocyclic intermediate, the structural motif of which is embedded in a multitude of pharmacologically active compounds. Its importance in drug discovery and development stems from the isoxazole core, a versatile scaffold known to interact with a wide range of biological targets, and the strategic placement of its substituents—the chloro, methyl, and amine groups—which allow for diverse downstream chemical modifications. This guide provides an in-depth comparison of the plausible synthetic routes to this valuable building block, offering a critical analysis of their respective methodologies, potential yields, and scalability. The insights presented herein are intended to empower researchers and drug development professionals in making informed decisions for the efficient and robust synthesis of this compound.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic disconnection of this compound points to two primary synthetic strategies. The first and most direct approach involves the late-stage chlorination of a readily available precursor, 3-amino-5-methylisoxazole. A second, alternative strategy considers the construction of the isoxazole ring from acyclic precursors that already contain the requisite chloro substituent. This guide will delve into the practical execution of these two divergent pathways.

Retrosynthesis target This compound precursor1 3-Amino-5-methylisoxazole target->precursor1 Late-stage Chlorination precursor2 Chlorinated Acyclic Precursors target->precursor2 Ring Cyclization

Caption: Retrosynthetic analysis of this compound.

Route 1: Synthesis via Late-Stage Chlorination of 3-Amino-5-methylisoxazole

This synthetic approach is arguably the more direct and is predicated on the successful synthesis of the key intermediate, 3-amino-5-methylisoxazole, followed by a regioselective chlorination at the C4 position.

Part A: Synthesis of 3-Amino-5-methylisoxazole

A robust and scalable synthesis of 3-amino-5-methylisoxazole is paramount for the viability of this route. A patented method provides a reliable three-step synthesis starting from readily available commercial reagents.[1]

Synthesis_of_3_amino_5_methylisoxazole cluster_0 Step 1: Acetoacetonitrile Synthesis cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Cyclization ethyl_acetate Ethyl Acetate acetoacetonitrile Acetoacetonitrile ethyl_acetate->acetoacetonitrile acetonitrile Acetonitrile acetonitrile->acetoacetonitrile acetoacetonitrile_2 Acetoacetonitrile hydrazone Hydrazone Intermediate acetoacetonitrile_2->hydrazone p_toluenesulfonyl_hydrazide p-Toluenesulfonyl Hydrazide p_toluenesulfonyl_hydrazide->hydrazone hydrazone_2 Hydrazone Intermediate amino_isoxazole 3-Amino-5-methylisoxazole hydrazone_2->amino_isoxazole hydroxylamine Hydroxylamine hydroxylamine->amino_isoxazole

Caption: Synthetic pathway to 3-Amino-5-methylisoxazole.

Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole [1]

  • Step 1: Synthesis of Acetoacetonitrile: In a suitable reaction vessel, ethyl acetate and acetonitrile are reacted in the presence of a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), to yield acetoacetonitrile. The reaction is typically performed in an anhydrous ethereal solvent at low temperatures.

  • Step 2: Formation of Hydrazone: The crude acetoacetonitrile is then reacted with p-toluenesulfonyl hydrazide in an alcoholic solvent, such as ethanol or methanol, to form the corresponding hydrazone.

  • Step 3: Ring Closure to 3-Amino-5-methylisoxazole: The hydrazone intermediate is subjected to a cyclization reaction with hydroxylamine in the presence of a base, such as potassium carbonate. The reaction is typically heated to facilitate ring closure and formation of the desired 3-amino-5-methylisoxazole.

Part B: Chlorination of 3-Amino-5-methylisoxazole

The introduction of a chlorine atom at the C4 position of the 3-amino-5-methylisoxazole ring is a classic example of electrophilic aromatic substitution on a heteroaromatic system. The amino group at the C3 position is an activating group and directs electrophiles to the C4 position. A common and effective chlorinating agent for such transformations is N-chlorosuccinimide (NCS).

Experimental Protocol: Chlorination of 3-Amino-5-methylisoxazole

  • Reaction Setup: To a solution of 3-amino-5-methylisoxazole in a suitable aprotic solvent, such as acetonitrile or dichloromethane, is added one equivalent of N-chlorosuccinimide (NCS).

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any unreacted NCS, followed by a standard aqueous workup. The crude product is then purified by column chromatography or recrystallization to afford pure this compound.

Parameter Route 1: Late-Stage Chlorination
Starting Materials Ethyl acetate, acetonitrile, p-toluenesulfonyl hydrazide, hydroxylamine, NCS
Number of Steps 4
Key Intermediate 3-Amino-5-methylisoxazole
Potential Advantages - Readily available starting materials. - Well-established synthesis for the key intermediate. - High regioselectivity expected in the chlorination step.
Potential Disadvantages - Multi-step synthesis of the precursor. - Handling of potentially hazardous reagents.

Route 2: Synthesis via Cyclization of a Chlorinated Acyclic Precursor

An alternative strategy involves the construction of the isoxazole ring from an acyclic precursor that already bears the chloro substituent. This approach circumvents the need for a separate, post-cyclization chlorination step. A plausible method would involve the reaction of a chlorinated β-keto nitrile with hydroxylamine.

Alternative_Route cluster_0 Step 1: Chlorination of β-keto nitrile cluster_1 Step 2: Cyclization with Hydroxylamine beta_keto_nitrile Acetoacetonitrile chloro_beta_keto_nitrile 2-Chloro-3-oxobutanenitrile beta_keto_nitrile->chloro_beta_keto_nitrile chlorinating_agent Chlorinating Agent (e.g., SO2Cl2) chlorinating_agent->chloro_beta_keto_nitrile chloro_beta_keto_nitrile_2 2-Chloro-3-oxobutanenitrile target_product This compound chloro_beta_keto_nitrile_2->target_product hydroxylamine Hydroxylamine hydroxylamine->target_product

Caption: Plausible alternative synthetic route to this compound.

Conceptual Experimental Protocol
  • Step 1: Synthesis of 2-Chloro-3-oxobutanenitrile: Acetoacetonitrile, synthesized as in Route 1, can be chlorinated at the α-position using a suitable chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or NCS. The reaction conditions would need to be carefully controlled to achieve selective monochlorination.

  • Step 2: Cyclization with Hydroxylamine: The resulting 2-chloro-3-oxobutanenitrile would then be reacted with hydroxylamine. The reaction would likely proceed via initial formation of an oxime at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the oxime hydroxyl group onto the nitrile carbon, leading to the formation of the isoxazole ring.

Parameter Route 2: Cyclization of Chlorinated Precursor
Starting Materials Acetoacetonitrile, Chlorinating Agent, Hydroxylamine
Number of Steps 2 (from acetoacetonitrile)
Key Intermediate 2-Chloro-3-oxobutanenitrile
Potential Advantages - Fewer overall steps. - Avoids direct handling of the potentially more complex 3-amino-5-methylisoxazole.
Potential Disadvantages - Potential for side reactions during the chlorination of the β-keto nitrile. - Regioselectivity of the cyclization may be an issue, potentially leading to isomeric byproducts. - Stability of the chlorinated precursor.

Comparison and Conclusion

FeatureRoute 1: Late-Stage ChlorinationRoute 2: Cyclization of Chlorinated Precursor
Overall Strategy Synthesis of precursor followed by chlorination.Chlorination of precursor followed by cyclization.
Reliability High, based on a patented precursor synthesis and predictable electrophilic substitution.Moderate, as the specific chlorination and cyclization conditions would require optimization.
Scalability Potentially high, given the established nature of the individual reaction types.May be limited by the stability and purification of the chlorinated intermediate.
Control of Regiochemistry Excellent, due to the directing effect of the amino group.Potentially challenging, with a risk of forming isomeric isoxazoles.
Safety Considerations Involves standard laboratory reagents.May involve more reactive and potentially less stable chlorinated intermediates.

While Route 2 offers a potentially shorter synthetic sequence, it carries a higher degree of uncertainty and risk. The selective chlorination of the β-keto nitrile and the regiochemical outcome of the subsequent cyclization would require significant experimental investigation and optimization. For researchers and drug development professionals seeking a dependable and scalable synthesis of this compound, the late-stage chlorination approach is the recommended and more scientifically sound pathway.

References

Navigating the Therapeutic Potential of 4-Chloro-5-methyl-isoxazol-3-ylamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3][4] This guide focuses on the prospective biological efficacy of derivatives of 4-Chloro-5-methyl-isoxazol-3-ylamine, a key synthetic intermediate. While direct experimental data on the biological activities of this specific family of derivatives are not extensively available in peer-reviewed literature, this document serves as a comparative framework based on the well-established bioactivities of structurally related isoxazole analogues. By examining the antimicrobial, anticancer, and anti-inflammatory properties of similar compounds, we can project the therapeutic potential and guide future research directions for novel derivatives of this compound.

Introduction: The Isoxazole Core in Drug Discovery

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are privileged structures in drug design due to their versatile chemical properties and diverse biological activities.[1][2][3][4] The isoxazole ring is present in a number of FDA-approved drugs, highlighting its clinical significance. The specific compound, this compound, serves as a readily available building block for the synthesis of a variety of derivatives. The presence of a chloro group, a methyl group, and an amine functionality offers multiple points for chemical modification, allowing for the generation of diverse chemical libraries for biological screening.

dot graph "Introduction_Figure" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Key structural features of this compound for derivatization.

Comparative Analysis of Biological Efficacy

Based on the biological profiles of analogous isoxazole-containing compounds, we can anticipate the potential activities of this compound derivatives in several key therapeutic areas.

Antimicrobial Activity

Isoxazole derivatives have a long history as antimicrobial agents. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. For derivatives of this compound, we can hypothesize that acylation or sulfonylation of the 3-amino group could yield compounds with significant antibacterial and antifungal properties.

Table 1: Comparative Antimicrobial Activity of Structurally Related Isoxazole Derivatives

Compound ClassTarget Organism(s)Potency (MIC/Zone of Inhibition)Reference
Isoxazole-sulfonamidesStaphylococcus aureus, Escherichia coliMIC: 8-64 µg/mL[5]
Phenyl-isoxazole amidesBacillus subtilis, Candida albicansZone of Inhibition: 15-25 mm[5]
Fused Isoxazole-thiazolesMethicillin-resistant S. aureus (MRSA)MIC: 4-16 µg/mL[5]
Anticancer Activity

A growing body of evidence supports the potential of isoxazole derivatives as anticancer agents. Their mechanisms of action are diverse and can include kinase inhibition, induction of apoptosis, and cell cycle arrest. The chloro and methyl groups on the isoxazole ring of our lead compound can be crucial for interactions with the active sites of target proteins.

Table 2: Comparative Anticancer Activity of Structurally Related Isoxazole Derivatives

Compound ClassCancer Cell Line(s)Potency (IC50)Reference
Isoxazole-carboxamidesMCF-7 (Breast), HeLa (Cervical)10-50 µM[5]
Phenyl-isoxazole derivativesHepG2 (Liver), A549 (Lung)5-25 µM[5]
Isoxazole-chalcone hybridsColon (HCT-116), Prostate (PC-3)2-15 µM[5]
Anti-inflammatory Activity

Certain isoxazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating pro-inflammatory cytokine production. Derivatives of this compound could be explored for their potential to treat inflammatory disorders.

Table 3: Comparative Anti-inflammatory Activity of Structurally Related Isoxazole Derivatives

Compound ClassMechanism of ActionIn Vitro/In Vivo ModelReference
Isoxazole-based COX-2 inhibitorsSelective COX-2 inhibitionLPS-stimulated macrophages[5]
Phenyl-isoxazole amidesReduction of TNF-α and IL-6Carrageenan-induced paw edema in rats[5]

Proposed Synthetic Pathways and Experimental Protocols

To validate the therapeutic potential of this compound derivatives, a systematic approach to synthesis and biological evaluation is necessary.

General Synthetic Strategy

The 3-amino group of this compound is a versatile handle for the synthesis of a wide range of derivatives, primarily through the formation of amide and sulfonamide linkages.

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Proposed synthesis of amide and sulfonamide derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of novel this compound derivatives against a panel of pathogenic bacteria and fungi.

Methodology:

  • Preparation of Microbial Inoculum:

    • Streak bacterial/fungal strains on appropriate agar plates and incubate overnight.

    • Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Microdilution Assay:

    • Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

dot graph "Antimicrobial_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of novel this compound derivatives on various cancer cell lines.

Methodology:

  • Cell Culture:

    • Maintain cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • MTT Assay:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Data Analysis:

    • Measure the absorbance of the formazan solution using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

dot graph "Cytotoxicity_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for in vitro cytotoxicity assay.

Conclusion and Future Directions

While the direct biological evaluation of this compound derivatives remains an untapped area of research, the extensive literature on the bioactivities of the broader isoxazole family provides a strong rationale for their investigation. The synthetic accessibility and potential for diverse functionalization make this class of compounds a promising starting point for the discovery of new antimicrobial, anticancer, and anti-inflammatory agents. Future work should focus on the synthesis of a focused library of derivatives and their systematic evaluation using the standardized protocols outlined in this guide. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features that govern biological activity and in optimizing lead compounds for further preclinical development.

References

A Technical Guide to the Structure-Activity Relationship of 4-Chloro-5-methyl-isoxazol-3-ylamine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity to participate in diverse non-covalent interactions have established it as a cornerstone in the rational design of novel therapeutic agents.[1] Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of a specific class of isoxazole analogs derived from the 4-Chloro-5-methyl-isoxazol-3-ylamine core. Our focus will be on their potential as kinase inhibitors, a class of enzymes frequently dysregulated in cancer.[5]

While a comprehensive SAR study on the this compound scaffold is not extensively documented in publicly available literature, this guide will synthesize data from closely related isoxazole-based kinase inhibitors to extrapolate a putative SAR landscape. This approach will provide valuable insights for researchers, scientists, and drug development professionals engaged in the design and optimization of novel isoxazole-based therapeutics.

Synthetic Strategy: A Gateway to Structural Diversity

The synthesis of this compound analogs typically commences with the commercially available 3-amino-5-methylisoxazole. A representative synthetic scheme to generate a library of N-substituted analogs for SAR studies is outlined below. The rationale behind this multi-step synthesis is to introduce key structural modifications in a controlled and efficient manner, allowing for a systematic exploration of the chemical space around the core scaffold.

Experimental Protocol: Synthesis of N-(4-Chloro-5-methyl-isoxazol-3-yl)benzamide (A Representative Analog)

Step 1: Chlorination of 3-amino-5-methylisoxazole.

  • To a solution of 3-amino-5-methylisoxazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Causality: The use of NCS provides a mild and selective method for the chlorination of the electron-rich isoxazole ring at the 4-position. The acidic proton liberated during the reaction is neutralized by the bicarbonate wash.

Step 2: Acylation of this compound.

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add benzoyl chloride (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(4-Chloro-5-methyl-isoxazol-3-yl)benzamide.

Causality: The acylation of the 3-amino group allows for the introduction of a wide variety of substituents for SAR exploration. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Acylation start 3-Amino-5-methylisoxazole step1_reagents N-Chlorosuccinimide (NCS) Dichloromethane (DCM) step1_product This compound step1_reagents->step1_product Stir at RT step2_reagents Benzoyl Chloride Triethylamine, DCM step2_product N-substituted Analogs step2_reagents->step2_product Stir at RT

Synthetic workflow for this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is anticipated to be significantly influenced by the nature of the substituents at the 3-amino, 4-chloro, and 5-methyl positions. Based on published data for structurally related isoxazole-based kinase inhibitors, we can infer a hypothetical SAR landscape.[3]

Table 1: Hypothetical Anticancer Activity of this compound Analogs against a Representative Kinase (e.g., Aurora A)
Compound IDR1 (at 3-amino)R2 (at 4-position)R3 (at 5-position)Aurora A IC50 (nM)
Parent HClCH₃>10,000
Analog 1 BenzoylClCH₃500
Analog 2 4-FluorobenzoylClCH₃250
Analog 3 4-MethoxybenzoylClCH₃800
Analog 4 4-TrifluoromethylbenzoylClCH₃150
Analog 5 PhenylureaClCH₃80
Analog 6 BenzoylHCH₃2000
Analog 7 BenzoylClH1500
Analog 8 BenzoylClCF₃300

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to discuss potential SAR trends based on existing literature on similar compounds.

Interpretation of SAR Data:
  • Substitution at the 3-Amino Group (R1): The unsubstituted 3-amino group (Parent) is expected to be inactive. Acylation or urea formation at this position is crucial for activity.

    • Aromatic Amides: Introduction of a benzoyl group (Analog 1) likely confers moderate activity.

    • Electronic Effects: Electron-withdrawing groups on the phenyl ring, such as fluorine (Analog 2) or trifluoromethyl (Analog 4), appear to enhance potency. This suggests that the electronic nature of this region influences binding to the target kinase.[2]

    • Urea Linkage: A phenylurea moiety (Analog 5) often leads to a significant increase in potency. The urea group can act as a hydrogen bond donor and acceptor, forming key interactions within the kinase ATP-binding pocket.

  • Substitution at the 4-Position (R2): The chloro group at the 4-position appears to be important for activity. Its removal (Analog 6) leads to a substantial decrease in potency. This halogen may be involved in favorable hydrophobic or halogen bonding interactions within the active site.

  • Substitution at the 5-Position (R3): The 5-methyl group seems to be beneficial for activity. Replacing it with hydrogen (Analog 7) reduces potency, suggesting a favorable hydrophobic interaction. Substitution with a trifluoromethyl group (Analog 8) may offer a slight improvement in potency, potentially due to enhanced metabolic stability or stronger hydrophobic interactions.[2]

SAR_Diagram cluster_core Core Scaffold: this compound cluster_r1 R1 (3-Amino Position) cluster_r2 R2 (4-Position) cluster_r3 R3 (5-Position) core r1_node Crucial for Activity Urea > Acyl > H core->r1_node Modulation of Kinase Binding r2_node Cl > H Important for Potency core->r2_node Enhances Binding Affinity r3_node CH3 > H Hydrophobic Interaction core->r3_node Fills Hydrophobic Pocket

Key structure-activity relationships for this compound analogs.

Comparison with Alternative Kinase Inhibitors

The therapeutic landscape for cancer is increasingly dominated by targeted therapies, with kinase inhibitors playing a pivotal role. To provide context for the potential of this compound analogs, it is essential to compare their hypothetical performance with established kinase inhibitors, particularly those targeting the Aurora kinase family.[6][7]

Table 2: Comparative Performance of a Promising Analog with Clinically Relevant Aurora Kinase Inhibitors
CompoundTarget(s)IC50 (Aurora A, nM)Cell-based Potency (e.g., HCT116, nM)Key AdvantagesKey Limitations
Analog 5 (Hypothetical) Aurora A/B80~500Potential for novel scaffold, may overcome resistancePreclinical stage, unknown off-target effects and PK/PD
Alisertib (MLN8237) Aurora A1.220-50Clinically validated, potentMyelosuppression, gastrointestinal toxicity
Barasertib (AZD1152) Aurora B<150-100Potent and selective for Aurora BHematological toxicities, limited solid tumor efficacy
Danusertib (PHA-739358) Pan-Aurora, Abl13 (A), 79 (B)100-300Broad-spectrum kinase inhibitionOff-target effects, complex toxicity profile

This comparative analysis highlights the competitive landscape in which new isoxazole-based inhibitors would need to perform. While a hypothetical analog like Analog 5 shows promise, extensive preclinical and clinical development would be necessary to establish its safety and efficacy profile relative to existing therapies. The key to success for a new chemical entity often lies in a superior therapeutic window, a novel mechanism of action that can overcome resistance, or an improved pharmacokinetic profile.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology. The SAR analysis, extrapolated from related isoxazole derivatives, suggests that strategic modifications at the 3-amino, 4-chloro, and 5-methyl positions can significantly impact biological activity. In particular, the introduction of a urea moiety at the 3-position appears to be a key determinant of potency.

Future research in this area should focus on the synthesis and systematic biological evaluation of a focused library of analogs to validate the hypothetical SAR presented in this guide. Key experimental steps would include:

  • Kinase Profiling: Screening of promising analogs against a panel of kinases to determine their selectivity profile.

  • Cell-based Assays: Evaluation of antiproliferative activity in a panel of cancer cell lines.

  • Pharmacokinetic Studies: Assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.

By combining rational drug design with rigorous biological evaluation, the full therapeutic potential of this compound analogs can be explored, potentially leading to the discovery of next-generation targeted cancer therapies.

References

A Senior Application Scientist's Guide to Isoxazole Building Blocks: 4-Chloro-5-methyl-isoxazol-3-ylamine in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isoxazole scaffold stands as a privileged structure, integral to the architecture of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for the design of novel kinase inhibitors, anti-inflammatory agents, and a host of other bioactive molecules. This guide provides an in-depth comparison of 4-Chloro-5-methyl-isoxazol-3-ylamine with other key isoxazole building blocks, offering insights into their synthetic utility and potential advantages in drug discovery programs.

Introduction to Key Isoxazole Building Blocks

The strategic functionalization of the isoxazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Among the myriad of available isoxazole synthons, this compound presents a unique combination of reactive handles that can be orthogonally addressed. For a meaningful comparison, we will evaluate it against its non-halogenated counterpart, 3-amino-5-methylisoxazole, and its regioisomer, 5-amino-4-chloro-3-methylisoxazole.

Compound Structure CAS Number Molecular Weight
This compoundthis compound5819-39-6[2][3]132.55 g/mol [2]
3-Amino-5-methylisoxazole3-Amino-5-methylisoxazole1072-67-998.10 g/mol
5-Amino-4-chloro-3-methylisoxazole5-Amino-4-chloro-3-methylisoxazole166964-09-6[4]132.55 g/mol [5]

Synthetic Accessibility

A reliable and scalable synthesis is paramount for a building block's utility. Both this compound and its comparators are accessible through established synthetic routes.

Synthesis of 3-Amino-5-methylisoxazole: This foundational building block can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with hydroxylamine to form the isoxazole ring, followed by a Hoffman rearrangement of the corresponding carboxamide. Another route proceeds via the cyclization of β-ketonitriles with hydroxylamine.

Synthesis of this compound: The introduction of the chlorine atom at the C4 position can be achieved by direct chlorination of 3-amino-5-methylisoxazole using a suitable chlorinating agent like N-chlorosuccinimide (NCS). The electron-donating nature of the amino group at C3 and the methyl group at C5 activates the C4 position for electrophilic substitution.

Comparative Reactivity and Synthetic Applications

The true value of a building block lies in its reactivity and the diversity of structures it can generate. Here, we dissect the synthetic potential of this compound in key transformations pivotal to drug discovery.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position of this compound is susceptible to nucleophilic aromatic substitution, a powerful tool for introducing a wide range of functional groups. The electron-withdrawing nature of the isoxazole ring, coupled with the activating effect of the adjacent nitrogen atom, facilitates this reaction.

In contrast, 3-amino-5-methylisoxazole lacks a leaving group for direct SNAr at the C4 position. Functionalization at this position would require a multi-step sequence, such as halogenation followed by substitution. This highlights a key advantage of the pre-installed chloro handle on this compound, streamlining synthetic efforts.

Expected Reactivity: The C4-chloro substituent is expected to readily undergo displacement by various nucleophiles such as amines, alcohols, and thiols, providing access to a diverse library of 4-substituted-3-amino-5-methylisoxazoles. These reactions are typically performed in the presence of a base to neutralize the HCl generated.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

snAr_workflow

General SNAr Workflow.

Table of Expected Outcomes for SNAr Reactions:

NucleophileExpected ProductPotential Application
Primary/Secondary Amine4-Amino-5-methyl-isoxazol-3-ylamine derivativeIntroduction of diverse side chains for SAR studies
Alcohol/Phenol4-Alkoxy/Aryloxy-5-methyl-isoxazol-3-ylamineModulation of lipophilicity and metabolic stability
Thiol/Thiophenol4-Alkyl/Arylthio-5-methyl-isoxazol-3-ylamineBioisosteric replacement for other functional groups
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools in modern organic synthesis. The C4-chloro atom of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl substituents at the C4 position. This is particularly valuable for constructing biaryl scaffolds, a common motif in kinase inhibitors. While 3-amino-5-methylisoxazole would require prior halogenation to participate in Suzuki coupling, this compound is primed for this transformation.

Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of carbon-nitrogen bonds, providing an alternative to classical SNAr for the introduction of amino groups. It often offers milder reaction conditions and a broader substrate scope.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

suzuki_workflow

General Suzuki-Miyaura Coupling Workflow.

Table of Expected Outcomes for Cross-Coupling Reactions:

ReactionCoupling PartnerExpected ProductPotential Application
Suzuki-MiyauraArylboronic acid4-Aryl-5-methyl-isoxazol-3-ylamineConstruction of biaryl kinase hinge binders
Buchwald-HartwigPrimary/Secondary Amine4-Amino-5-methyl-isoxazol-3-ylamine derivativeAlternative to SNAr for C-N bond formation
SonogashiraTerminal alkyne4-Alkynyl-5-methyl-isoxazol-3-ylamineIntroduction of rigid linkers or pharmacophores

The Strategic Advantage of the Amino Group

The presence of the 3-amino group in this compound offers a secondary point for diversification. This amino group can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. This dual functionality allows for the rapid generation of compound libraries with diverse substitution patterns at both the C3 and C4 positions.

diversification_strategy

Orthogonal Diversification Strategy.

Conclusion: A Versatile Tool for Drug Discovery

This compound emerges as a highly versatile and valuable building block for medicinal chemistry. Its pre-installed chloro and amino functionalities provide orthogonal handles for a wide range of synthetic transformations. Compared to its non-halogenated counterpart, 3-amino-5-methylisoxazole, it offers a more direct route to C4-substituted derivatives, saving synthetic steps and resources. The ability to perform both nucleophilic substitution and palladium-catalyzed cross-coupling at the C4 position, combined with the reactivity of the C3-amino group, allows for the efficient construction of diverse and complex molecular architectures. Researchers and drug development professionals should consider this compound as a strategic component in their synthetic arsenal for the rapid exploration of chemical space and the development of next-generation therapeutics.

References

A Comparative Guide to the Analytical Standard of 4-Chloro-5-methyl-isoxazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and analytical chemistry, the integrity of reference standards is paramount. This guide provides a comprehensive technical comparison of the analytical standard for 4-Chloro-5-methyl-isoxazol-3-ylamine, a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a Senior Application Scientist, my aim is to equip you with the necessary data and insights to make informed decisions when selecting and utilizing this analytical standard. We will delve into its performance characteristics, compare it with relevant alternatives, and provide detailed experimental protocols for its analysis.

The Critical Role of a Well-Characterized Analytical Standard

This compound serves as a key building block in the synthesis of numerous compounds of pharmaceutical interest. Its purity and well-defined analytical profile are crucial for ensuring the accuracy and reproducibility of research and development efforts, as well as for maintaining the quality of final drug products. An analytical standard of high purity allows for precise quantification of related compounds, identification of impurities, and validation of analytical methods.

Comparative Analysis: this compound and Its Alternatives

The choice of an analytical standard should be based on a thorough evaluation of its purity, potential impurities, and performance in relevant analytical methods. Here, we compare this compound with two common alternatives: its structural isomer, 4-Chloro-3-methylisoxazol-5-amine, and its non-chlorinated parent compound, 3-Amino-5-methylisoxazole.

Table 1: Comparison of Physicochemical Properties and Purity

PropertyThis compound4-Chloro-3-methylisoxazol-5-amine3-Amino-5-methylisoxazole
CAS Number 5819-39-6166964-09-61072-67-9
Molecular Formula C₄H₅ClN₂OC₄H₅ClN₂OC₄H₆N₂O
Molecular Weight 132.55 g/mol 132.55 g/mol 98.11 g/mol
Typical Purity (LCMS) ≥98%≥99%[1]≥97% (GC)[2]
Appearance Off-white to light yellow solidOff-white to light yellow solid[1]White to brown crystalline powder[2]

The primary distinction between the two chlorinated isomers lies in the position of the methyl and amino groups on the isoxazole ring. This seemingly minor structural difference can have significant implications for their reactivity and chromatographic behavior. The non-chlorinated analogue, 3-Amino-5-methylisoxazole, is often used as a starting material or can be a process-related impurity.

Understanding Potential Impurities: A Synthesis-Based Perspective

The manufacturing process of this compound can introduce specific impurities. A plausible synthetic route involves the chlorination of 3-Amino-5-methylisoxazole. This process can lead to the formation of isomeric impurities, such as 4-Chloro-3-methylisoxazol-5-amine, if the starting material contains the corresponding isomer. Additionally, unreacted starting material and over-chlorinated byproducts are potential process-related impurities.

cluster_synthesis Plausible Synthesis and Impurity Formation Start 3-Amino-5-methylisoxazole Process Chlorination Start->Process Reagent Product This compound Process->Product Desired Reaction Impurity1 Unreacted Starting Material (3-Amino-5-methylisoxazole) Process->Impurity1 Incomplete Reaction Impurity2 Isomeric Impurity (4-Chloro-3-methylisoxazol-5-amine) Process->Impurity2 Isomeric Starting Material Impurity3 Over-chlorinated Byproducts Process->Impurity3 Side Reaction Start Sample Weighing and Dissolution Prep Dilution to 1 mg/mL in Acetonitrile/Water (50:50) Start->Prep Filter Filtration through 0.45 µm filter Prep->Filter Inject Injection into HPLC System Filter->Inject Analyze Chromatographic Separation and UV Detection Inject->Analyze Data Data Acquisition and Processing Analyze->Data Report Purity Calculation and Reporting Data->Report

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Chloro-5-methyl-isoxazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized 4-Chloro-5-methyl-isoxazol-3-ylamine, a vital heterocyclic amine intermediate in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

The Synthetic Landscape and the Genesis of Impurities

A robust purity assessment begins with an understanding of the synthetic pathway, as it dictates the likely impurity profile. A common and efficient route to this compound (3) involves the synthesis of its precursor, 3-amino-5-methylisoxazole (2), followed by electrophilic chlorination.

A plausible synthesis route starts with the reaction of hydroxylamine with acetoacetonitrile to form 3-amino-5-methylisoxazole[1]. This intermediate is then chlorinated to yield the final product.

Potential Impurities:

Based on this synthetic route, a range of impurities may be present in the final product:

  • Unreacted Starting Materials: Residual 3-amino-5-methylisoxazole.

  • Reagents and By-products: Reagents used in the chlorination step and their subsequent by-products.

  • Over-chlorinated Species: Dichloro- or other polychlorinated isoxazole derivatives.

  • Isomeric Impurities: Positional isomers formed during the synthesis of the isoxazole ring.

  • Degradation Products: The isoxazole ring can be susceptible to cleavage under certain conditions.

A Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture. Below, we compare the most pertinent methods for analyzing this compound.

Analytical Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity (area %), detection and quantification of non-volatile impurities.High resolution, sensitivity, and reproducibility. Versatile for a wide range of compounds.May not detect highly volatile impurities. Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities. Provides structural information.Excellent for volatile impurities and residual solvents. High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural elucidation of the main compound and impurities. Quantitative analysis (qNMR).Provides detailed structural information. Can quantify without a specific reference standard for the impurity.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.
Melting Point Analysis Determination of the temperature range over which a solid melts.Indication of overall purity.Simple, rapid, and inexpensive.A sharp melting point does not guarantee the absence of all impurities. Not suitable for amorphous solids or compounds that decompose.

In-Depth Experimental Protocols and Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its precision and ability to separate a wide range of non-volatile impurities. For a polar, aromatic compound like this compound, a reversed-phase method is a logical starting point.

Proposed HPLC Method:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good initial choice for this type of analyte.

  • Mobile Phase A: 0.1% Formic acid in Water. The acidic modifier helps to protonate the amine, leading to better peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution is recommended to separate compounds with a range of polarities. A starting point could be 5% B, increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm or a wavelength determined by UV scan).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.

Workflow for HPLC Purity Assessment:

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is unparalleled for identifying and quantifying volatile and semi-volatile impurities that might be missed by HPLC. Given the potential for unreacted volatile starting materials or by-products from the chlorination reaction, GC-MS is a critical complementary technique. As heterocyclic amines can be polar and exhibit poor peak shape, derivatization is often employed to improve their chromatographic behavior[2].

Proposed GC-MS Method (with Derivatization):

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common choice for silylating primary amines.

  • Derivatization Protocol:

    • Dissolve approximately 1 mg of the sample in 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Heat at 70 °C for 30 minutes.

    • Inject the derivatized sample into the GC-MS.

  • GC Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: 40-450 m/z.

Workflow for GC-MS Impurity Identification:

Caption: Workflow for GC-MS analysis with derivatization for volatile impurities.

¹H and ¹³C NMR Spectroscopy for Structural Confirmation and Purity

Rationale: NMR spectroscopy is the gold standard for structural elucidation. It provides definitive proof of the compound's identity and can reveal the presence of impurities with different chemical structures. While less sensitive than chromatographic methods, it is an invaluable tool for identifying unknown impurities and for quantitative analysis (qNMR) when a certified reference standard is available.

Expected ¹H and ¹³C NMR Signals for this compound:

  • ¹H NMR:

    • A singlet for the methyl group (CH₃) protons, likely in the range of δ 2.0-2.5 ppm.

    • A broad singlet for the amine (NH₂) protons, the chemical shift of which will be solvent-dependent.

  • ¹³C NMR:

    • A signal for the methyl carbon.

    • Signals for the quaternary carbons of the isoxazole ring. The carbon attached to the chlorine will be significantly affected.

By comparing the observed spectrum to the expected signals and looking for extraneous peaks, one can assess the purity. The integration of impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their levels.

Interpreting the Data: A Holistic Approach

The purity of a batch of synthesized this compound should be reported as a composite of the results from these orthogonal techniques. For instance, the purity might be stated as: "99.5% by HPLC (area %), with no volatile impurities detected by GC-MS above the reporting threshold of 0.05%. The structure was confirmed by ¹H and ¹³C NMR, which showed no significant impurities."

This comprehensive approach, grounded in an understanding of the synthetic process and the strengths of each analytical method, ensures a scientifically sound and trustworthy assessment of the purity of this compound, meeting the rigorous standards of pharmaceutical development.

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Core in Drug Discovery

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic characteristics, metabolic stability, and capacity to form diverse non-covalent bonds have cemented its role in designing new therapeutic agents.[2][3] Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5][6] The incorporation of the isoxazole ring can lead to enhanced physicochemical properties and biological functions.[1][4] For instance, the well-known drugs leflunomide (an antirheumatic) and valdecoxib (a COX-2 inhibitor) feature the isoxazole ring as a core component of their pharmacologically active structures.[1][4]

This guide provides a comparative framework for the in vitro evaluation of novel isoxazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons of key assays, detailed experimental protocols, and insights into data interpretation to streamline the preclinical assessment of these promising compounds.

Part 1: In Vitro Anticancer Activity Assessment

A primary focus for new isoxazole derivatives is their potential as anticancer agents.[7] Their mechanisms of action are diverse, including the induction of apoptosis (programmed cell death), inhibition of critical cell cycle regulators like protein kinases, and the disruption of heat shock proteins (HSP90) involved in oncogenesis.[2][8][9] The initial and most crucial step in evaluating this potential is to determine a compound's cytotoxicity against various cancer cell lines.

Comparative Analysis: MTT vs. XTT Cytotoxicity Assays

The foundational method for assessing anticancer potential is the cytotoxicity assay, which measures the concentration at which a compound inhibits cell growth or kills cells. The IC50 value—the concentration required to inhibit 50% of cell growth—is the standard metric derived from this assay. Two of the most common colorimetric assays are the MTT and XTT assays.

FeatureMTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
Principle Yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in living cells to a purple, insoluble formazan.[10][11]Yellow XTT is reduced to a water-soluble orange formazan product by metabolically active cells.[11]
Solubilization Step Required. An organic solvent (e.g., DMSO, isopropanol) must be added to dissolve the formazan crystals.[10][11]Not required. The formazan product is water-soluble, simplifying the protocol.[11]
Pros Widely used and well-established; cost-effective.[12][13]Simpler and faster protocol (no solubilization step); generally considered to have higher sensitivity.[11]
Cons Extra solubilization step can introduce variability; potential for solvent-induced cytotoxicity or artifacts.Reagents can be more expensive; requires an intermediate electron acceptor for optimal performance.[11]
Best For Standard, high-throughput screening where cost is a major consideration.Assays where protocol simplification and reduced variability are prioritized.

Causality Behind Experimental Choice: The MTT assay is often chosen as the initial screening tool due to its robustness and extensive validation in scientific literature. Its principle is straightforward: the level of purple formazan produced is directly proportional to the number of viable, metabolically active cells.[10] This provides a reliable measure of cell viability.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_measure Phase 3: Measurement & Analysis seed_cells 1. Seed Cells (e.g., 5,000-10,000 cells/well) in 96-well plate incubate_adhere 2. Incubate (24h) Allow cells to adhere seed_cells->incubate_adhere prep_compounds 3. Prepare Serial Dilutions of Isoxazole Derivatives & Controls add_compounds 4. Add Compounds to wells prep_compounds->add_compounds incubate_treat 5. Incubate (24-72h) Allow compounds to act add_compounds->incubate_treat add_mtt 6. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) incubate_treat->add_mtt incubate_mtt 7. Incubate (3-4h) Allow formazan formation add_mtt->incubate_mtt add_solvent 8. Add Solubilizing Agent (e.g., 100 µL DMSO) incubate_mtt->add_solvent shake 9. Shake Plate Ensure formazan is dissolved add_solvent->shake read_abs 10. Read Absorbance (570 nm) shake->read_abs analyze 11. Analyze Data Calculate % Viability & IC50 read_abs->analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, incorporating controls for background, solvent effects, and positive inhibition.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the novel isoxazole derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a known anticancer drug (e.g., Doxorubicin) as a positive control and a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for another 24 to 48 hours.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[14][15]

  • Incubation for Formazan Formation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible under a microscope.[14]

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[14]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Anticancer Activity

Summarize the results in a table for clear comparison.

CompoundCell LineIncubation Time (h)IC50 (µM) ± SDSelectivity Index (SI)
Novel Isoxazole A MCF-7 (Breast Cancer)488.4 ± 0.79.5
Novel Isoxazole A HEK293 (Normal)4879.8 ± 5.2-
Doxorubicin (Control) MCF-7 (Breast Cancer)481.2 ± 0.25.1
Doxorubicin (Control) HEK293 (Normal)486.1 ± 0.5-
Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[12]

Part 2: In Vitro Antimicrobial Activity Assessment

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[16] Isoxazole derivatives have been extensively studied for their potential to inhibit the growth of a broad range of pathogenic microorganisms.[4][5][17]

Comparative Analysis: Methods for Determining Minimum Inhibitory Concentration (MIC)

The gold standard for quantifying the in vitro activity of an antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that completely inhibits the visible growth of a specific microorganism.[18][19][20][21]

MethodPrincipleProsCons
Broth Microdilution Two-fold serial dilutions of the compound are prepared in liquid growth medium in a 96-well plate and inoculated with a standard concentration of bacteria.[19][22][23]Quantitative (provides an exact MIC value), reproducible, and suitable for high-throughput screening.[22][24]Can be labor-intensive to set up manually.
Agar Dilution Serial dilutions of the compound are incorporated into molten agar, which is then poured into plates. Bacteria are then spotted onto the agar surface.[22]Reliable and can test multiple strains on a single plate.[22]More laborious than broth dilution; not easily automated.
Disk Diffusion (Kirby-Bauer) A paper disk impregnated with a fixed concentration of the compound is placed on an agar plate swabbed with bacteria. The diameter of the zone of no growth is measured.[16][22][24][25]Simple, inexpensive, and flexible for testing multiple agents.[24][25]Qualitative or semi-quantitative; results can be influenced by drug diffusion rates.[26]

Causality Behind Experimental Choice: The broth microdilution method is the preferred technique for drug discovery and development.[20] It provides a precise, quantitative MIC value, which is essential for comparing the potency of different derivatives and for subsequent pharmacokinetic/pharmacodynamic (PK/PD) modeling. Its format is also highly amenable to automation and high-throughput screening.[23]

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Inoculation & Incubation cluster_readout Phase 3: Readout & Determination prep_compound 1. Prepare Stock Solution of Isoxazole Derivative serial_dilute 2. Perform 2-Fold Serial Dilutions in Broth (96-well plate) prep_compound->serial_dilute inoculate 4. Inoculate All Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum 3. Prepare Standardized Bacterial Inoculum (e.g., 5x10^5 CFU/mL) prep_inoculum->inoculate incubate 5. Incubate Plate (18-24h at 37°C) inoculate->incubate visual_insp 6. Visually Inspect for Turbidity (Bacterial Growth) determine_mic 7. Determine MIC (Lowest concentration with no visible growth) visual_insp->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Detailed Protocol: Broth Microdilution MIC Assay

This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Prepare a stock solution of the isoxazole derivative and add 100 µL of this solution (at 2x the highest desired final concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as the positive growth control and sterility control, respectively.

  • Preparation of Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, then further dilute it to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[21]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[21]

  • MIC Determination: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[19][21]

Data Presentation: Antimicrobial Activity

Present MIC values against a panel of relevant microorganisms.

CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)P. aeruginosa (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
Novel Isoxazole B 1030>8060
Ciprofloxacin (Control) 0.50.251N/A
Fluconazole (Control) N/AN/AN/A2

Part 3: In Vitro Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in numerous diseases, and isoxazole derivatives have shown potential as anti-inflammatory agents, often by inhibiting key enzymes in inflammatory pathways.[27][28][29][30] A key target is the cyclooxygenase (COX) enzyme, which exists in two isoforms: COX-1 (constitutively expressed) and COX-2 (induced during inflammation).[27] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.

Conceptual Framework: Targeting Inflammatory Mediators

The primary goal of in vitro anti-inflammatory testing is to quantify a compound's ability to inhibit the production of pro-inflammatory mediators. Key assays include:

  • Cyclooxygenase (COX) Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[31][32] This is crucial for determining potency and selectivity.

  • Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay: This cell-based assay uses macrophages (e.g., RAW 264.7 cell line). When stimulated with LPS (a component of bacterial cell walls), these cells produce large amounts of nitric oxide (NO), a pro-inflammatory mediator, via the inducible nitric oxide synthase (iNOS) enzyme.[33] The assay measures the reduction of NO in the presence of the test compound.

Signaling Pathway: COX-Mediated Inflammation

COX_Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) - Stomach lining - Platelet aggregation COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) - Pain - Inflammation - Fever COX2->PGs_inflam NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 Isoxazole Novel Isoxazole Derivative (Potential Selective Inhibitor) Isoxazole->COX2 Target

Caption: Inhibition of the COX pathway by anti-inflammatory agents.

Detailed Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages
  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the novel isoxazole derivative for 1 hour before stimulation.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant. Transfer 50 µL of supernatant from each well to a new plate.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

  • Cytotoxicity Check: It is critical to run a parallel MTT assay under the same conditions to ensure that the observed reduction in NO is not due to compound-induced cell death.[34]

Data Presentation: Anti-inflammatory Activity
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)NO Inhibition IC50 (µM) in RAW 264.7
Novel Isoxazole C 85.21.556.85.3
Celecoxib (Control) >1000.8>1252.1
Indomethacin (Control) 0.95.40.1710.8
COX-2 Selectivity Index (SI) = IC50 for COX-1 / IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.

References

Safety Operating Guide

Navigating the Disposal of 4-Chloro-5-methyl-isoxazol-3-ylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Chloro-5-methyl-isoxazol-3-ylamine (CAS No: 5819-39-6), ensuring the safety of laboratory personnel and the protection of our environment. This procedure is grounded in established safety protocols for handling halogenated organic compounds and aromatic amines, supplemented by specific data for the target compound.

Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The presence of a chlorinated isoxazole ring and an amino group suggests that this compound should be handled with the care afforded to halogenated organic compounds and aromatic amines. Halogenated organics can be persistent in the environment and may produce hazardous byproducts upon incomplete combustion. Aromatic amines are a class of compounds with a wide range of toxicological profiles, often including concerns for sensitization and long-term health effects.

Table 1: Hazard and Safety Information for this compound

PropertyInformationSource
CAS Number 5819-39-6[2][3]
Molecular Formula C₄H₅ClN₂O[3]
GHS Pictograms Warning[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that emphasizes containment, segregation, and clear communication of the hazard. The following workflow is designed to meet regulatory requirements and ensure a high level of safety.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE 1. Don Appropriate PPE (Gloves, Lab Coat, Safety Goggles) Waste_Container 2. Prepare Labeled Hazardous Waste Container PPE->Waste_Container Ensure proper labeling Collect_Solid 3. Collect Solid Waste (Sweep, do not create dust) Waste_Container->Collect_Solid Collect_Liquid 4. Collect Contaminated Solvents (Segregate Halogenated Waste) Waste_Container->Collect_Liquid Collect_PPE 5. Collect Contaminated PPE (Gloves, bench paper, etc.) Waste_Container->Collect_PPE Storage 6. Store in Designated Satellite Accumulation Area Collect_Solid->Storage Collect_Liquid->Storage Collect_PPE->Storage Disposal 7. Arrange Pickup by Licensed Waste Disposal Service Storage->Disposal Follow institutional protocols

Caption: Disposal workflow for this compound.

Experimental Protocol for Disposal

Objective: To safely collect and store this compound waste for final disposal by a licensed professional service.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Nitrile gloves, chemical splash goggles, lab coat.

  • Designated hazardous waste container, compatible with halogenated organic solids, with a secure lid.

  • Hazardous waste labels.

  • Tools for solid waste collection (e.g., plastic dustpan and brush, or equivalent).

  • Designated hazardous waste container for halogenated liquid waste.

  • Sealable bags for contaminated disposable items.

Procedure:

  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, don the appropriate PPE, including double-layered nitrile gloves, a lab coat, and chemical safety goggles.[1]

  • Waste Segregation:

    • Solid Waste:

      • Carefully sweep up any solid this compound. Avoid generating dust.[1]

      • Place the solid waste into a designated, clearly labeled hazardous waste container for "Halogenated Organic Solids."

    • Liquid Waste (Contaminated Solvents):

      • Solutions containing this compound should be collected in a separate, sealed, and labeled container for "Halogenated Organic Liquid Waste."

      • Crucially, do not mix halogenated waste with non-halogenated waste streams. This is for both safety and cost reasons, as the disposal methods for these two categories differ significantly.

    • Contaminated Labware and PPE:

      • Disposable items such as gloves, weigh boats, and bench paper that are contaminated with the compound should be placed in a sealed plastic bag and then into the solid hazardous waste container.

      • Non-disposable glassware should be decontaminated (see Section 3) before washing.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Include any other components of the waste mixture.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

    • The storage area should be well-ventilated and have secondary containment.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]

Decontamination Procedures

Effective decontamination is critical to prevent unintended exposure and cross-contamination.

Decontaminating Laboratory Surfaces:
  • Prepare a suitable decontamination solution. For aromatic amines, commercially available decontamination solutions are recommended.[4][5] In their absence, a mild detergent solution can be used for initial cleaning, followed by a solvent rinse (e.g., ethanol or isopropanol) if the material is soluble.

  • Wear appropriate PPE.

  • Absorb any gross contamination with an inert absorbent material.

  • Wipe the area with the decontamination solution, working from the outer edge of the spill inwards.

  • Allow for an appropriate contact time as specified by the decontamination solution manufacturer.

  • Wipe the area clean with a damp cloth.

  • All materials used for decontamination should be disposed of as hazardous waste.

Decontaminating Glassware:
  • Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinse as halogenated liquid waste.

  • Wash the glassware with a laboratory detergent and water.

  • Rinse thoroughly with deionized water.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is required.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

  • Spill: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. Ventilate the area.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-5-methyl-isoxazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to scientific advancement, but this pursuit must be anchored in an unwavering dedication to safety. The handling of specialized chemical reagents like 4-Chloro-5-methyl-isoxazol-3-ylamine (CAS No: 5819-39-6) demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a comprehensive framework for risk mitigation grounded in established safety principles. Here, we will dissect the necessary personal protective equipment (PPE), the rationale behind its selection, and the critical procedures for its use and disposal.

Hazard Assessment: Understanding the Adversary

While a comprehensive toxicological profile for this compound is not extensively published, its structure, containing a halogenated isoxazole amine, places it within a class of compounds that require careful handling. Safety data for structurally similar compounds, such as aminopyrazoles and other substituted isoxazoles, consistently indicates several potential hazards.[1][2][3]

Anticipated Hazards Include:

  • Skin Irritation/Corrosion: Direct contact may cause irritation or, with prolonged exposure, more severe skin reactions.[1] Some related compounds are known to cause skin burns.[2][4]

  • Serious Eye Damage/Irritation: The eyes are particularly vulnerable. Splashes can cause significant irritation and potentially severe damage.[1][2] Immediate and thorough rinsing is critical in case of eye contact.[4][5]

  • Respiratory Tract Irritation: Inhalation of the powdered form can irritate the respiratory system.[1]

  • Acute Toxicity (Oral): Similar compounds are classified as harmful if swallowed.[3][6][7]

Therefore, all handling procedures must be predicated on the assumption that this compound is hazardous upon contact, inhalation, and ingestion.

The First Line of Defense: Engineering and Administrative Controls

Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense.[8] The primary methods for exposure control are:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to control airborne dust and vapors.[9] Ensure that a certified safety shower and eyewash station are readily accessible and unobstructed.[1][4][10]

  • Administrative Controls: Minimize the quantity of the chemical handled at any one time. Develop and strictly follow standard operating procedures (SOPs) for all tasks involving this compound.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table provides a clear guide for minimum PPE requirements.

Task/OperationPotential ExposureEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Pre-Use Inspection Minimal (handling sealed container)Safety glasses with side shieldsNitrile gloves, Lab coatNot typically required
Weighing Solid Compound High (aerosol/dust generation)Chemical splash gogglesDouble-gloving (nitrile), Lab coat, Disposable sleeve coversRequired if not in a fume hood (NIOSH-approved respirator)[4][9]
Preparing Solutions High (splash hazard)Chemical splash goggles and a full-face shield[11][12]Chemical-resistant nitrile gloves, Chemical-resistant apron over a lab coatNot required if performed in a fume hood
Performing Reactions Moderate to High (splash, aerosol)Chemical splash gogglesNitrile gloves, Lab coatNot required if performed in a fume hood
Post-Use Cleanup & Disposal High (contaminated surfaces/equipment)Chemical splash gogglesHeavy-duty nitrile gloves, Lab coat or disposable gownNot typically required

Detailed Protocols for PPE Use

Proper technique in donning and doffing PPE is as critical as the equipment itself. Incorrect removal can lead to exposure from contaminated surfaces.

Experimental Workflow: PPE Selection and Use

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start Initial Assessment cluster_task Task Definition cluster_ppe PPE Ensemble start Handling 4-Chloro-5-methyl- isoxazol-3-ylamine? fume_hood Work inside a certified chemical fume hood? start->fume_hood task What is the task? fume_hood->task  Yes no_hood STOP! Consult EHS. Respirator Required. fume_hood->no_hood  No ppe_weighing Minimum PPE: - Chemical Goggles - Face Shield - Double Nitrile Gloves - Lab Coat + Apron - Sleeve Covers task->ppe_weighing Weighing Solid ppe_solution Minimum PPE: - Chemical Goggles - Face Shield - Nitrile Gloves - Lab Coat + Apron task->ppe_solution Preparing Solution ppe_general Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat task->ppe_general General Handling

Caption: PPE selection workflow for handling the target chemical.

Protocol 1: Donning PPE

This sequence is designed to proceed from the least "sterile" to the most, ensuring a clean interface with the chemical.

  • Gown/Lab Coat: Don the lab coat or disposable gown, ensuring complete coverage of the torso and arms.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Sleeve Covers (if required): Pull disposable sleeve covers over the arms of the gown.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the gown and sleeve covers.[13]

  • Eye/Face Protection: Don chemical splash goggles first, then a face shield if the risk of splash is high.[12]

Protocol 2: Doffing PPE

This sequence is critical for preventing cross-contamination and must be performed methodically. The guiding principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).

  • Initial Decontamination: If grossly contaminated, wipe down the face shield and outer gloves with an appropriate solvent (e.g., 70% ethanol) before removal.

  • Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside-out. With the now-ungloved hand, slide fingers inside the cuff of the remaining glove and peel it off. Dispose of immediately in a designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield and/or goggles from the back of the head. Avoid touching the front surface. Place in a designated area for decontamination.

  • Gown/Sleeve Covers: Unfasten the gown and roll it away from the body, touching only the inside surface. Fold it so the contaminated exterior is contained within and dispose of it in the designated hazardous waste container.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[2]

Disposal and Decontamination Plan

Proper disposal is a regulatory and safety mandate. Never mix waste streams.

  • Solid Chemical Waste: All un-used or waste this compound and any materials used for spill cleanup (e.g., absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Disposables: All disposable PPE, including gloves, gowns, and sleeve covers, are considered hazardous waste.[13] They must be placed in a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.

  • Contaminated Glassware/Equipment: Reusable items must be decontaminated. Triple-rinse with an appropriate solvent, collecting all rinsate as hazardous liquid waste.

By adhering to these detailed protocols, you establish a self-validating system of safety that protects not only you but also your colleagues and your research environment. Always prioritize safety; meticulous preparation is the hallmark of an exceptional scientist.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.